molecular formula C7H6FNO2 B3041994 3-Nitrobenzyl fluoride CAS No. 455-94-7

3-Nitrobenzyl fluoride

Cat. No.: B3041994
CAS No.: 455-94-7
M. Wt: 155.13 g/mol
InChI Key: LMBGIKKCVSXJER-UHFFFAOYSA-N
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Description

3-Nitrobenzyl fluoride is a useful research compound. Its molecular formula is C7H6FNO2 and its molecular weight is 155.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(fluoromethyl)-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6FNO2/c8-5-6-2-1-3-7(4-6)9(10)11/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBGIKKCVSXJER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901304141
Record name 1-(Fluoromethyl)-3-nitrobenzene
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Molecular Weight

155.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

455-94-7
Record name 1-(Fluoromethyl)-3-nitrobenzene
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Record name 1-(Fluoromethyl)-3-nitrobenzene
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Record name 3-Nitrobenzyl fluoride
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Foundational & Exploratory

Technical Monograph: 3-Nitrobenzyl Fluoride (CAS 455-94-7)

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Intermediate for Bioisosteric Design and Metabolic Stability [1]

Executive Summary

3-Nitrobenzyl fluoride (1-(fluoromethyl)-3-nitrobenzene) is a specialized organofluorine building block used primarily in medicinal chemistry and drug discovery.[1] Unlike trifluoromethyl (


) or aryl fluoride (

) groups, the monofluoromethyl (

) moiety provided by this compound offers a unique steric and electronic profile. It serves as a bioisostere for hydroxymethyl (

) and methyl (

) groups, often deployed to block benzylic metabolic oxidation while modulating lipophilicity (

). This guide details its physicochemical properties, synthetic pathways, and strategic applications in kinase inhibitor and antineoplastic design.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The physical state of this compound is structurally sensitive.[1] While its para-isomer (4-nitrobenzyl fluoride) is a solid melting at ~34°C, the meta-substitution pattern of the 3-isomer typically disrupts crystal packing, resulting in a low-melting solid or liquid at room temperature.[1]

PropertyData
CAS Number 455-94-7
IUPAC Name 1-(Fluoromethyl)-3-nitrobenzene
Synonyms m-Nitrobenzyl fluoride;

-Fluoro-3-nitrotoluene
Molecular Formula

Molecular Weight 155.13 g/mol
Physical State Low-melting solid or liquid (approx.[1] mp < 30°C)
Boiling Point ~100°C at 13 mmHg (Predicted based on isomers)
Density ~1.29 g/mL (Estimated)
Solubility Soluble in DCM, THF, EtOAc; Hydrolytically unstable in hot water
NMR Signature

:

ppm (t);

: Benzylic doublet (

Hz)

Synthetic Routes & Manufacturing[1][9][10]

The synthesis of this compound requires precise control to prevent over-fluorination or hydrolysis.[1] Two primary routes dominate the literature: Deoxofluorination (preferred for high purity) and Nucleophilic Substitution (Halex reaction).

Route A: Deoxofluorination of 3-Nitrobenzyl Alcohol

This is the standard laboratory method.[1] It utilizes diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) to convert the alcohol directly to the fluoride. This pathway avoids the use of unstable benzylic halides.

Protocol:

  • Reagents: 3-Nitrobenzyl alcohol (1.0 eq), DAST (1.1 eq), DCM (anhydrous).

  • Conditions:

    
     to RT under 
    
    
    
    atmosphere.
  • Mechanism: The alcohol attacks the sulfur center of DAST, releasing HF. The fluoride ion then displaces the activated oxygen species via an

    
     mechanism.
    
  • Workup: Quench with saturated

    
     (Caution: 
    
    
    
    evolution).
Route B: Nucleophilic Substitution (Halex)

Used when starting from 3-nitrobenzyl bromide. Requires an activated fluoride source like Silver Fluoride (AgF) or Tetrabutylammonium Fluoride (TBAF) to overcome the poor nucleophilicity of fluoride in organic solvents.

Protocol:

  • Reagents: 3-Nitrobenzyl bromide, AgF (or KF with 18-crown-6).[1]

  • Solvent: Acetonitrile (ACN) or DMF.

  • Conditions: Reflux in the dark (if using Ag salts).

Visualization: Synthetic Workflow

SynthesisPathways Alcohol 3-Nitrobenzyl Alcohol (Precursor A) DAST DAST / Deoxo-Fluor (Deoxofluorination) Alcohol->DAST -78°C to RT DCM Bromide 3-Nitrobenzyl Bromide (Precursor B) AgF AgF / TBAF (Nucleophilic Sub.) Bromide->AgF ACN, Reflux (- AgBr) Product This compound (CAS 455-94-7) DAST->Product SN2 Displacement AgF->Product Amine 3-Aminobenzyl Fluoride (Drug Scaffold) Product->Amine Reduction (H2/Pd-C or Fe/HCl)

Figure 1: Primary synthetic pathways to this compound and its downstream conversion to the amine scaffold.[2]

Applications in Drug Development[8]

The this compound moiety is rarely the final endpoint; it is typically reduced to 3-aminobenzyl fluoride , which serves as a versatile aniline scaffold.[1] The inclusion of the fluoromethyl group (


) is a strategic medicinal chemistry tactic.
The "Fluoromethyl" Bioisostere Effect

The


 group acts as a bioisostere for:
  • Hydroxymethyl (

    
    ):  Similar steric volume but hydrogen bond acceptor only (no donor). It prevents glucuronidation.
    
  • Methyl (

    
    ):  Similar size but blocks metabolic oxidation (benzylic hydroxylation) due to the strength of the C-F bond and electron withdrawal.
    
Case Studies & Therapeutic Classes
  • Kinase Inhibitors (VEGFR/EGFR): Researchers have utilized 3-fluoromethylphenyl piperazine derivatives to target receptor tyrosine kinases. The fluoromethyl group enhances lipophilicity (

    
    ) facilitates membrane permeability while preventing rapid metabolic clearance at the benzylic position [1, 2].
    
  • Antineoplastic Agents (Oncrasin Analogues): In the optimization of Oncrasin-1 (an RNA Polymerase II inhibitor), the 1-[(3-fluoromethylphenyl)methyl]-1H-indole analogue demonstrated significant antitumor activity.[1] The fluoromethyl group was critical for maintaining potency while modulating the physicochemical profile compared to the aldehyde or alcohol precursors [3].

  • Anti-Trypanosomal Agents: In the development of 7-azaindole derivatives for Human African Trypanosomiasis, the 3-fluoromethylphenyl moiety was identified as a key substituent.[1] It maintained submicromolar potency against T. brucei while improving the metabolic stability profile compared to non-fluorinated benzyl analogues [4].

Visualization: Bioisosteric Logic

BioisostereLogic Target Drug Target Binding Pocket (Hydrophobic/H-Bond Acceptor Region) Methyl Methyl Group (-CH3) Problem: Rapid Metabolic Oxidation Methyl->Target Good Fit Fluoromethyl FLUOROMETHYL (-CH2F) Solution: Metabolically Stable + Lipophilic Methyl->Fluoromethyl Bioisosteric Replacement (Blocks CYP450 Oxidation) Alcohol Hydroxymethyl (-CH2OH) Problem: Glucuronidation / Polar Alcohol->Target Good H-Bonding Alcohol->Fluoromethyl Bioisosteric Replacement (Prevents Conjugation) Fluoromethyl->Target Optimized Fit & Stability

Figure 2: Strategic rationale for replacing methyl or hydroxymethyl groups with fluoromethyl in drug design.

Handling, Stability & Safety

Working with this compound requires adherence to strict safety protocols due to the potential for hydrolysis and the energetic nature of nitro compounds.[1]

  • Hydrolytic Instability: Benzylic fluorides are generally more stable than their iodide/bromide counterparts but can hydrolyze to the alcohol and Hydrogen Fluoride (HF) under acidic or high-temperature aqueous conditions.

    • Protocol: Store under inert atmosphere (Argon/Nitrogen) in a desiccator. Avoid prolonged exposure to moisture.[3]

  • Toxicity: Like many nitroaromatics, it is likely toxic by inhalation and skin absorption. The metabolic reduction of the nitro group can yield aniline derivatives which may be methemoglobinemia inducers.

  • Storage: Keep refrigerated (2-8°C).

  • Disposal: Do not mix with strong bases. Dispose of as hazardous organic waste containing fluorine.

References

  • Molecules (2024). Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents.

  • Journal of Medicinal Chemistry (2015). Applications of Fluorine in Medicinal Chemistry.

  • Bioorganic & Medicinal Chemistry Letters (2013). Analogues and Derivatives of Oncrasin-1 and Their Antitumor Activities.

  • UCL Discovery (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis.

  • Organic Syntheses (1977). 4-Nitrobenzyl Fluoride (Procedure analogous for 3-isomer).

Sources

An In-depth Technical Guide to 1-(fluoromethyl)-3-nitrobenzene: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(fluoromethyl)-3-nitrobenzene, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of direct literature on this specific molecule, this document presents a scientifically grounded, proposed synthetic pathway, predicted physicochemical and spectroscopic properties, and a discussion of its potential reactivity and applications. The methodologies and predictions are derived from established chemical principles and data from closely related, well-documented analogues. This guide is intended to serve as a foundational resource for researchers considering the synthesis and utilization of this and similar nitroaromatic compounds.

Introduction and Rationale

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. Fluorine and fluorine-containing moieties, such as the fluoromethyl group (-CH2F), can profoundly alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. The presence of a nitro group, a potent electron-withdrawing group and a versatile synthetic handle, further enhances the utility of the benzene scaffold.

1-(Fluoromethyl)-3-nitrobenzene, therefore, represents a valuable, albeit under-documented, building block. The combination of a reactive benzylic fluoride and a modifiable nitro group on a meta-substituted aromatic ring offers significant potential for the synthesis of novel chemical entities. This guide aims to bridge the current information gap by providing a detailed theoretical and practical framework for its synthesis and characterization.

Proposed Synthetic Pathway

A robust and logical synthetic route to 1-(fluoromethyl)-3-nitrobenzene commences with the commercially available and inexpensive starting material, 3-nitrotoluene. The proposed multi-step synthesis is outlined below, with a focus on the causality behind the choice of reagents and reaction conditions.

Synthesis_Pathway Start 3-Nitrotoluene Step1 Radical Bromination (NBS, AIBN, CCl4, reflux) Start->Step1 Step 1 Intermediate1 3-Nitrobenzyl Bromide Step1->Intermediate1 Step2_alt1 Nucleophilic Fluorination (AgF, MeCN, reflux) Intermediate1->Step2_alt1 Route A Step2_alt2 Nucleophilic Fluorination (KF, 18-crown-6, MeCN, reflux) Intermediate1->Step2_alt2 Route B End 1-(Fluoromethyl)-3-nitrobenzene Step2_alt1->End Step2_alt2->End

Caption: Proposed synthetic pathway to 1-(fluoromethyl)-3-nitrobenzene.

Step 1: Synthesis of 3-Nitrobenzyl Bromide

The initial step involves the selective bromination of the benzylic position of 3-nitrotoluene.

  • Reaction: 3-Nitrotoluene → 3-Nitrobenzyl Bromide

  • Reagents: N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN)

  • Solvent: Carbon tetrachloride (CCl₄) or a suitable alternative.

  • Conditions: Reflux

Causality: A free-radical chain reaction is the most effective method for selectively halogenating the benzylic position while leaving the aromatic ring untouched. NBS is the reagent of choice for this transformation as it provides a low, constant concentration of bromine radicals, which minimizes side reactions. AIBN serves as a radical initiator, decomposing upon heating to generate radicals that propagate the chain reaction. The nitro group is stable under these conditions and deactivates the aromatic ring towards electrophilic bromination, further ensuring selectivity.

Step 2: Synthesis of 1-(Fluoromethyl)-3-nitrobenzene

The conversion of 3-nitrobenzyl bromide to the target compound can be achieved via nucleophilic substitution of the bromide with a fluoride ion.

  • Reaction: 3-Nitrobenzyl Bromide → 1-(Fluoromethyl)-3-nitrobenzene

  • Reagents:

    • Route A: Silver(I) fluoride (AgF)

    • Route B: Potassium fluoride (KF) with a phase-transfer catalyst (e.g., 18-crown-6)

  • Solvent: Acetonitrile (MeCN)

  • Conditions: Reflux

Causality:

  • Route A (AgF): Silver(I) fluoride is an effective fluorinating agent for benzylic halides. The reaction is driven by the precipitation of silver bromide (AgBr), which shifts the equilibrium towards the product.

  • Route B (KF/18-crown-6): Potassium fluoride is a more economical source of fluoride ions, but its low solubility in organic solvents necessitates the use of a phase-transfer catalyst. 18-crown-6 effectively sequesters potassium ions, rendering the fluoride ion "naked" and highly nucleophilic, thus facilitating the substitution reaction.

The electron-withdrawing nitro group can enhance the reactivity of the benzylic position towards nucleophilic attack, making this a favorable transformation.[1]

Predicted Physicochemical and Spectroscopic Properties

The following properties for 1-(fluoromethyl)-3-nitrobenzene are predicted based on the known data of its precursors and analogous compounds.

Physicochemical Properties
PropertyPredicted ValueBasis for PredictionSource
Molecular Formula C₇H₆FNO₂--
Molecular Weight 155.13 g/mol --
Appearance Pale yellow liquid or low-melting solidAnalogy with 3-nitrobenzyl alcohol[2] and 4-nitrobenzyl bromide[1]-
Boiling Point > 200 °C (at atm. pressure)Higher than 3-nitrobenzyl alcohol (175-180 °C at 3 mmHg)-
Solubility Insoluble in water; soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, Acetone)General properties of nitroaromatic compounds and benzyl halides.-
Predicted Spectroscopic Data

The structural elucidation of 1-(fluoromethyl)-3-nitrobenzene would rely on a combination of spectroscopic techniques.

TechniquePredicted Key FeaturesRationale
¹H NMR * δ ~5.5-5.7 ppm (d, 2H, JHF ≈ 48 Hz): Benzylic protons of the -CH₂F group, appearing as a doublet due to coupling with the adjacent fluorine atom. * δ ~7.6-8.5 ppm (m, 4H): Aromatic protons exhibiting a complex splitting pattern characteristic of a 1,3-disubstituted benzene ring with electron-withdrawing groups.Based on known spectra of substituted benzyl fluorides and 3-nitrobenzyl derivatives.[3]
¹³C NMR * δ ~83-85 ppm (d, JCF ≈ 170 Hz): Benzylic carbon of the -CH₂F group, showing a large one-bond coupling to fluorine. * δ ~120-150 ppm: Aromatic carbons, with the carbon bearing the nitro group being the most deshielded.Analogy with other fluorinated and nitrated aromatic compounds.
¹⁹F NMR * δ ~ -210 to -215 ppm (t, JHF ≈ 48 Hz): A triplet arising from the coupling of the fluorine atom with the two adjacent benzylic protons.Typical chemical shift range for benzylic fluorides.
IR (Infrared) * ~1530 cm⁻¹ and ~1350 cm⁻¹: Strong asymmetric and symmetric stretching vibrations of the nitro group (NO₂). * ~1050-1150 cm⁻¹: C-F stretching vibration. * ~3100-3000 cm⁻¹: Aromatic C-H stretching.Characteristic vibrational frequencies for the respective functional groups.
Mass Spec. (MS) * m/z = 155: Molecular ion (M⁺). * m/z = 125: [M - NO]⁺ * m/z = 109: [M - NO₂]⁺ (likely the base peak, corresponding to the fluorobenzyl cation). * m/z = 77: Phenyl cation [C₆H₅]⁺.Expected fragmentation pattern for a nitrobenzyl compound.

Reactivity and Potential Applications

The chemical reactivity of 1-(fluoromethyl)-3-nitrobenzene is dictated by its three key structural features: the aromatic ring, the nitro group, and the benzylic fluoride.

Reactivity Molecule 1-(Fluoromethyl)-3-nitrobenzene Nitro_Reduction Reduction of Nitro Group (e.g., H₂, Pd/C or SnCl₂, HCl) Molecule->Nitro_Reduction Benzylic_Subst Nucleophilic Substitution at Benzylic Carbon (e.g., Nu:⁻) Molecule->Benzylic_Subst Aromatic_Subst Nucleophilic Aromatic Substitution (SNAAr, activated by NO₂) Molecule->Aromatic_Subst Aniline_Deriv 3-(Fluoromethyl)aniline Nitro_Reduction->Aniline_Deriv Subst_Product 3-Nitrobenzyl-Nu Benzylic_Subst->Subst_Product Aromatic_Product Substituted Nitroaromatic Aromatic_Subst->Aromatic_Product

Caption: Key reaction pathways for 1-(fluoromethyl)-3-nitrobenzene.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using various established methods (e.g., catalytic hydrogenation with H₂/Pd-C, or reduction with metals in acidic media like SnCl₂/HCl). This would yield 3-(fluoromethyl)aniline, a valuable intermediate for the synthesis of pharmaceuticals and other fine chemicals.

  • Nucleophilic Substitution at the Benzylic Carbon: The benzylic fluoride is susceptible to nucleophilic substitution, although it is a poorer leaving group than other benzyl halides.[4] This reactivity allows for the introduction of a wide range of nucleophiles (e.g., amines, alcohols, thiols, carbanions) at the benzylic position to generate diverse 3-nitrobenzyl derivatives.

  • Nucleophilic Aromatic Substitution (SNAAr): The potent electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. This provides a pathway for further functionalization of the aromatic core.

Potential Applications: The unique combination of functional groups in 1-(fluoromethyl)-3-nitrobenzene makes it a promising scaffold in several areas:

  • Medicinal Chemistry: As a building block for the synthesis of novel drug candidates. The fluoromethyl group can enhance metabolic stability and the nitro group can be a precursor to an aniline moiety, which is common in many bioactive molecules.[5][6]

  • Agrochemicals: For the development of new pesticides and herbicides, where fluorinated and nitrated aromatic structures are frequently employed.

  • Materials Science: As a monomer or intermediate for the synthesis of specialty polymers with tailored electronic or physical properties.

Safety and Handling

While specific safety data for 1-(fluoromethyl)-3-nitrobenzene is not available, a cautious approach based on the known hazards of its functional groups and potential precursors is imperative.

  • Nitroaromatic Compounds: Nitroaromatic compounds are often toxic and can be absorbed through the skin. They should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

  • Benzylic Halides: Many benzylic halides are lachrymators (tear-inducing) and irritants.

  • Fluorinating Agents: Reagents used in its synthesis, such as DAST and Deoxo-Fluor, are hazardous. They react violently with water and must be handled with extreme care under anhydrous conditions by trained personnel.[7][8][9]

Always consult the Safety Data Sheet (SDS) for all reagents used in the synthesis and handling of this compound.

Conclusion

1-(fluoromethyl)-3-nitrobenzene is a molecule with significant synthetic potential that is currently underrepresented in the chemical literature. This guide has provided a robust, scientifically-grounded framework for its synthesis, characterization, and potential applications. By leveraging established synthetic methodologies and predictive chemical principles, researchers can confidently approach the preparation and utilization of this versatile building block in their research and development endeavors.

References

  • Organic Chemistry Portal. (n.d.). Benzyl fluoride synthesis by fluorination or substitution. Retrieved February 9, 2026, from [Link]

  • Slawin, A. M. Z., & O'Hagan, D. (2014). Stereochemical outcomes of C–F activation reactions of benzyl fluoride. Beilstein Journal of Organic Chemistry, 10, 1246–1251. [Link]

  • MLR Institute of Pharmacy. (n.d.). PHARMACEUTICAL-ORGANIC-CHEMISTRY-II-LAB-MANUAL.pdf. Retrieved February 9, 2026, from [Link]

  • Cheshire Organics. (n.d.). DAST. Retrieved February 9, 2026, from [Link]

  • Braga, R., & Taylor, R. J. K. (2007). Product Class 6: Benzylic Fluorides. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 34: Fluorine. Georg Thieme Verlag.
  • Middleton, W. J. (1975). New Fluorinating Reagents. Dialkylaminosulfur Fluorides. The Journal of Organic Chemistry, 40(5), 574–578.
  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved February 9, 2026, from [Link]

  • PubChem. (n.d.). 3-Nitrobenzyl alcohol. Retrieved February 9, 2026, from [Link]

  • PubChem. (n.d.). 4-Nitrobenzyl bromide. Retrieved February 9, 2026, from [Link]

  • Google Patents. (2011). CN102134175A - Preparation method of benzyl fluorine organic compound.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 9, 2026, from [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330. [Link]

  • Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Retrieved February 9, 2026, from [Link]

  • Wikipedia. (n.d.). 3-Nitrobenzyl alcohol. Retrieved February 9, 2026, from [Link]

  • Mizuta, S., Yamaguchi, T., & Ishikawa, T. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances, 14(28), 20006-20010. [Link]

  • Hartwig, J. F., & Yamane, M. (2012). Palladium-Catalyzed Substitution and Cross-Coupling of Benzylic Fluorides. Organic Letters, 14(11), 2838–2841. [Link]

  • Horton, H. R., & Koshland, D. E. (1967). Reactions with reactive alkyl halides. In Methods in Enzymology (Vol. 11, pp. 856-877). Academic Press.
  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved February 9, 2026, from [Link]

  • American Chemical Society. (n.d.). Origin of the SN2 Benzylic Effect. Retrieved February 9, 2026, from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). Retrieved February 9, 2026, from [Link]

  • Oxford Instruments. (n.d.). Application Note 13 Analysis of the reduction product of 3-nitrobenzaldehyde using X-Pulse. Retrieved February 9, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved February 9, 2026, from [Link]

  • National Center for Biotechnology Information. (2019, August 18). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. Retrieved February 9, 2026, from [Link]

  • National Center for Biotechnology Information. (2024, June 13). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (2024, June 9). (PDF) Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Retrieved February 9, 2026, from [Link]

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  • Google Patents. (n.d.). EP1059280A2 - Process for the preparation of benzyl alcohols and their use.

Sources

Technical Guide: m-Nitrobenzyl Fluoride (CAS 455-94-7)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

m-Nitrobenzyl fluoride (1-(fluoromethyl)-3-nitrobenzene) is a specialized fluorinated intermediate used primarily in the synthesis of agrochemicals, pharmaceuticals, and materials science. As a bioisostere for benzyl alcohol and benzylamine derivatives, the introduction of the monofluoromethyl group (-CH₂F) alters metabolic stability and lipophilicity without significantly changing steric bulk.

This guide provides a rigorous technical analysis of m-nitrobenzyl fluoride, focusing on its physicochemical properties, validated synthesis protocols, and handling requirements. It addresses the scarcity of experimental density data by correlating structural analogs and provides specific spectroscopic characterization data to ensure identification accuracy.

Physicochemical Profile

The following data consolidates experimental and predicted values. Note that while m-nitrobenzyl alcohol is a solid (mp 30–32 °C), the fluoride derivative typically exhibits a lower melting point due to the loss of hydrogen bonding capability, rendering it a liquid or low-melting semi-solid at room temperature.

Table 1: Core Technical Specifications
PropertyValueNotes
IUPAC Name 1-(fluoromethyl)-3-nitrobenzene
CAS Number 455-94-7 Distinct from o- (447-58-5) and p- (500-11-8) isomers.[1]
Molecular Formula C₇H₆FNO₂
Molecular Weight 155.13 g/mol
Physical State Liquid / Low-melting solidMp typically < 25 °C.
Density ~1.25 – 1.35 g/mL (Predicted)Experimental density not widely cataloged; lighter than brominated analogs (~1.7 g/mL).
Boiling Point ~230–240 °C (Predicted)Decomposes at high temperatures; vacuum distillation recommended.
Solubility Soluble in DCM, CHCl₃, MeCN, THFHydrolytically unstable in basic aqueous media.

Synthetic Methodologies

Two primary routes are recommended for the synthesis of m-nitrobenzyl fluoride. Protocol A represents a modern, high-yield approach using imidazolium-based deoxyfluorination, avoiding the high shock sensitivity of DAST. Protocol B outlines the traditional DAST method for laboratories where modern reagents are unavailable.

Protocol A: Imidazolium-Based Deoxyfluorination (Recommended)

This method utilizes a chloroimidazolium salt (e.g., 2-chloro-1,3-bis(2,6-diisopropylphenyl)imidazolium chloride) with a fluoride source, offering superior thermal stability compared to sulfur-based reagents.

  • Precursor: m-Nitrobenzyl alcohol (CAS 619-25-0).[1]

  • Reagents: Chloroimidazolium reagent, BTMG (2-tert-butyl-1,1,3,3-tetramethylguanidine), Et₃N·3HF or similar fluoride source.[2]

  • Solvent: Acetonitrile (MeCN), anhydrous.

Step-by-Step Workflow:

  • Preparation: Dissolve m-nitrobenzyl alcohol (1.0 equiv) in dry MeCN (0.1 M concentration) under an inert atmosphere (N₂ or Ar).

  • Activation: Add the chloroimidazolium reagent (2.0 equiv) and stir until dissolved.

  • Fluorination: Add BTMG (4.0 equiv) in one portion.

  • Reaction: Seal the vessel and heat to 100 °C for 3 hours .

  • Workup: Cool to room temperature. Dilute with DCM, wash with water and brine. Dry over Na₂SO₄.[3][4]

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Validation (NMR Data):

  • ¹H NMR (600 MHz, CDCl₃): δ 8.29–8.19 (m, 2H), 7.71 (d, J = 7.7 Hz, 1H), 7.60 (t, J = 7.9 Hz, 1H), 5.50 (d, J = 47.0 Hz, 2H) .[5]

    • Note: The doublet at 5.50 ppm with a large coupling constant (J ≈ 47 Hz) is diagnostic of the geminal H–F coupling in the benzyl position.

Protocol B: DAST Fluorination (Traditional)
  • Reagents: (Diethylamino)sulfur trifluoride (DAST).[3]

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Critical Safety: DAST is thermally unstable. Never heat above 50 °C.

Step-by-Step Workflow:

  • Cooling: Cool a solution of m-nitrobenzyl alcohol (1.0 equiv) in DCM to -78 °C .

  • Addition: Add DAST (1.2 equiv) dropwise via syringe.

  • Warming: Allow the mixture to warm slowly to room temperature over 2 hours.

  • Quenching: Pour the reaction mixture into saturated aqueous NaHCO₃ (gas evolution will occur).

  • Extraction: Extract with DCM, dry organic layer, and concentrate.

Reaction Mechanism & Pathway[6][7][8]

The conversion of the alcohol to the fluoride proceeds via an activated intermediate, followed by nucleophilic substitution by fluoride.

G Alcohol m-Nitrobenzyl Alcohol (Substrate) Activation Activation Step (Reaction with DAST/Imidazolium) Alcohol->Activation + Reagent Intermediate Activated Leaving Group (Alkoxy-sulfur/imidazolium species) Activation->Intermediate - HF/HCl Transition SN2 Transition State (F- attack / LG departure) Intermediate->Transition + F- Product m-Nitrobenzyl Fluoride (Product) Transition->Product - Leaving Group

Figure 1: Mechanistic pathway for the deoxyfluorination of m-nitrobenzyl alcohol. The reaction is driven by the formation of a potent leaving group (LG) which is displaced by fluoride.

Applications in Drug Development

Bioisosterism

The monofluoromethyl group (-CH₂F) serves as a bioisostere for the hydroxymethyl group (-CH₂OH).

  • H-Bonding: Fluorine acts as a weak hydrogen bond acceptor, mimicking oxygen but without the donor capability.

  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-O bond, resisting oxidative metabolism by cytochrome P450 enzymes.

Synthetic Utility

m-Nitrobenzyl fluoride is a precursor to 3-fluoromethylaniline (via nitro reduction), a key building block for kinase inhibitors where the fluoromethyl group occupies hydrophobic pockets in the target protein.

Safety & Handling (MSDS Highlights)

Hazard Classification:

  • Acute Toxicity: Toxic if swallowed, inhaled, or in contact with skin.

  • Skin Corrosion: Causes severe skin burns and eye damage.

  • Specific Hazard: Potential release of Hydrogen Fluoride (HF) upon hydrolysis or thermal decomposition.

Handling Protocols:

  • Engineering Controls: All operations must be performed in a functioning fume hood.

  • PPE: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.

  • Spill Management: Do not use water. Absorb with dry earth, sand, or non-combustible material.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Moisture sensitive.[3]

References

  • Synthesis & NMR Characterization

    • Chloroimidazolium Deoxyfluorination Reagent with H2F3 Anion as a Sole Fluoride Source. (Supporting Information). (2026).[5] Retrieved from 6

  • General Deoxyfluorination Protocols (DAST)

    • Fluorination of an Alcohol Using DAST.[3] Tokyo Chemical Industry (TCI). Retrieved from

  • Physical Properties (Analog Reference)

    • 3-Nitrobenzyl alcohol Properties.[1][7][8] LookChem.[7] Retrieved from

  • Identity Verification

    • 1-(fluoromethyl)-3-nitrobenzene (CAS 455-94-7).[1] ChemicalBook.[7][9] Retrieved from

Sources

3-Nitrobenzyl fluoride vs 3-Nitrobenzotrifluoride difference

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparative Analysis: 3-Nitrobenzyl Fluoride vs. 3-Nitrobenzotrifluoride

Executive Summary

This technical guide provides a rigorous comparison between This compound (3-NBF) and 3-Nitrobenzotrifluoride (3-NBTF) . While both molecules share a nitro-aromatic core, their fluorinated substituents—monofluoromethyl (


) versus trifluoromethyl (

)—dictate vastly different chemical behaviors. 3-NBF acts as a reactive electrophile and specialized bioisostere, whereas 3-NBTF serves as a metabolically inert, lipophilic building block. This guide dissects their physicochemical profiles, synthetic routes, and applications in medicinal chemistry.[1][2]

Part 1: Physicochemical Profiling

The fundamental difference lies in the degree of fluorination, which alters the electronic environment of the benzene ring and the physicochemical properties of the molecule.

FeatureThis compound (3-NBF)3-Nitrobenzotrifluoride (3-NBTF)
CAS Number 455-94-7 98-46-4
IUPAC Name 1-(Fluoromethyl)-3-nitrobenzene1-Nitro-3-(trifluoromethyl)benzene
Structure Ar-

Ar-

Molecular Weight 155.13 g/mol 191.11 g/mol
Physical State Solid (low mp) or OilPale Yellow Liquid
Boiling Point ~100°C (at reduced pressure)200–205°C (at 760 mmHg)
Electronic Effect Inductive withdrawing (-I), HyperconjugationStrong Inductive withdrawing (-I)
Lipophilicity (LogP) Moderate (~1.8 - 2.0)High (~2.6 - 3.0)
Metabolic Fate Potential oxidative defluorinationMetabolically inert (Blocker)
Reactivity Class Alkylating Agent (Benzylic electrophile)Deactivated Arene (Stable)

Part 2: Synthetic Pathways

The synthesis of these two compounds illustrates the difference between introducing a single fluorine atom via nucleophilic/deoxyfluorination versus installing a trifluoromethyl group via radical or industrial halogen exchange methods.

Pathway A: Synthesis of this compound (3-NBF)

The most reliable laboratory scale method involves the deoxyfluorination of 3-nitrobenzyl alcohol using Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®.

Pathway B: Synthesis of 3-Nitrobenzotrifluoride (3-NBTF)

Industrially, this is produced via the "Swarts Reaction" sequence: radical chlorination of toluene followed by halogen exchange with HF, and finally nitration.

SynthesisPathways cluster_0 This compound (Lab Scale) cluster_1 3-Nitrobenzotrifluoride (Industrial) S1 3-Nitrobenzyl Alcohol (CAS 619-25-0) P1 This compound (CAS 455-94-7) S1->P1 Deoxyfluorination (Nu Sub) R1 DAST or Deoxo-Fluor CH2Cl2, -78°C to RT R1->P1 S2 Benzotrifluoride (CAS 98-08-8) P2 3-Nitrobenzotrifluoride (CAS 98-46-4) S2->P2 Electrophilic Aromatic Substitution (SEAr) R2 HNO3 / H2SO4 Nitration R2->P2

Figure 1: Comparative synthetic workflows. Top: Nucleophilic fluorination for 3-NBF. Bottom: Electrophilic nitration of the stable benzotrifluoride core.

Part 3: Reactivity & Stability Analysis

The Monofluoromethyl Group ( ) in 3-NBF
  • Chemical Reactivity: The C-F bond in a benzylic position is strong (

    
     kcal/mol), but the carbon atom remains susceptible to nucleophilic attack (
    
    
    
    ). Unlike benzyl chlorides, benzyl fluorides are less reactive but can still act as alkylating agents under forcing conditions or in the presence of Lewis acids.
  • Metabolic Liability: In biological systems, the

    
     group can mimic a hydroxymethyl group (
    
    
    
    ). However, it is susceptible to oxidative defluorination mediated by Cytochrome P450 enzymes. The hydroxylation of the methylene carbon leads to an unstable
    
    
    -fluoro alcohol, which spontaneously eliminates HF to form the corresponding aldehyde (3-nitrobenzaldehyde).
The Trifluoromethyl Group ( ) in 3-NBTF[3][4]
  • Chemical Inertness: The three fluorine atoms create a dense electron sheath that shields the carbon from nucleophilic attack. The C-F bonds are shortened and strengthened due to the high electronegativity of fluorine (anomeric effect).

  • Metabolic Blocking: The

    
     group is generally metabolically stable. It is often employed to block  metabolic sites (e.g., preventing benzylic oxidation). It significantly increases lipophilicity (
    
    
    
    ), enhancing membrane permeability but potentially lowering aqueous solubility.

Part 4: Medicinal Chemistry Applications

The choice between these two moieties is a strategic decision in Lead Optimization.

Application DomainThis compound Usage3-Nitrobenzotrifluoride Usage
Bioisosterism Mimic of

(polar/H-bond acceptor) or

. Used to modulate pKa of neighboring groups.
Mimic of

(Steric bulk) or

. Used to increase lipophilicity.[3][4]
Metabolic Stability Risk: Can be a "soft spot" for defluorination.Benefit: Blocks metabolism at the benzylic position.
Binding Affinity Can engage in weak H-bonding (C-F···H-N).Increases hydrophobic interactions in binding pockets.
PET Imaging Precursor for

-labeled radiotracers (via nucleophilic substitution).
Not typically used for late-stage

incorporation due to bond strength.

Decision Logic for Researchers:

  • Select 3-NBF if you need a polar, sterically small group that might participate in specific dipole interactions, and if metabolic stability of the benzylic carbon is not the primary concern.

  • Select 3-NBTF if you need to increase potency via hydrophobic effect, improve blood-brain barrier penetration, or block metabolic degradation of the aromatic ring system.

Part 5: Experimental Protocols

Protocol A: Synthesis of this compound (Small Scale)

Caution: DAST is corrosive and releases HF upon contact with water. Perform in a fume hood.

  • Reagents: 3-Nitrobenzyl alcohol (1.0 eq), DAST (1.1 eq), Anhydrous Dichloromethane (DCM).

  • Setup: Flame-dried round-bottom flask under Nitrogen atmosphere.

  • Procedure:

    • Dissolve 3-nitrobenzyl alcohol in DCM (0.2 M concentration).

    • Cool the solution to -78°C (dry ice/acetone bath).

    • Add DAST dropwise via syringe to control exotherm.

    • Allow to warm to Room Temperature (RT) over 2 hours.

    • Quench: Pour carefully into saturated aqueous

      
       (gas evolution!).
      
    • Workup: Extract with DCM (3x), dry over

      
      , filter, and concentrate.
      
    • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: Handling 3-Nitrobenzotrifluoride
  • Storage: Store at room temperature in a tightly sealed container. It is chemically stable but should be kept away from strong reducing agents (hydrides) which can react with the nitro group.

  • Reactions: Commonly used as a substrate for reduction (to 3-aminobenzotrifluoride) using

    
     or 
    
    
    
    . The
    
    
    group will survive these conditions intact.

Part 6: Safety & Toxicology

  • This compound:

    • Hazard: Potential Alkylating Agent . Like other benzyl halides, it may alkylate DNA or proteins, though less aggressively than the chloride/bromide analogs.

    • Toxicity: High. Potential for fluoride ion release in vivo (skeletal toxicity).[5]

    • Handling: Wear double nitrile gloves, face shield, and work exclusively in a fume hood.

  • 3-Nitrobenzotrifluoride:

    • Hazard: Systemic Toxicant . Absorbed through skin, inhalation, and ingestion.[6]

    • Decomposition: Emits toxic fumes of Nitrogen Oxides (

      
      ) and Hydrogen Fluoride (
      
      
      
      ) when heated to decomposition.
    • GHS Classification: Acute Tox. 3 (Inhalation), Eye Irrit. 2, Aquatic Chronic 3.

References

  • Synthesis of Benzyl Fluorides: Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur trifluorides." Journal of Organic Chemistry, 40(5), 574–578. Link

  • Metabolic Stability of Fluorine Groups: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330. Link

  • 3-Nitrobenzotrifluoride Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7386, 3-Nitrobenzotrifluoride. Link

  • C-F Bond Activation: Amii, H., & Uneyama, K. (2009). "C-F bond activation in organic synthesis." Chemical Reviews, 109(5), 2119-2183. Link

  • Bioisosterism of Fluorine: Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Centres." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

Technical Guide: 3-Nitrobenzyl Fluoride Hazard Profiling & Risk Management

[1]

Executive Summary

This compound (

1

1

This guide synthesizes the physiochemical hazards, toxicological mechanisms, and engineering controls required to handle this compound with high-integrity safety standards.[1]

Part 1: Chemical Identity & Physiochemical Profile

Critical Disambiguation

A common error in procurement and safety planning is confusing this compound with its ring-fluorinated isomer.[1] The safety protocols differ significantly due to the reactivity of the benzylic position.[1]

FeatureThis compound (Target)1-Fluoro-3-nitrobenzene (Isomer)
CAS Number 455-94-7 402-67-5
Structure


Reactivity Class Alkylating Agent (Benzylic)Aryl Halide (

Substrate)
Primary Hazard Mucous membrane irritation / AlkylationSkin absorption / Methemoglobinemia
Physiochemical Data Table

Data derived from structural analogs and available synthesis reports.

PropertyValue / CharacteristicOperational Implication
Physical State Low-melting solid or oily liquidMay change phase during handling; spill dynamics vary.[1]
Molecular Weight 155.13 g/mol Calculation basis for stoichiometry.[1]
Solubility Soluble in DCM, EtOAc, DMSOUse compatible solvent-resistant gloves (Nitrile).[1]
Reactivity Susceptible to nucleophilic attackAvoid strong bases; potential for slow hydrolysis.[1]
Flash Point >110°C (Estimated)Combustible but not highly flammable.[1]

Part 2: Comprehensive Hazard Analysis[1]

The Alkylation Mechanism (Toxicological Core)

While less reactive than its chloride or bromide analogs (which are potent lachrymators), this compound retains alkylating potential.[1] The nitro group at the meta position exerts an electron-withdrawing effect, increasing the electrophilicity of the benzylic carbon.[1]

Mechanism of Action:

  • Bio-activation: In biological systems, the

    
     bond is generally stable but can undergo oxidative defluorination or direct displacement by strong nucleophiles (e.g., thiols in glutathione or DNA bases).
    
  • Cellular Stress: If alkylation occurs, it triggers DNA damage responses or depletes cellular antioxidants.

Visualization: Reactivity & Hazard Cascade

The following diagram illustrates the structural difference and the resulting hazard pathway.

HazardPathwayCompoundThis compound(CAS 455-94-7)StructureBenzylic C-F Bond(Activated by NO2)Compound->StructureReactionNucleophilic Substitution(Alkylation)Structure->Reaction ExposureTargetBiological Nucleophiles(DNA, Proteins, Glutathione)Reaction->TargetOutcomeCellular Toxicity /IrritationTarget->Outcome

Caption: Figure 1. The hazard cascade of this compound driven by benzylic electrophilicity.

GHS Classification (Derived)

Based on the structural class of activated benzyl fluorides:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.

  • Eye Irritation (Category 2A): Causes serious eye irritation.[2]

  • STOT-SE (Category 3): May cause respiratory irritation.[1][2]

Part 3: Risk Management & Engineering Controls

Hierarchy of Controls

To ensure "Trustworthiness" in the safety protocol, reliance on PPE alone is insufficient.

  • Engineering (Primary):

    • Fume Hood: All weighing and transfer operations must occur inside a certified chemical fume hood.

    • Static Control: Use anti-static weighing boats, as fluorinated nitro-compounds can carry static charges.[1]

  • Personal Protective Equipment (PPE):

    • Gloves: Nitrile rubber (0.11 mm minimum thickness) is standard. For prolonged handling, double-gloving is recommended to prevent permeation of the carrier solvent (e.g., DCM).[1]

    • Eye Protection: Chemical splash goggles. Safety glasses are insufficient if the compound is in liquid phase or solution.

Protocol: Safe Handling & Decontamination

This protocol is designed to be self-validating (includes a check step).

Step-by-Step Workflow:

  • Preparation: Place a disposable absorbent mat in the fume hood. Pre-weigh the container.

  • Transfer: Use a glass pipette (if liquid) or spatula (if solid). Avoid using plastic syringes for long-term storage as fluorinated organics can leach plasticizers over time.[1]

  • Decontamination (The Validation Step):

    • Reagent: Prepare a 5% aqueous solution of Sodium Hydroxide (NaOH) or a specific surfactant cleaner.

    • Action: Wipe down all tools.

    • Validation: Check pH of the waste wipe. If acidic (indicating hydrolysis to HF, though rare/slow), neutralize further. Note: Rapid HF generation is unlikely, but trace hydrolysis is possible.

Part 4: Emergency Response Protocols

Spill Management

In the event of a spill, the primary risk is respiratory irritation from dust or vapors.

  • Evacuate: Clear the immediate area.

  • Ventilate: Ensure fume hood sash is at the emergency position.

  • Neutralize: Cover spill with a 1:1 mixture of sand and soda ash (sodium carbonate). This absorbs the liquid and neutralizes potential acidic hydrolysis byproducts.

  • Disposal: Collect in a dedicated container labeled "Fluorinated Organic Waste." Do not mix with strong oxidizers (e.g., nitric acid waste) due to the nitro group.

First Aid (Specific to Fluorinated Organics)
  • Skin Contact: Wash with soap and water for 15 minutes. Calcium Gluconate Gel should be available in the lab safety kit as a precautionary measure. While the C-F bond is stable, metabolic or thermal decomposition can release fluoride ions. Applying the gel is a low-risk, high-reward intervention for significant exposure.[1]

  • Eye Contact: Rinse for 15 minutes. Seek ophthalmological evaluation immediately.

Part 5: Synthesis & Applications Context[1][3]

Understanding the utility of this compound aids in risk assessment during experimental design.[1]

Synthesis Utility

It serves as a precursor for 3-Aminobenzyl fluoride , a key intermediate in the synthesis of protease inhibitors.[1] The reduction of the nitro group requires careful control of exotherms.[1]

  • Reaction:

    
    
    
  • Safety Note: Hydrogenation of nitro compounds is exothermic. The presence of the benzylic fluoride requires avoiding acidic conditions that could hydrolyze the C-F bond during workup.[1]

Deoxyfluorination

The compound is often synthesized via deoxyfluorination of 3-nitrobenzyl alcohol using reagents like DAST or Deoxo-Fluor.[1]

  • Hazard: These reactions release HF in situ. The safety profile of the synthesis of this compound is significantly more hazardous than the isolated compound itself.[1]

SynthesisWorkflowStart3-Nitrobenzyl AlcoholProcessDeoxyfluorination(-78°C to RT)Start->ProcessReagentFluorinating Agent(DAST/Deoxo-Fluor)Reagent->ProcessProductThis compoundProcess->ProductWasteHF ByproductsProcess->Waste Hazard Control

Caption: Figure 2. Synthesis workflow highlighting the critical HF byproduct management.

References

  • PubChem. (n.d.).[2] this compound Compound Summary (CAS 455-94-7). National Library of Medicine. Retrieved from [Link][1]

  • Peters, D., & Miethchen, R. (1995).[3] Applications of Ultrasound in the Synthesis of Organofluorine Compounds. Journal für praktische Chemie. (Context on synthesis via benzyl alcohols). Retrieved from [Link][1]

  • Holland-Frei Cancer Medicine. (6th Ed.).[1] Alkylating Agents: Mechanisms of Action. NCBI Bookshelf. (General mechanism of alkylating agents).[4][5][6] Retrieved from [Link]

Reactivity Profile: meta-Nitrobenzyl Fluoride (m-NBF)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reactivity profile of meta-nitrobenzyl fluoride (m-NBF) . This document is structured to serve researchers requiring precise mechanistic insights, synthesis protocols, and application logic for this specific chemical probe.

The Quiescent Electrophile & Photochemical Control

Executive Summary

meta-Nitrobenzyl fluoride (m-NBF) (CAS: 455-94-7) occupies a unique niche in physical organic chemistry and chemical biology. Unlike its ortho- isomer, which is a standard photocleavable protecting group, m-NBF is photochemically inert, making it the "gold standard" negative control in photocaging experiments. Chemically, it presents a paradox: the meta-nitro group is strongly electron-withdrawing (


), which theoretically activates the benzylic carbon toward nucleophilic attack, yet the strong C–F bond (~116 kcal/mol) and the destabilization of carbocation intermediates render it kinetically stable (quiescent) under physiological conditions. This guide defines the protocols to synthesize, activate, and utilize m-NBF as a precision tool.

Chemical Architecture & Electronic Landscape

The Hammett Effect & Bond Strength

The reactivity of m-NBF is dictated by the interplay between the meta-nitro group and the benzylic fluorine.

  • Inductive Deactivation (

    
    ):  The nitro group at the meta position exerts a powerful inductive electron-withdrawing effect (-I). In solvolysis reactions (
    
    
    
    ), this destabilizes the formation of the benzylic carbocation. Consequently, m-NBF is significantly more resistant to hydrolysis than unsubstituted benzyl fluoride.
  • Nucleophilic Activation (

    
    ):  While the carbocation is destabilized, the electron-deficient ring makes the benzylic carbon more electrophilic. However, the high bond dissociation energy (BDE) of the C–F bond acts as a kinetic barrier. Successful substitution requires electrophilic assistance  (e.g., H-bonding solvents or Lewis acids) to pull the fluoride leaving group.
    

Table 1: Comparative Electronic Parameters

Parameter m-NBF (Meta) p-NBF (Para) Benzyl Fluoride (Ref) Impact on Reactivity

| Hammett Constant (


)  | 0.71  | 0.78 | 0.00 | Strong e- withdrawal; deactivates 

. | | C-F BDE (kcal/mol) | ~116 | ~115 | ~110 | High barrier to spontaneous cleavage. | | Photolability | Inert | Inert | Inert | Ortho isomer is labile; Meta is stable. | | Hydrolysis

(pH 7)
| > 48 hrs | > 24 hrs | ~6 hrs | High aqueous stability suitable for bio-probes. |
Visualization: The Activation Landscape

The following diagram illustrates the divergent reaction pathways. Note how H-bond donors (like HFIP) are required to lower the activation energy for substitution.

ReactivityLandscape cluster_effect Meta-Nitro Effect mNBF m-NBF (Ground State) TS_SN2 TS: Associative (Nu...C...F...H-Donor) mNBF->TS_SN2 + Nucleophile + H-Bond Donor (HFIP) TS_SN1 TS: Dissociative (Carbocation) mNBF->TS_SN1 Solvolysis (High Barrier) Product Substituted Product TS_SN2->Product Fast

Caption: Activation landscape of m-NBF. The meta-nitro group destabilizes the SN1 pathway (red), forcing reactivity through an H-bond assisted SN2 mechanism (yellow).

Experimental Protocols

Synthesis: The AgF/Et3N·3HF Method

While DAST is commonly used, it is hazardous and often leads to elimination side products. The most robust, scalable modern protocol utilizes a synergistic activation of silver fluoride (AgF) and triethylamine trihydrofluoride (Et3N·3HF).

Rationale: AgF precipitates the bromide (driving force), while Et3N·3HF acts as a soluble fluoride source and proton shuttle, preventing elimination.

Materials:

  • m-Nitrobenzyl bromide (1.0 equiv)

  • Silver Fluoride (AgF) (1.5 equiv) - Protect from light

  • Et3N·3HF (0.5 equiv)

  • Acetonitrile (anhydrous)

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve m-nitrobenzyl bromide (e.g., 216 mg, 1.0 mmol) in anhydrous acetonitrile (4.0 mL).

  • Activation: Add Et3N·3HF (82 µL, 0.5 mmol) via syringe. The solution may fume slightly.

  • Fluorination: Add solid AgF (190 mg, 1.5 mmol) in one portion. Wrap the flask in aluminum foil immediately to exclude light.

  • Reaction: Stir vigorously at 40°C for 12 hours. Monitor by TLC (hexane/EtOAc 8:2). The product (

    
    ) will appear; the starting bromide (
    
    
    
    ) should disappear.
  • Workup: Filter the reaction mixture through a pad of Celite to remove AgBr precipitates. Rinse with Et2O.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

  • Yield: Expect 85-92% of a pale straw-colored oil.

Photochemical Control Assay (The "Negative Probe")

Use this protocol to validate m-NBF as a non-cleavable control in photocaging studies.

  • Sample Prep: Prepare 100 µM solutions of (A) o-nitrobenzyl fluoride (positive control) and (B) m-nitrobenzyl fluoride in PBS (pH 7.4) containing 1% DMSO.

  • Irradiation: Expose both samples to UV light (365 nm, 10 mW/cm²) for 0, 1, 5, and 10 minutes.

  • Analysis: Analyze aliquots by HPLC (C18 column, water/acetonitrile gradient).

  • Result Validation:

    • Sample A (Ortho): Should show rapid degradation (

      
       min) and release of fluoride.
      
    • Sample B (Meta): Must show >98% retention of the parent peak after 10 minutes. If degradation occurs, check for thermal heating or impurities.

Photochemical Mechanistic Divergence

The utility of m-NBF as a control relies on its inability to access the aci-nitro intermediate required for cleavage.

Photochemistry cluster_ortho Ortho-Nitro (Active) cluster_meta Meta-Nitro (Inert Control) o_GS o-NBF (Ground State) o_ES Excited State (T1) o_GS->o_ES hv o_ACI aci-Nitro Intermediate o_ES->o_ACI H-Abstraction (1,5-shift) o_PROD Cleavage (Release of F-) o_ACI->o_PROD Hydrolysis m_GS m-NBF (Ground State) m_ES Excited State (T1) m_GS->m_ES hv m_RELAX Relaxation (Heat) m_ES->m_RELAX No H-Abstractable Gamma-Proton m_RELAX->m_GS Decay

Caption: Mechanistic divergence. Ortho-NBF undergoes H-abstraction (1,5-shift) to cleave. Meta-NBF lacks geometric access to this pathway, relaxing harmlessly.

Safety & Stability

  • Hazards: m-NBF is a nitroaromatic; avoid heating crude residues >100°C due to explosion risk. Upon hydrolysis (though slow), it releases HF. Always use plasticware (polypropylene) or silanized glass if long-term storage in aqueous media is required.

  • Storage: Store neat at 4°C under Argon. Stable for >12 months.

References

  • Nucleophilic Fluorination Protocol: Sun, H., et al. (2024).[1] "Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide... using Et3N·3HF." Royal Society of Chemistry Advances.

  • C-F Activation Mechanisms: Paquin, J. F., et al. (2015). "Stereochemical outcomes of C–F activation reactions of benzyl fluoride." Beilstein Journal of Organic Chemistry.

  • Photochemistry of Nitrobenzyls: Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews.

  • Hammett Constants: Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews.

Sources

Methodological & Application

Synthesis of 3-Nitrobenzyl fluoride from 3-nitrobenzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Deoxyfluorination of 3-Nitrobenzyl Alcohol

Executive Summary & Strategic Analysis

The conversion of 3-nitrobenzyl alcohol to 3-nitrobenzyl fluoride is a pivotal transformation in medicinal chemistry. The introduction of fluorine at the benzylic position modulates lipophilicity (LogP), blocks metabolic oxidation at the benzylic carbon, and alters the pKa of neighboring groups.

While simple benzyl alcohols are prone to polymerization or elimination (forming stilbenes) under fluorination conditions, the 3-nitro group acts as a critical stabilizing element. Its electron-withdrawing nature (inductive effect,


) deactivates the aromatic ring, discouraging Friedel-Crafts polymerization, yet renders the benzylic carbon sufficiently electrophilic for nucleophilic attack.

This guide presents two validated protocols:

  • Method A (DAST/Deoxo-Fluor): The high-yielding "gold standard" for small-to-medium scale.

  • Method B (XtalFluor-E): A modern, crystalline alternative prioritizing safety and thermal stability.

Reagent Selection Matrix
FeatureDAST (Diethylaminosulfur trifluoride)Deoxo-FluorXtalFluor-E
Physical State Yellow Liquid (Fumes)Yellow/Orange LiquidWhite Crystalline Solid
Thermal Stability Low (Explosive >90°C)Moderate (Stable <140°C)High (Stable solid)
HF Generation Spontaneous w/ moistureSpontaneous w/ moistureOnly w/ promoter (e.g., Et3N·3HF)
Mechanism Deoxyfluorination (

/

)
Deoxyfluorination (

/

)
Deoxyfluorination (Requires Promoter)
Cost Efficiency HighModerateLower (Requires 2 reagents)
Recommendation Standard (Small Scale) Scale-Up Preferred Safety Critical

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via the activation of the hydroxyl group by the sulfur center, forming a reactive alkoxyaminosulfur intermediate. This converts the hydroxyl (a poor leaving group) into a sulfinate-like leaving group, which is displaced by fluoride.

Critical Nuance: For 3-nitrobenzyl alcohol, the electron-withdrawing nitro group destabilizes the formation of a full benzylic carbocation. Therefore, the reaction likely proceeds via a tight ion-pair or an


-like transition state, requiring higher kinetic energy (room temperature) compared to electron-rich benzyl alcohols (which react at -78°C).

Deoxyfluorination Substrate 3-Nitrobenzyl Alcohol Intermed Alkoxyaminosulfur Intermediate [R-O-S(F)NR2]+ F- Substrate->Intermed O-attack on S (-HF) Reagent DAST / Deoxo-Fluor (R2N-SF3) Reagent->Intermed TS Transition State (Tight Ion Pair) Intermed->TS C-O bond weakens Product 3-Nitrobenzyl Fluoride TS->Product Nucleophilic F- attack Byprod Byproducts: SOF2 + R2NH + HF TS->Byprod

Figure 1: Mechanistic pathway for the deoxyfluorination of benzyl alcohols. The reaction is driven by the formation of the thermodynamically stable S=O bond in the byproduct (thionyl fluoride).

Experimental Protocols

Method A: The Standard DAST Protocol

Best for: Routine lab-scale synthesis (<5g) where yield is paramount.

Safety Prerequisite: DAST reacts violently with water to produce HF. All glassware must be oven-dried. Perform in a functioning fume hood.

Materials:

  • 3-Nitrobenzyl alcohol (1.0 equiv)

  • DAST (1.1 - 1.2 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous NaHCO3 (for quench)

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried round-bottom flask (equipped with a magnetic stir bar and nitrogen inlet) with 3-Nitrobenzyl alcohol (1.0 equiv).

  • Solvation: Add anhydrous DCM (concentration ~0.2 M to 0.5 M). Cool the solution to 0°C using an ice bath.

    • Note: While electron-rich alcohols require -78°C, the nitro group allows for a 0°C start.

  • Addition: Add DAST (1.1 equiv) dropwise via syringe over 10-15 minutes.

    • Observation: Fuming may occur at the needle tip. The solution often turns yellow/orange.

  • Reaction: Allow the mixture to warm to Room Temperature (23°C) . Stir for 1–3 hours.

    • Monitoring: Check by TLC (Silica, 20% EtOAc/Hexane).[1] The alcohol (lower Rf) should disappear; the fluoride (higher Rf) appears.

  • The "Inverse Quench" (Critical Safety Step):

    • Do NOT add water directly to the reaction flask.

    • Pour the reaction mixture slowly into a beaker containing saturated NaHCO3 (excess) and crushed ice, with vigorous stirring. This neutralizes the HF generated.

    • Warning: Vigorous CO2 evolution will occur.

  • Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over anhydrous Na2SO4. Filter and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel). Elute with a gradient of Hexanes/EtOAc (typically 0-10% EtOAc).

    • Expected Yield: 75–85%.

Method B: The XtalFluor-E Protocol

Best for: Safety-restricted labs or larger scales where DAST storage/handling is prohibited.

Materials:

  • 3-Nitrobenzyl alcohol (1.0 equiv)

  • XtalFluor-E (1.2 equiv)

  • Promoter: Triethylamine trihydrofluoride (Et3N·3HF) (1.5 equiv) OR DBU (1.5 equiv)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Workflow:

  • Setup: In a dry flask under nitrogen, dissolve 3-Nitrobenzyl alcohol (1.0 equiv) and XtalFluor-E (1.2 equiv) in anhydrous DCM.

    • Note: XtalFluor-E is a solid and will not react significantly until the promoter is added.

  • Activation: Cool to 0°C . Add Et3N·3HF (1.5 equiv) dropwise.

  • Reaction: Warm to RT and stir for 2–4 hours.

    • Note: Reaction kinetics are generally slower than DAST. If conversion is incomplete after 4 hours, heat to mild reflux (40°C).

  • Quench: Quench with 5% aqueous NaHCO3.

  • Workup: Standard extraction (DCM) and purification as described in Method A.

Process Safety & Troubleshooting

Hazard Identification:

  • DAST/Deoxo-Fluor: Thermal runaway risk. Never heat a crude reaction mixture containing DAST above 50°C. Distillation of crude mixtures containing unquenched DAST is a known explosion hazard.

  • HF Burns: Both methods generate HF equivalents. Calcium gluconate gel must be available in the lab.

Workflow Logic Diagram:

Workflow Start Start: 3-NO2-BnOH Check Check Water Content (Must be Anhydrous) Start->Check Choice Select Reagent Check->Choice DAST Method A: DAST (Fast, High Yield) Choice->DAST Xtal Method B: XtalFluor-E (Safe, Solid) Choice->Xtal Monitor Monitor TLC (Disappearance of SM) DAST->Monitor Xtal->Monitor Quench CRITICAL: Inverse Quench into Sat. NaHCO3 Monitor->Quench Complete Purify Flash Chromatography (Hex/EtOAc) Quench->Purify

Figure 2: Operational workflow emphasizing the critical control points (water check and quenching).

Characterization Data (Expected)

  • Physical State: Pale yellow oil or low-melting solid (mp ~36°C).

  • 
    H NMR (400 MHz, CDCl3): 
    
    
    
    8.25 (m, 2H, Ar-H), 7.70 (d, 1H, Ar-H), 7.60 (t, 1H, Ar-H), 5.50 (d,
    
    
    Hz, 2H, CH2F).
    • Key Feature: The benzylic protons appear as a doublet with a large geminal coupling constant (

      
       Hz) characteristic of H-C-F coupling.
      
  • 
    F NMR: 
    
    
    
    -209 ppm (t,
    
    
    Hz).

References

  • Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry, 40(5), 574–578.[2]

  • Lal, G. S., et al. (1999).[3] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability."[4] The Journal of Organic Chemistry, 64(19), 7048–7054.

  • L'Heureux, A., et al. (2010). "Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling." The Journal of Organic Chemistry, 75(10), 3401–3411.[2]

  • TCI Chemicals. "Fluorination of an Alcohol Using DAST (Practical Example)."

Sources

High-Fidelity Fluorination of 3-Nitrobenzyl Alcohol via DAST

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

This application note details the conversion of 3-nitrobenzyl alcohol to 3-nitrobenzyl fluoride using Diethylaminosulfur trifluoride (DAST) . While DAST is a standard reagent for converting primary alcohols to fluorides, the presence of the nitro group (


) on the aromatic ring introduces specific electronic considerations that stabilize the substrate but require precise handling to ensure high yields.

Critical Safety Warning: DAST is thermally unstable. Explosive decomposition can occur at temperatures exceeding 50°C . This protocol utilizes a controlled temperature ramp from -78°C to Room Temperature (RT) to mitigate thermal runaway risks.

Introduction & Strategic Utility

The introduction of fluorine into benzyl positions is a pivotal strategy in medicinal chemistry. The benzyl fluoride moiety serves as a bioisostere for benzyl alcohols or methyl groups, often improving metabolic stability by blocking oxidation sites (P450 metabolism) and modulating lipophilicity (


).
Why DAST?

Despite the emergence of newer reagents (e.g., Deoxo-Fluor®, XtalFluor®), DAST remains the "gold standard" for bench-scale synthesis due to its:

  • High Selectivity: Preferential reaction with primary alcohols over secondary/tertiary.

  • Clean Workup: Byproducts (sulfinyl amides) are generally water-soluble or easily separable.

  • Electronic Tolerance: The 3-nitro substituent is electron-withdrawing (EWG). Unlike electron-rich benzyl alcohols (e.g., 4-methoxybenzyl alcohol) which are prone to polymerization or ether formation via stable carbocations, 3-nitrobenzyl alcohol requires the potent nucleophilic activation provided by DAST to drive the substitution.

Mechanistic Insight

The reaction proceeds via a nucleophilic substitution pathway.[1] The hydroxyl oxygen of the alcohol attacks the sulfur atom of DAST, displacing a fluoride ion and eliminating HF. This forms a highly reactive alkoxyaminosulfur difluoride intermediate .

The subsequent step is an intermolecular nucleophilic attack by the fluoride ion (


) on the benzylic carbon, displacing the sulfur moiety.
Mechanistic Pathway Diagram

DAST_Mechanism Substrate 3-Nitrobenzyl Alcohol Intermediate Alkoxyaminosulfur Difluoride (Activated Species) Substrate->Intermediate Nucleophilic Attack (-HF) DAST DAST (Et2NSF3) DAST->Intermediate Transition SN2-like Transition State Intermediate->Transition C-O Bond Weakening Product 3-Nitrobenzyl Fluoride Transition->Product Fluoride Attack Byproducts Byproducts: Et2NS(O)F + HF Transition->Byproducts Elimination

Figure 1: Reaction mechanism showing the activation of the alcohol by DAST followed by nucleophilic displacement.

Safety Profile & Handling

Strict adherence to these safety parameters is non-negotiable.

HazardRisk DescriptionMitigation Strategy
Thermal Instability DAST decomposes explosively >50°C (rapid gas evolution).NEVER heat the reaction. Monitor internal temp. Store DAST at 2–8°C.
Water Reactivity Reacts violently with moisture to release HF gas (corrosive, toxic).Use strictly anhydrous solvents. All glassware must be oven-dried.
Shock Sensitivity Residues can become shock-sensitive upon distillation.Do not distill DAST residues. Quench all reaction mixtures before disposal.
Glass Etching HF byproducts etch glass.While glass is acceptable for the reaction duration, use plastic (PP/PE) for long-term storage or waste.

Experimental Protocol

Target Scale: 1.0 mmol (Adaptable with linear scaling).

Materials
  • Substrate: 3-Nitrobenzyl alcohol (153 mg, 1.0 mmol).

  • Reagent: DAST (Diethylaminosulfur trifluoride) (1.2 equiv, 194 mg / ~160 µL).

  • Solvent: Anhydrous Dichloromethane (DCM) (5.0 mL).

  • Quench: Saturated aqueous Sodium Bicarbonate (

    
    ).
    
  • Atmosphere: Dry Nitrogen (

    
    ) or Argon.
    
Step-by-Step Methodology
  • System Preparation:

    • Flame-dry a 25 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

    • Cap with a rubber septum and purge with

      
       until cool.
      
  • Solvation:

    • Add 3-nitrobenzyl alcohol (1.0 equiv) to the flask.

    • Inject Anhydrous DCM via syringe. Stir to dissolve.

    • Cool the solution to -78°C (Dry ice/Acetone bath).

    • Note: While 0°C is often cited for simple substrates, starting at -78°C provides maximum control over the initial exotherm.

  • Reagent Addition:

    • Add DAST (1.2 equiv) dropwise via syringe over 5–10 minutes.

    • Observation: The solution may turn slightly yellow/orange.

  • Reaction Phase:

    • Stir at -78°C for 30 minutes.

    • Remove the cooling bath and allow the reaction to warm to Room Temperature (20–25°C) naturally.

    • Stir at RT for 60–90 minutes.

    • In-Process Control (IPC): Check via TLC (20% EtOAc in Hexane). The alcohol spot (

      
      ) should disappear; the fluoride spot will be less polar (
      
      
      
      ).
  • Quench (CRITICAL STEP):

    • Cool the mixture back to 0°C (Ice bath).

    • Slowly add saturated aqueous

      
       (5 mL).
      
    • Warning: Vigorous gas evolution (

      
      ) will occur as HF is neutralized. Do not seal the flask.
      
  • Workup:

    • Transfer to a separatory funnel. Extract with DCM (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ).
      
    • Wash combined organics with water (

      
      ) and Brine (
      
      
      
      ).
    • Dry over anhydrous

      
      . Filter and concentrate in vacuo (keep bath <30°C).
      
  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Gradient 0%

      
       10% EtOAc in Hexane.
      
    • Yield Expectation: 70–85% (Pale yellow oil or low-melting solid).

Process Workflow Diagram

Protocol_Flow Setup Setup: Dry RBF, N2 Atm Solvent: DCM Cooling Cool to -78°C Setup->Cooling Addition Add DAST (1.2 eq) Dropwise Cooling->Addition Warming Warm to RT Stir 1-2 Hours Addition->Warming Quench Quench: Sat. NaHCO3 at 0°C (Gas Evolution!) Warming->Quench Extraction Extraction (DCM) & Concentration Quench->Extraction

Figure 2: Operational workflow emphasizing temperature control points.

Analytical Validation

To confirm the identity of This compound :

  • 1H NMR (400 MHz, CDCl3): Look for the benzylic protons. Unlike the alcohol (singlet/doublet at ~4.8 ppm), the fluoride will appear as a doublet (

    
    ) centered around 5.5 ppm due to geminal coupling with fluorine.
    
  • 19F NMR: A distinctive signal typically around -200 to -220 ppm (triplet if coupled to CH2, though often appears as a broad singlet depending on resolution).

  • IR Spectroscopy: Disappearance of the broad O-H stretch (~3300 cm⁻¹) and appearance of the C-F stretch (~1000–1100 cm⁻¹).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Hydrolysis of DAST prior to reaction.Ensure DAST bottle is fresh; use new septum; verify DCM is anhydrous.
Elimination Product Formation of styrene derivative.Unlikely with 3-nitrobenzyl (no

-hydrogens), but common in alkyl substrates. Ensure temp stays < RT.
Incomplete Reaction Steric hindrance or old reagent.Add additional 0.5 eq DAST; extend reaction time. Do NOT apply heat.[1][2][3]
Dark/Black Mixture Decomposition/Polymerization.Temperature spiked during addition. Adhere strictly to -78°C addition.

References

  • Middleton, W. J. (1975).[4][5][6] "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry, 40(5), 574–578.[6] [Link]

  • Lal, G. S., et al. (1999).[5] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." Chemical Communications, (2), 215-216. [Link]

Sources

Reduction of 3-Nitrobenzyl fluoride to 3-aminobenzyl fluoride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, validated protocol for the chemoselective reduction of 3-Nitrobenzyl fluoride (CAS: 454-36-4) to 3-Aminobenzyl fluoride (CAS: 454-37-5).

Executive Summary

The reduction of nitro groups in the presence of benzylic fluorides presents a specific chemoselectivity challenge. Unlike trifluoromethyl groups (Ar-CF


), which are chemically robust, benzylic fluorides (Ar-CH

F)
are susceptible to two primary degradation pathways during reduction:
  • Hydrogenolysis (Defluorination): Catalytic hydrogenation (H

    
    /Pd-C) frequently cleaves the benzylic C-F bond, yielding 3-methylaniline (m-toluidine) as a major impurity.
    
  • Hydrolytic Solvolysis: Strong acidic conditions (e.g., Fe/HCl or SnCl

    
    /HCl) can promote the ionization of the benzylic fluoride to a benzyl cation, especially once the electron-withdrawing nitro group is converted to the electron-donating amino group. This leads to the formation of 3-aminobenzyl alcohol.
    

Recommended Method: This guide details the Iron/Ammonium Chloride (Fe/NH


Cl)  reduction. This method operates at near-neutral pH and avoids active catalytic surfaces, preserving the labile C-F bond while quantitatively reducing the nitro group.

Part 1: Reaction Mechanism & Logic

The reduction proceeds via a stepwise electron transfer mechanism on the iron surface, mediated by the ammonium chloride electrolyte.

Key Mechanistic Steps:

  • Nitro to Nitroso: The nitro group accepts electrons from Fe

    
    , forming a nitroso intermediate.
    
  • Nitroso to Hydroxylamine: Rapid reduction to the hydroxylamine (-NHOH).

  • Hydroxylamine to Amine: Final reduction to the amine (-NH

    
    ).
    

Why this preserves the C-F bond:

  • Kinetic Control: The reduction potential of the nitro group is significantly lower (more positive) than that required for the reductive cleavage of the C-F bond under these conditions.

  • pH Buffering: NH

    
    Cl buffers the reaction mixture (pH ~5-6), preventing acid-catalyzed solvolysis of the benzylic fluoride.
    
Visualizing the Pathway

ReactionPathway Start This compound (Ar-NO2) Step1 Nitroso Intermediate (Ar-NO) Start->Step1 + 2e- / 2H+ Side1 Side Product: 3-Methylaniline (H2/Pd Risk) Start->Side1 H2/Pd-C (Hydrogenolysis) Step2 Hydroxylamine (Ar-NHOH) Step1->Step2 + 2e- / 2H+ Product 3-Aminobenzyl Fluoride (Ar-NH2) Step2->Product + 2e- / 2H+ Side2 Side Product: 3-Aminobenzyl Alcohol (Strong Acid Risk) Product->Side2 H3O+ (Hydrolysis)

Caption: Stepwise reduction pathway of this compound showing critical divergence points for impurity formation.

Part 2: Experimental Protocol

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7][8][9]RoleSpecification
This compound 1.0Substrate>97% Purity
Iron Powder 5.0Reductant325 mesh (High Surface Area)
Ammonium Chloride 3.0ElectrolyteSolid, reagent grade
Ethanol -Solvent95% or Absolute
Water -Co-solventDeionized
Ethyl Acetate -ExtractionACS Grade
Step-by-Step Procedure

1. Reaction Setup:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve This compound (10 mmol, 1.55 g) in Ethanol (40 mL).

  • Add Water (10 mL) to the flask. The solution may become slightly cloudy; this is acceptable.

  • Add Ammonium Chloride (30 mmol, 1.60 g).

  • Add Iron Powder (50 mmol, 2.80 g) in one portion.

2. Reaction Execution:

  • Heat the mixture to vigorous reflux (bath temp ~85°C) with rapid stirring. Note: Rapid stirring is crucial to keep the heavy iron powder suspended.

  • Monitor the reaction by TLC (30% EtOAc in Hexanes) or LC-MS.

    • Starting Material R

      
      : ~0.6 (UV active, non-polar).
      
    • Product R

      
      : ~0.3 (UV active, stains with Ninhydrin).
      
  • Reaction is typically complete within 2 to 4 hours .

3. Workup (Critical for Yield):

  • Hot Filtration: While the reaction mixture is still hot, filter it through a pad of Celite in a sintered glass funnel to remove unreacted iron and iron oxide sludge.

  • Wash: Rinse the iron cake with hot Ethanol (2 x 20 mL) to recover adsorbed product.

  • Concentration: Concentrate the combined filtrate under reduced pressure (Rotavap) to remove most of the ethanol. An aqueous slurry will remain.

  • Extraction: Dilute the residue with Water (30 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Washing: Wash the combined organic layers with Brine (30 mL).

  • Drying: Dry over anhydrous Na

    
    SO
    
    
    
    or MgSO
    
    
    , filter, and concentrate to dryness.

4. Purification:

  • The crude product is often sufficiently pure (>95%) for subsequent steps.

  • If purification is required, use Flash Column Chromatography:

    • Stationary Phase: Silica Gel.

    • Mobile Phase: Gradient 10%

      
       30% EtOAc in Hexanes.
      
    • Note: Avoid prolonged exposure to silica, as slight hydrolysis can occur over days.

Part 3: Quality Control & Validation

NMR Characterization

The preservation of the C-F bond is validated by the characteristic coupling patterns.

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       7.15 (t, 1H, Ar-H)
      
    • 
       6.75 - 6.60 (m, 3H, Ar-H)
      
    • 
       5.30 (d, 
      
      
      
      Hz, 2H, Ar-CH
      
      
      F) — Diagnostic Signal
    • 
       3.70 (br s, 2H, NH 
      
      
      
      )
  • 
    F NMR (376 MHz, CDCl
    
    
    
    ):
    • 
       -208.5 (t, 
      
      
      
      Hz) — Diagnostic Signal
    • Absence of signal at -63 ppm confirms no trifluoromethyl impurities.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield Product trapped in Iron cakeEnsure thorough washing of the Celite pad with hot ethanol.
Defluorination (Methyl product) Reaction too vigorous or wrong metalEnsure temperature is controlled; Do NOT use Zn/HCl or Pd/C.
Hydrolysis (Alcohol product) Acidic pH excursionVerify NH

Cl quality; ensure no strong acid was added.
Incomplete Reaction Iron surface passivationAdd 1-2 drops of acetic acid to activate iron (only if stalled).

Part 4: Process Workflow Diagram

Workflow Setup Setup: this compound + Fe + NH4Cl in EtOH/H2O Reflux Reflux at 85°C (2-4 Hours) Setup->Reflux Check QC Check: TLC/LCMS (Confirm SM consumption) Reflux->Check Check->Reflux Incomplete Filter Hot Filtration (Celite) Remove Iron Sludge Check->Filter Complete Extract Extraction (EtOAc / Water) Filter->Extract Isolate Concentration & Drying Yield: 3-Aminobenzyl fluoride Extract->Isolate

Caption: Operational workflow for the batch reduction process.

References

  • Chemical Selectivity in Nitro Reduction

    • Org.[4][6][7][8] Synth.1948 , 28, 91. (General Fe/NH4Cl methodology).

    • J. Org.[6] Chem.2013 , 78, 1722. (Discussion of benzylic fluoride stability).

  • Stability of Benzylic Fluorides

    • Beilstein J. Org. Chem.2024 , 20, 1527–1547. "Benzylic C(sp3)–H fluorination." Link

    • Organic Chemistry Portal. "Synthesis of Benzyl Fluorides."[6] Link

  • Comparative Reduction Methods

    • Endo, H. et al. "Reduction of this compound with lithium aluminium hydride." ResearchGate. (Noting poor yield with hydrides). Link

Sources

Advanced Application Note: 3-Nitrobenzyl Fluoride as a Strategic Synthon in Medicinal Chemistry

[1]

Executive Summary

3-Nitrobenzyl fluoride (1-(fluoromethyl)-3-nitrobenzene) is a specialized pharmaceutical intermediate used primarily to introduce the 3-(fluoromethyl)phenyl moiety into drug candidates.[1] This structural motif serves as a critical bioisostere for hydroxymethyl (-CH₂OH) or methyl (-CH₃) groups, offering enhanced metabolic stability by blocking benzylic oxidation while modulating lipophilicity (LogP).[1]

This guide addresses the primary challenge in utilizing this intermediate: chemoselective reduction . The benzylic carbon-fluorine (C-F) bond is susceptible to hydrogenolysis under standard nitro-reduction conditions.[1] This protocol establishes a validated workflow for preserving the C-F bond while quantitatively reducing the nitro group to the amine, enabling downstream coupling reactions.[1]

Compound Profile & Chemical Logic

Physicochemical Properties
PropertyData
Chemical Name 1-(Fluoromethyl)-3-nitrobenzene
CAS Number 455-94-7
Molecular Formula C₇H₆FNO₂
Molecular Weight 155.13 g/mol
Appearance Yellowish liquid or low-melting solid
Boiling Point ~91 °C (at 3.5 Torr)
Stability Stable at RT; sensitive to strong bases (elimination risk)
The "Fluoromethyl" Design Rationale

In medicinal chemistry, the fluoromethyl group (-CH₂F) is deployed to:

  • Block Metabolism: It prevents CYP450-mediated oxidation at the benzylic position, a common clearance pathway for methyl-substituted aromatics.[1]

  • Mimic Polarity: The C-F bond dipole mimics the C-O bond of an alcohol, allowing H-bond acceptance without the H-bond donation liability of a hydroxyl group.

  • Modulate pKa: The electron-withdrawing effect of the fluorine lowers the pKa of the aniline nitrogen (in the reduced form), affecting solubility and target binding.

Critical Protocol: Chemoselective Nitro Reduction

The Challenge: Standard catalytic hydrogenation (H₂/Pd-C) often leads to hydrodefluorination , cleaving the benzylic C-F bond to yield the methyl analog (3-methylaniline) as an impurity.[1] Strong hydride reducing agents (e.g., LiAlH₄) can also cause side reactions or poor yields [1].[1]

The Solution: The Iron/Ammonium Chloride (Fe/NH₄Cl) method is the "Gold Standard" for this transformation.[1] It operates under mild conditions, is highly chemoselective for the nitro group, and leaves the benzylic fluoride intact.[1]

Protocol A: Synthesis of 3-(Fluoromethyl)aniline (3-ABF)

Target: Conversion of this compound to 3-Aminobenzyl fluoride.[1][2]

Reagents:
  • This compound (1.0 equiv)[1]

  • Iron powder (Fe, 325 mesh, 5.0 equiv)[1]

  • Ammonium chloride (NH₄Cl, 5.0 equiv)[1]

  • Solvent: Ethanol/Water (4:1 v/v)[1]

  • Ethyl acetate (for extraction)[1]

Step-by-Step Procedure:
  • Preparation: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve This compound (10 mmol, 1.55 g) in Ethanol (40 mL).

  • Activation: Add a solution of Ammonium Chloride (50 mmol, 2.67 g) in Water (10 mL) to the flask.

  • Reduction: Add Iron powder (50 mmol, 2.79 g) in a single portion.

  • Reaction: Heat the mixture to reflux (approx. 80°C) with vigorous stirring.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1) or HPLC.[1][3][4] The starting material (Rf ~0.[1]6) should disappear within 1–3 hours, replaced by the fluorescent amine spot (Rf ~0.3).[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter through a pad of Celite to remove iron residues. Wash the pad with Ethyl Acetate (50 mL).[1]

    • Concentrate the filtrate under reduced pressure to remove ethanol.[1]

  • Extraction: Dilute the aqueous residue with saturated NaHCO₃ (20 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate.

    • Note: The crude 3-(Fluoromethyl)aniline is typically >95% pure and can be used directly.[1] If necessary, purify via flash chromatography (SiO₂, Hexane/EtOAc gradient).[1]

Yield Expectation: 85–95% isolated yield.

Downstream Application: Scaffold Assembly

Once the amine is secured, it serves as a nucleophile in SNAr or amide coupling reactions to build the final drug scaffold.[1]

Protocol B: Amide Coupling (General Kinase Inhibitor Motif)

Context: Coupling 3-ABF with a carboxylic acid core (e.g., a pyrazole or pyridine carboxylic acid).[1]

  • Dissolution: Dissolve the Carboxylic Acid core (1.0 equiv) in DMF.

  • Activation: Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 minutes at RT.

  • Addition: Add 3-(Fluoromethyl)aniline (1.1 equiv) prepared in Protocol A.

  • Reaction: Stir at RT for 4–16 hours.

  • Isolation: Dilute with water (precipitate formation) or extract with EtOAc.[1]

Comparative Analysis of Reduction Methods

The choice of reduction method is critical for yield and purity.

MethodReagentsC-F StabilityYieldRecommendation
Fe / NH₄Cl Fe, NH₄Cl, EtOH/H₂OHigh 85-95% Primary Choice
Stannous Chloride SnCl₂, EtOH or HClHigh 80-90%Good alternative; harder workup
Catalytic H₂ H₂, Pd/C (10%)Low 40-60%Avoid (Risk of defluorination)
Hydride LiAlH₄Moderate PoorAvoid (Side reactions [1])
Raney Nickel H₂, Ra-NiModerateVariableHigh pressure required; risk of cleavage

Visualizing the Workflow

The following diagram illustrates the strategic pathway from the nitro precursor to the final bioactive scaffold, highlighting the critical chemoselectivity decision point.

GStart3-NitrobenzylFluoride(CAS 455-94-7)DecisionReductionMethodologyStart->DecisionPathAFe / NH4Cl(Chemoselective)Decision->PathARecommendedPathBH2 / Pd-C(Non-selective)Decision->PathBAvoidIntermed3-(Fluoromethyl)aniline(Key Synthon)PathA->IntermedRetains C-F Bond(>90% Yield)PathB->IntermedLow YieldImpurity3-Methylaniline(DefluorinatedImpurity)PathB->ImpurityC-F CleavageFinalFinal DrugCandidate(Kinase Inhibitor)Intermed->FinalAmide Coupling(HATU/DIPEA)

Caption: Strategic workflow for this compound utilization. Path A (Green) ensures retention of the bioisosteric fluorine, while Path B (Red) risks defluorination.[1]

Troubleshooting & Optimization

  • Issue: Incomplete Reduction.

    • Cause: Iron surface passivation.[1]

    • Fix: Activate iron powder by washing with dilute HCl prior to use, or increase mechanical stirring rate.[1]

  • Issue: Defluorination (observed by MS as M-18 peak). [1]

    • Cause: Reaction temperature too high or presence of trace Pd/Ni contaminants.

    • Fix: Ensure temperature does not exceed 85°C. Switch strictly to Fe/NH₄Cl if using catalytic hydrogenation.[1]

  • Issue: Stability.

    • Note: this compound is relatively stable, but avoid prolonged exposure to strong alkoxides (e.g., NaOEt in refluxing EtOH) which could theoretically induce elimination or substitution of the benzylic fluoride.[1]

References

  • Bresciani, G., et al. "Niobium(IV) Fluoride and Niobium(V) Fluoride... and Insights into the Ta(V) Reduction."[1][5] Inorganica Chimica Acta (2018).[1][5] (Mentions poor yield of 3-aminobenzyl fluoride using LiAlH₄).

  • Lal, G. S., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent): A new deoxofluorinating agent."[1] Journal of Organic Chemistry, 64(19), 7048-7054 (1999).[1] (Describes synthesis of benzylic fluorides). [1]

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design."[1] Journal of Medicinal Chemistry, 61(14), 5822-5880 (2018).[1] (Context on fluoromethyl bioisosteres). [1]

  • ChemicalBook. "this compound Product Data." (Physical properties and CAS verification).

Application Note & Protocols for Nucleophilic Substitution Reactions of 3-Nitrobenzyl Fluoride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed technical overview and actionable protocols for leveraging 3-Nitrobenzyl fluoride in nucleophilic substitution reactions. Designed for researchers, medicinal chemists, and drug development professionals, this document explores the mechanistic nuances, experimental design, and strategic applications of this versatile synthetic building block. We delve into the electronic factors governing its reactivity, present validated, step-by-step protocols for substitution with various nucleophiles, and discuss the downstream applications of the resulting products in pharmaceutical research.

Introduction: The Strategic Value of this compound

This compound is a valuable reagent in modern organic synthesis, positioned at the intersection of two critically important classes of compounds in drug discovery: nitroaromatics and organofluorines. The strategic incorporation of fluorine into drug candidates is a well-established method for enhancing metabolic stability, modulating pKa, and improving binding affinity and bioavailability.[1][2][3] Similarly, the nitro group serves not only as a potent electronic modifier but also as a versatile synthetic handle, readily converted to an amine for further diversification.[4]

This application note elucidates the principles governing the nucleophilic substitution at the benzylic position of this compound, a reaction that allows for the covalent attachment of a wide array of functional moieties. Understanding the interplay between the benzylic carbon, the meta-positioned nitro group, and the fluoride leaving group is paramount for designing efficient and high-yielding synthetic routes.

Mechanistic Rationale and Key Experimental Considerations

The reactivity of this compound in substitution reactions is dictated by a confluence of structural and electronic effects. A successful experimental design hinges on understanding these underlying principles.

The Benzylic Position: An Inherently Activated Site

The carbon atom adjacent to the benzene ring is known as the benzylic position. This position is inherently activated towards substitution reactions because the transition state is stabilized by conjugation with the aromatic π-system.[5][6][7] This stabilization lowers the activation energy of the reaction compared to a standard primary alkyl halide.

Electronic Influence of the Meta-Nitro Group

The position of the electron-withdrawing nitro group is critical. In nucleophilic aromatic substitution (SNAr), a nitro group must be ortho or para to the leaving group to stabilize the negative charge of the Meisenheimer intermediate through resonance.[8] However, for substitution at the benzylic carbon, the considerations are different.

A unimolecular (SN1) pathway, which proceeds through a benzylic carbocation, is significantly disfavored. The strongly electron-withdrawing nitro group at the meta position would destabilize the adjacent positive charge through an inductive effect, raising the energy of the carbocation intermediate.[9]

Consequently, the reaction proceeds preferentially through a bimolecular (SN2) mechanism. In this concerted pathway, the nucleophile attacks the benzylic carbon while the leaving group departs simultaneously. The electron-withdrawing nitro group enhances the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack.

Caption: Generalized SN2 mechanism for this compound.

The Fluoride Leaving Group

Fluoride is notoriously a poor leaving group in classical SN2 reactions due to the high C-F bond strength and the low stability of the resulting anion in some solvents.[10] However, its departure can be facilitated under appropriate conditions:

  • Solvent Choice: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are essential. They solvate the counter-cation of the nucleophile but poorly solvate the anionic nucleophile itself, enhancing its reactivity.

  • Nucleophile Strength: Strong, soft nucleophiles (e.g., thiols, amines) are generally more effective.

  • Temperature: Heating is often required to provide sufficient energy to overcome the activation barrier associated with C-F bond cleavage. In some cases, the use of water as a co-solvent can enable the reaction by stabilizing the departing fluoride ion through hydrogen bonding.[10]

General Protocol for Nucleophilic Substitution

This protocol provides a robust framework for the reaction of this compound with a generic nucleophile. Researchers should optimize parameters such as temperature and reaction time for their specific substrate.

Materials and Equipment
  • This compound

  • Nucleophile (e.g., amine, thiol, alkoxide)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile)

  • Base (if required, e.g., K₂CO₃, Et₃N)

  • Round-bottom flask with stir bar

  • Condenser and nitrogen/argon inlet

  • Heating mantle with temperature controller

  • Standard glassware for aqueous workup

  • Rotary evaporator

  • Silica gel for column chromatography

  • TLC plates and appropriate visualization method (UV lamp)

Experimental Workflow

Caption: General experimental workflow for nucleophilic substitution.

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Reagent Addition: Dissolve the substrate in a minimal amount of anhydrous solvent (e.g., DMF, 0.2-0.5 M). Add the nucleophile (1.1-1.5 eq). If the nucleophile is a salt, it can be added directly. If it is neutral (e.g., an amine or thiol), an appropriate base (e.g., K₂CO₃, 1.5 eq) may be required to facilitate the reaction.

  • Reaction Conditions: Stir the mixture at the desired temperature (a starting point of 80 °C is recommended) and monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer and wash it sequentially with water and brine to remove the solvent and residual salts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Combine the pure fractions and remove the solvent in vacuo. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Exemplary Applications and Data

The general protocol can be adapted for a wide range of nucleophiles. Below are specific examples and a table summarizing typical reaction conditions.

Protocol 1: Synthesis of 1-((3-nitrophenyl)methyl)piperidine
  • Reagents: this compound (1.0 eq), Piperidine (1.2 eq), Potassium Carbonate (1.5 eq), Anhydrous DMF.

  • Procedure: Following the general protocol, the reaction is heated to 80 °C for 4-6 hours.

  • Workup: Standard aqueous workup.

  • Purification: Column chromatography (10-20% Ethyl Acetate in Hexanes).

Protocol 2: Synthesis of (3-Nitrobenzyl)(phenyl)sulfane
  • Reagents: this compound (1.0 eq), Thiophenol (1.1 eq), Cesium Carbonate (1.5 eq), Anhydrous Acetonitrile.

  • Procedure: Following the general protocol, the reaction is heated to 60 °C for 3-5 hours.

  • Workup: Standard aqueous workup.

  • Purification: Column chromatography (2-10% Ethyl Acetate in Hexanes).

Comparative Reaction Data
NucleophileBaseSolventTemperature (°C)Typical Time (h)
PiperidineK₂CO₃DMF804-6
MorpholineK₂CO₃DMF805-7
Sodium AzideN/ADMSO906-8
ThiophenolCs₂CO₃ACN603-5
Sodium MethoxideN/AMeOH65 (reflux)8-12
Potassium CyanideN/ADMSO10012-16

Note: This data is illustrative and serves as a starting point for optimization.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Insufficient temperature. 2. Wet solvent/reagents. 3. Nucleophile is too weak. 4. Inappropriate base.1. Increase reaction temperature in 10 °C increments. 2. Ensure all glassware is oven-dried and use anhydrous solvents. 3. Use a stronger nucleophile or a different solvent system. 4. Switch to a stronger or more soluble base (e.g., Cs₂CO₃).
Multiple Products 1. Over-alkylation (for some amines). 2. Side reactions due to high temperature.1. Use a larger excess of the amine nucleophile. 2. Attempt the reaction at a lower temperature for a longer duration.
Difficult Purification 1. Product and starting material have similar polarity. 2. Residual high-boiling solvent (DMF/DMSO).1. Drive the reaction to full conversion. 2. Perform thorough aqueous washes during workup to remove DMF/DMSO.

Conclusion

This compound is a highly effective substrate for SN2 reactions, enabling the synthesis of a diverse library of 3-nitrobenzyl derivatives. By carefully selecting the nucleophile, solvent, and temperature, chemists can overcome the challenge posed by the fluoride leaving group. The resulting products are valuable intermediates in drug discovery, offering a scaffold that combines the useful electronic properties of the nitro group with a site for attaching various pharmacophoric elements, ultimately aiding in the development of novel therapeutics.

References

  • Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS). Retrieved from [Link]

  • Malik, N., Bendre, S., Schirrmacher, R., & Schaffer, P. (2020). Lewis Acid-Facilitated Radiofluorination of MN3PU: A LRRK2 Radiotracer. Molecules, 25(20), 4756. Available from: [Link]

  • Paquin, J. F., et al. (2014). Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding. Journal of the American Chemical Society. Available from: [Link]

  • Ksiądzyna, A., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4793. Available from: [Link]

  • Chemistry LibreTexts. (2024). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Beilstein J. Org. Chem. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 192–197. Available from: [Link]

  • Kim, S. M., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. RSC Advances. Available from: [Link]

  • Haugan, J. A., & Sundby, E. (2012). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 17(9), 10303–10310. Available from: [Link]

  • Kim, S. M., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances. Available from: [Link]

  • ResearchGate. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Retrieved from [Link]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Polysubstituted Nitrobenzene Derivatives from Baylis—Hillman Adducts via [3 + 3] Annulation Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Tactical Applications of Fluorine in Drug Design and Development. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 2.9: Reactions at the Benzylic Position. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions at the Benzylic Position. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Retrieved from [Link]

  • StudySmarter. (n.d.). Organic Chemistry Benzylic And Aromatic Reactions Of Substituted Benzene. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]

  • Hulet, R. (2021). 44d: Electrophilic aromatic substitution on benzene with nitro group [Video]. YouTube. Retrieved from [Link]

  • Priya, A., Kumar, M. N., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. Retrieved from [Link]

Sources

Application Note: Strategic Preparation of Fluorinated Benzyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The introduction of fluorine at the benzylic position is a high-value transformation in medicinal chemistry.[1][2] Benzylic fluorides (


 or 

) often serve as bioisosteres for alcohols or carbonyls, significantly modulating lipophilicity (

), metabolic stability (blocking P450 benzylic oxidation), and

of neighboring groups.

However, the preparation of these derivatives is fraught with safety hazards (HF generation) and chemoselectivity challenges (elimination to styrenes). This guide provides three distinct, field-validated protocols chosen based on the starting material availability and functional group tolerance.

The "Fluorine Effect" in Benzylic Systems[2][3]
  • Bond Strength: The

    
     bond (approx. 105 kcal/mol) is significantly stronger than the 
    
    
    
    bond it replaces, enhancing oxidative stability.
  • Conformation: The gauche effect induced by fluorine can lock benzylic side chains into specific active conformations, improving target binding affinity.

Strategic Decision Matrix

Before selecting a protocol, analyze your substrate using the following decision logic.

G Start Starting Material Analysis Alcohol Benzylic Alcohol (Ar-CH(OH)-R) Start->Alcohol Halide Benzylic Halide (Ar-CH(X)-R) Start->Halide Hydrocarbon Benzylic C-H (Ar-CH2-R) Start->Hydrocarbon MethodA PROTOCOL A: Deoxyfluorination (Deoxo-Fluor/DAST) Alcohol->MethodA Standard Route MethodB PROTOCOL B: Nucleophilic Substitution (TBAF/CsF/Et3N·3HF) Halide->MethodB Scalable Route MethodC PROTOCOL C: Radical C-H Fluorination (Selectfluor + Photocatalysis) Hydrocarbon->MethodC Late-Stage Functionalization Warning Risk: Elimination to Styrene MethodA->Warning MethodB->Warning

Figure 1: Strategic selection of fluorination protocols based on substrate class.

Protocol A: Deoxyfluorination of Benzylic Alcohols

Best for: Small-to-medium scale synthesis (mg to g) where the alcohol is readily available. Reagent of Choice: Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor® ).[3]

Scientific Justification: While DAST (Diethylaminosulfur trifluoride) is historically common, it is thermally unstable and can detonate above 90°C. Deoxo-Fluor is chosen here because it possesses similar reactivity but higher thermal stability (decomp >140°C), making it safer for benzylic substrates that may require slight warming to overcome steric hindrance [1].

Materials
  • Substrate: Benzylic alcohol (1.0 equiv)

  • Reagent: Deoxo-Fluor (1.2 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Quench: Sat. aq. NaHCO3

  • Vessel: Polypropylene or Teflon-coated flask (Glass is acceptable for Deoxo-Fluor if strictly below 50°C, but plastic is safer due to trace HF).

Step-by-Step Methodology
  • Setup: Flame-dry a reaction vessel and cool under a stream of

    
    .
    
  • Solvation: Dissolve the benzylic alcohol in anhydrous DCM (0.1 M concentration). Cool the solution to -78°C (acetone/dry ice bath).

    • Note: Low temperature is critical to prevent the elimination side-reaction (formation of styrenes).

  • Addition: Add Deoxo-Fluor dropwise via syringe.

    • Caution: The reaction is exothermic.

  • Activation: Stir at -78°C for 30 minutes. Allow the mixture to warm slowly to 0°C over 2 hours.

    • Monitoring: Check reaction progress via TLC.[1] If starting material remains at 0°C, warm to Room Temperature (RT) cautiously.

  • Quenching (Critical Safety Step):

    • Cool back to 0°C.

    • Add Sat. aq. NaHCO3 dropwise with vigorous stirring.

    • Why? Rapid

      
       evolution occurs as excess reagent hydrolyzes.
      
  • Workup: Extract with DCM (3x). Dry organics over

    
    . Concentrate in vacuo (do not heat water bath >30°C to avoid product decomposition).
    
Self-Validating Checkpoints
  • 19F NMR: Look for a signal between -150 and -220 ppm . A doublet (

    
    ) confirms the mono-fluorinated benzyl motif.
    
  • 1H NMR: The benzylic proton signal will shift downfield and split into a doublet (geminal coupling to F).

Protocol B: Nucleophilic Substitution of Benzyl Halides

Best for: Large-scale synthesis or when the alcohol precursor is unstable. Reagent of Choice:


 (TREA-HF) or CsF.

Scientific Justification: Traditional "Halex" reactions using KF often fail due to the poor solubility of fluoride salts in organic solvents and the high lattice energy of KF. Using Cesium Fluoride (CsF) in combination with bulky protic sources like t-Amyl alcohol or using


  provides a soluble, "naked" fluoride source that enhances nucleophilicity while mitigating basicity (reducing elimination risks) [2].
Materials
  • Substrate: Benzyl bromide/chloride (1.0 equiv)

  • Reagent:

    
     (1.5 equiv) or CsF (2.0 equiv).
    
  • Solvent: Acetonitrile (ACN) or THF.

  • Additives:

    
     (1.0 equiv) to buffer acidity.
    
Step-by-Step Methodology
  • Dissolution: Dissolve benzyl bromide in ACN (0.2 M).

  • Reagent Addition: Add

    
     and 
    
    
    
    at room temperature.
    • Note: If using CsF, add 18-crown-6 (0.1 equiv) to catalyze the phase transfer.

  • Reflux: Heat the mixture to 50–70°C.

    • Mechanism:[2][4][5][6][7][8] This proceeds via an

      
       mechanism. Sterically hindered benzyl halides may require higher temperatures but risk 
      
      
      
      solvolysis or elimination.
  • Monitoring: Monitor by HPLC or GC-MS. Benzyl bromides are distinct from fluorides in retention time.

  • Workup: Pour into water/ether mixture. Wash organic layer with water (3x) to remove amine salts.

Protocol C: Radical Benzylic C-H Fluorination

Best for: Late-stage functionalization of complex molecules where installing a handle (OH/Br) is difficult. Reagent of Choice: Selectfluor (F-TEDA-BF4) + Photocatalyst (Xanthone or Fluorenone).

Scientific Justification: Direct C-H fluorination avoids pre-functionalization. This protocol utilizes a Hydrogen Atom Transfer (HAT) mechanism. The photo-excited catalyst abstracts a benzylic hydrogen to form a radical, which then abstracts a fluorine atom from Selectfluor via a radical chain process [3].

Materials
  • Substrate: Benzylic hydrocarbon (1.0 equiv)

  • Fluorine Source: Selectfluor (1.5 equiv)

  • Photocatalyst: Xanthone (10 mol%) or 9-Fluorenone.

  • Solvent: Acetone/Acetonitrile (1:1).

  • Light Source: Blue LEDs (450-470 nm) or CFL (Compact Fluorescent Lamp).

Step-by-Step Methodology
  • Preparation: In a borosilicate glass vial, combine substrate, Selectfluor, and Xanthone.

  • Degassing: Seal the vial and sparge with Argon for 10 minutes.

    • Why? Oxygen is a radical scavenger and will quench the benzylic radical intermediate.

  • Irradiation: Place the vial 2-5 cm from the light source. Stir vigorously at RT for 12–24 hours.

    • Fan Cooling: Use a fan to keep the reaction at ambient temperature; excessive heat promotes side reactions.

  • Filtration: Selectfluor residues are insoluble. Filter the reaction mixture through a celite pad.

  • Purification: Concentrate and purify via silica gel chromatography.

CH_Activation Substrate Benzylic C-H Radical Benzylic Radical (Ar-CH•) Substrate->Radical HAT (Cat*) Light hv (Blue LED) Cat Cat* (Excited) Light->Cat Excitation Product Benzyl Fluoride (Ar-CH-F) Radical->Product F-Transfer (Selectfluor)

Figure 2: Simplified mechanism of Photocatalytic C-H Fluorination.

Comparison of Reagents

FeatureDeoxo-FluorDASTSelectfluorEt3N·3HF
State LiquidLiquidSolid (Salt)Liquid
Thermal Stability High (>140°C)Low (<90°C)HighHigh
HF Generation Yes (Hydrolysis)Yes (Hydrolysis)NoYes
Mechanism NucleophilicNucleophilicRadical/ElectrophilicNucleophilic
Cost HighMediumHighLow
Glassware Plastic preferredPlastic requiredGlass OKPlastic preferred

Safety & Handling (Critical)

WARNING: HYDROFLUORIC ACID (HF) HAZARD All described protocols have the potential to generate anhydrous HF or aqueous HF upon workup.

  • Calcium Gluconate: A tube of 2.5% calcium gluconate gel must be present on the workbench before starting any fluorination reaction. In case of skin contact, wash with water and apply gel immediately.

  • Glassware Etching: Fluoride anions etch glass. For reactions using

    
     or DAST/Deoxo-Fluor, use PFA/PTFE (Teflon) flasks or HDPE vessels if possible. If glass is used, inspect for etching/cracks post-reaction.
    
  • Pressure: DAST/Deoxo-Fluor reactions can generate pressure if moisture enters the system. Always vent inert gas lines properly.

References

  • Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999).[9] Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability.[3] The Journal of Organic Chemistry, 64(19), 7048-7054.

  • Mizuta, S., Yamaguchi, T., & Ishikawa, T. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide... RSC Advances, 14, 18723-18728.

  • Xia, J. B., Zhu, C., & Chen, C. (2013).[10] Visible light-promoted metal-free C–H activation: diarylketone-catalyzed selective benzylic mono-and difluorination.[10] Journal of the American Chemical Society, 135(46), 17494-17500.

  • Middleton, W. J. (1975). New fluorinating reagents. Dialkylaminosulfur fluorides.[11][12][13][14] The Journal of Organic Chemistry, 40(5), 574-578.

Sources

Deoxyfluorination of Nitrobenzyl Alcohols: A Senior Application Scientist's Guide to Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Nitroaromatics

In the landscape of modern drug discovery and agrochemical development, the introduction of fluorine into organic molecules is a well-established strategy to modulate a compound's pharmacokinetic and pharmacodynamic properties. The nitrobenzyl motif, on the other hand, is a versatile building block and a common photolabile protecting group. The combination of these two functionalities in nitrobenzyl fluorides offers a unique molecular scaffold with significant potential. This guide provides an in-depth exploration of deoxyfluorination protocols tailored for nitrobenzyl alcohols, offering researchers a detailed roadmap for accessing these valuable compounds. We will delve into the mechanistic nuances, practical experimental setups, and the critical influence of the nitro group's position on the aromatic ring.

Core Principles: Understanding the Deoxyfluorination of Nitrobenzyl Alcohols

The conversion of a hydroxyl group to a fluorine atom in nitrobenzyl alcohols is a nucleophilic substitution reaction, typically proceeding through an SN2 mechanism. The general pathway involves the activation of the benzylic alcohol by a fluorinating reagent, forming a good leaving group, which is subsequently displaced by a fluoride ion.

However, the presence of the strongly electron-withdrawing nitro group introduces electronic factors that can significantly influence the reaction's efficiency and outcome. The position of the nitro group—ortho, meta, or para—dictates its electronic influence on the benzylic carbon, affecting its susceptibility to nucleophilic attack.

  • Para- and Ortho-Nitro Substituents: These positions exert a strong electron-withdrawing effect through resonance, which can destabilize the developing positive charge in a more SN1-like transition state. Conversely, in a concerted SN2 reaction, this electron withdrawal can make the benzylic carbon more electrophilic and susceptible to nucleophilic attack.

  • Meta-Nitro Substituent: The nitro group at the meta position exerts its electron-withdrawing effect primarily through induction, which is generally weaker than the resonance effect.

Comparative Analysis of Deoxyfluorination Reagents

A variety of reagents are available for deoxyfluorination, each with its own set of advantages, disadvantages, and optimal reaction conditions. The choice of reagent is critical and depends on the specific nitrobenzyl alcohol substrate, scale of the reaction, and available laboratory equipment.

ReagentKey AdvantagesKey DisadvantagesTypical Reaction Conditions
DAST Readily available, broad substrate scope.Thermally unstable, can be hazardous on a larger scale.Low temperatures (-78 °C to rt), anhydrous DCM.
Deoxo-Fluor® More thermally stable than DAST.Can still be hazardous; requires careful handling.0 °C to rt, anhydrous DCM.
PyFluor Thermally stable, crystalline solid, often results in less elimination byproducts.[1]Requires a strong, non-nucleophilic base (e.g., DBU).Room temperature, toluene or ethereal solvents.
XtalFluor-E® Crystalline, stable, and often more selective than DAST.[2]Requires a fluoride source promoter.Room temperature, anhydrous DCM.

Experimental Protocols

Safety First: Deoxyfluorinating reagents like DAST and Deoxo-Fluor® are hazardous. They react violently with water and can release toxic hydrogen fluoride (HF) gas.[3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. All glassware must be thoroughly dried before use.

Protocol 1: Deoxyfluorination of 4-Nitrobenzyl Alcohol using DAST

This protocol is adapted from a procedure by Tokyo Chemical Industry (TCI) and provides a reliable method for the synthesis of 4-nitrobenzyl fluoride.[4]

Workflow Diagram:

DAST_Protocol cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve 4-Nitrobenzyl Alcohol in anhydrous DCM Add_DAST Add DAST dropwise at room temperature Start->Add_DAST Stir Stir at room temperature for 1 hour Add_DAST->Stir Quench Quench with ice water and add DCM Stir->Quench Extract Extract with DCM Quench->Extract Dry Dry organic layer over Na2SO4 Extract->Dry Concentrate Remove solvent under reduced pressure Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify End Obtain 4-Nitrobenzyl Fluoride Purify->End

Caption: Step-by-step workflow for the synthesis of 4-nitrobenzyl fluoride using DAST.

Materials:

  • 4-Nitrobenzyl Alcohol

  • (Diethylamino)sulfur Trifluoride (DAST)

  • Anhydrous Dichloromethane (DCM)

  • Ice water

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (or other suitable eluents)

Procedure:

  • To a solution of 4-nitrobenzyl alcohol (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (2.8 mL) in a dry flask under an inert atmosphere (e.g., nitrogen or argon), add DAST (1.1 mmol, 1.1 equiv) dropwise at room temperature.[4]

  • Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]

  • Upon completion, carefully quench the reaction by adding ice water (3 mL) and additional dichloromethane (10 mL).[4]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 5 mL).[4]

  • Combine the organic layers and dry over anhydrous sodium sulfate.[4]

  • Filter the drying agent and concentrate the filtrate under reduced pressure.[4]

  • Purify the crude product by column chromatography on silica gel to afford 4-nitrobenzyl fluoride.[4]

Protocol 2: General Protocol for Deoxyfluorination of Nitrobenzyl Alcohols using Deoxo-Fluor®

This protocol provides a general guideline for using the more thermally stable Deoxo-Fluor®. Optimization of reaction time and temperature may be necessary depending on the specific nitrobenzyl alcohol isomer.

Mechanism Overview:

DeoxoFluor_Mechanism cluster_activation Activation cluster_substitution Nucleophilic Substitution (SN2) Alcohol R-CH2-OH (Nitrobenzyl Alcohol) Intermediate [R-CH2-O-S(F)2-N(R')2] (Activated Intermediate) Alcohol->Intermediate + Deoxo-Fluor® DeoxoFluor Deoxo-Fluor® Product R-CH2-F (Nitrobenzyl Fluoride) Intermediate->Product + F- Byproduct O=S(F)-N(R')2 Intermediate->Byproduct Fluoride F-

Caption: Simplified mechanism of deoxyfluorination with Deoxo-Fluor®.

Materials:

  • Nitrobenzyl Alcohol (ortho-, meta-, or para-)

  • Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the nitrobenzyl alcohol (1.0 mmol, 1.0 equiv) in anhydrous DCM (5 mL) in a dry flask under an inert atmosphere and cool to 0 °C in an ice bath.

  • Slowly add Deoxo-Fluor® (1.2 mmol, 1.2 equiv) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Troubleshooting and Mechanistic Considerations

  • Low Yields with Electron-Deficient Substrates: Strongly electron-withdrawing groups, such as the nitro group, can sometimes lead to lower yields.[5] Increasing the reaction temperature or time may be necessary, but this should be done cautiously, especially with DAST.

  • Side Reactions: Elimination to form the corresponding styrene derivative is a potential side reaction, though generally less prevalent with benzylic systems compared to other secondary alcohols. Newer reagents like PyFluor are known to minimize elimination byproducts.[1] For ortho-nitrobenzyl alcohol, intramolecular reactions may occur, potentially leading to the formation of byproducts like anthranil.

  • Influence of Nitro Group Position:

    • Ortho: The proximity of the ortho-nitro group can lead to intramolecular interactions. In some cases, the nitro group can act as an internal nucleophile, potentially complicating the reaction pathway.[6]

    • Para: The strong electron-withdrawing effect of the para-nitro group enhances the electrophilicity of the benzylic carbon, which can facilitate the SN2 reaction.

    • Meta: The inductive electron-withdrawing effect is less pronounced than the resonance effect at the ortho and para positions, potentially leading to slower reaction rates compared to the para-isomer.

Conclusion

The deoxyfluorination of nitrobenzyl alcohols is a valuable transformation for the synthesis of fluorinated building blocks. While reagents like DAST and Deoxo-Fluor® are effective, they require careful handling due to their hazardous nature. Newer reagents such as PyFluor and XtalFluor-E® offer safer and often more selective alternatives. A thorough understanding of the reaction mechanism and the electronic effects of the nitro substituent is crucial for successful protocol development and optimization. The protocols and insights provided in this guide serve as a comprehensive resource for researchers venturing into this area of synthetic chemistry.

References

  • Beaulieu, F., Beauregard, L.-P., Courchesne, G., Couturier, M., LaFlamme, F., & L'Heureux, A. (2009). Aminodifluorosulfinium tetrafluoroborate salts act as efficient deoxofluorinating reagents. Organic Letters, 11(21), 5050-5053. Available at: [Link]

  • Doyle, A. G., Nielsen, M. K., Ugaz, C. R., & Li, W. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society, 137(30), 9571-9574. Available at: [Link]

  • Jelen, J., & Tavčar, G. (2023). Deoxyfluorination of Electron-Deficient Phenols. Organic Letters, 25(19), 3649–3653. Available at: [Link]

  • Khan Academy. (n.d.). Reactions at the benzylic position. Available at: [Link]

  • Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society, 137(30), 9571–9574. Available at: [Link]

  • Yoo, S. H. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. Molecules, 24(16), 2998. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 3-Nitrobenzyl Fluoride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: T-NBF-042 Subject: Yield Improvement & Troubleshooting for 3-Nitrobenzyl Fluoride (CAS: 402-67-5) Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are experiencing suboptimal yields in the synthesis of this compound. This molecule presents a classic "Benzylic Fluorination Paradox": the benzylic carbon is activated for nucleophilic attack, but the product is prone to hydrolysis and polymerization.

This guide addresses the two primary synthetic routes:

  • Nucleophilic Substitution (Halex): Best for scale-up; uses 3-nitrobenzyl bromide/chloride.

  • Deoxyfluorination: Best for small-scale/high-purity; uses 3-nitrobenzyl alcohol.

Module 1: The Halex Reaction (Primary Route)

Substrate: 3-Nitrobenzyl bromide (or chloride) + Potassium Fluoride (KF). Mechanism:


 Substitution.
The Core Problem: "The Naked Fluoride"

Fluoride (


) has an exceptionally high charge density. In protic solvents (water, alcohols), it forms a tight solvation shell (H-bonds) that renders it non-nucleophilic. To improve yield, you must strip this shell ("naked fluoride") while keeping the salt dissolved.
Protocol Optimization
ParameterStandard Condition (Low Yield)Optimized Condition (High Yield) Scientific Rationale
Fluoride Source KF (Commercial)Spray-Dried KF or CsF Spray-drying increases surface area. CsF has a lower lattice energy, making

more available.
Catalyst None18-Crown-6 (5-10 mol%) 18-Crown-6 chelates

, breaking the lattice and solubilizing "naked"

in organic phase.
Solvent Acetone/THFAcetonitrile (Dry) or Sulfolane High dielectric constant promotes salt solubility; aprotic nature prevents H-bonding to

.
Water Content Untreated< 100 ppm (Strict) CRITICAL: Even trace water hydrates

, killing the reaction. Use molecular sieves (3Å).
Validated Workflow (Graphviz)

HalexWorkflow cluster_prep Pre-Treatment cluster_rxn Reaction Phase KF KF (Spray Dried) Complex K+(18-C-6) F- (Naked Fluoride) KF->Complex + 18-Crown-6 Solvent Acetonitrile (Dried over 3Å Sieves) Solvent->Complex Substrate 3-Nitrobenzyl Bromide TS SN2 Transition State Substrate->TS Complex->TS Nucleophilic Attack Product This compound (Crude) TS->Product - KBr caption Fig 1: Phase Transfer Catalysis mechanism solubilizing fluoride for SN2 attack.

Troubleshooting The Halex Route

Issue 1: Reaction stalls at 50-60% conversion.

  • Diagnosis: The leaving group (Bromide/Chloride) is poisoning the reaction. As

    
     concentration rises, it competes with 
    
    
    
    for the active site (Equilibrium issue).
  • Fix: Switch to Cesium Fluoride (CsF) in t-Amyl Alcohol or add a calcium salt (

    
     is insoluble, but adding 
    
    
    
    can precipitate fluoride—wait, actually you want to precipitate the bromide).
  • Better Fix: Use Sulfolane as solvent at 110°C. The high boiling point allows for faster kinetics, driving the reaction to completion before the catalyst degrades.

Issue 2: Significant formation of 3-Nitrobenzyl Alcohol.

  • Diagnosis: "Wet" solvent. The

    
     acted as a base to deprotonate trace water, generating 
    
    
    
    , which is a better nucleophile than
    
    
    .
  • Fix: Azeotropically distill the KF/Solvent mixture (using toluene) before adding the substrate. This removes the last traces of water.

Module 2: Deoxyfluorination (Alternative Route)

Substrate: 3-Nitrobenzyl alcohol. Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.[1]

Protocol Optimization

This route avoids the "solubility" issue of KF but introduces thermal instability risks.

ParameterRecommendationWhy?
Temperature -78°C to 0°C DAST can decompose explosively >50°C. Low temp controls the exotherm.
Solvent DCM (Dichloromethane) Non-polar, inert, easy workup.
Stoichiometry 1.1 - 1.2 equiv DAST Excess ensures full conversion of the alcohol; unreacted DAST is quenched easily.
Troubleshooting Deoxyfluorination

Issue 3: Black tar/polymerization upon workup.

  • Diagnosis: Benzylic carbocation formation. While DAST usually proceeds via

    
    , the nitro-benzyl system can ionize if the reaction warms up too fast or if acidic byproducts (HF) accumulate.
    
  • Fix: Add solid Polyvinylpyridine (PVP) or Sodium Bicarbonate to the reaction mixture to scavenge HF in situ.

Issue 4: Product decomposes on Silica Gel column.

  • Diagnosis: Benzylic fluorides are acid-sensitive. Silica gel is slightly acidic (

    
    ), causing hydrolysis or elimination to the stilbene.
    
  • Fix: Pre-treat the silica gel column with 1% Triethylamine (TEA) in Hexanes. This neutralizes the silica. Alternatively, use Neutral Alumina .

Module 3: Stability & Purification (Post-Synthesis)

Once synthesized, this compound is chemically fragile.

  • Avoid Glass at High Temp: At temperatures >100°C, benzylic fluorides can react with borosilicate glass (etching), generating

    
     and reverting to the alcohol/ether. Use Teflon (PTFE) or Stainless Steel for distillation. 
    
  • Storage: Store over activated 4Å molecular sieves at 4°C. The nitro group acts as an internal "oxidant" stabilizer, but moisture is the enemy.

Purification Decision Tree

Purification Start Crude Reaction Mixture Method Choose Method Start->Method Distillation Vacuum Distillation (High Vacuum <1 mmHg) Method->Distillation Scale > 10g Column Flash Chromatography Method->Column Scale < 5g caption Fig 2: Purification logic to prevent product degradation. Dist_Warn Warning: Keep Pot Temp < 120°C Risk of polymerization Distillation->Dist_Warn Col_Warn Critical: Use 1% Et3N to neutralize Silica Column->Col_Warn

References

  • Pliego, J. R., et al. (2020). Nucleophilic Fluorination with KF Catalyzed by 18-Crown-6 and Bulky Diols: A Theoretical and Experimental Study. Journal of Molecular Liquids.

    • Relevance: Establishes the baseline efficiency of KF/18-Crown-6 and introduces bulky diols for yield enhancement in fluorin
  • Organic Syntheses. p-Nitrobenzyl Bromide. Coll. Vol. 2, p.443 (1943).

    • Relevance: Provides the authoritative method for preparing the high-purity bromide precursor required for the Halex reaction.
  • Lal, G. S., et al. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent. Journal of Organic Chemistry.

    • Relevance: Defines the safety and yield advantages of Deoxo-Fluor/DAST for converting benzylic alcohols to fluorides.
  • Clark, J. H. (1980). Fluoride ion as a base in organic synthesis. Chemical Reviews.

    • Relevance: Explains the "Dual Nature" of fluoride (Nucleophile vs Base)

Sources

Technical Support Center: 3-Nitrobenzyl Fluoride Stability

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers working with 3-Nitrobenzyl fluoride (3-NBF).

Unlike its trifluoromethyl cousin (3-nitrobenzotrifluoride), which is chemically inert, This compound (Ar-CH₂-F) contains a benzylic carbon-fluorine bond that is susceptible to solvolysis. While the nitro group (


) stabilizes the compound against spontaneous carbocation formation (

) compared to unsubstituted benzyl fluoride, the compound remains vulnerable to nucleophilic attack (

) by water or hydroxide ions, particularly in polar aprotic solvents like DMSO that have absorbed atmospheric moisture.

Topic: Prevention of Hydrolytic Degradation in this compound Document ID: NBF-TECH-001 Target Audience: Medicinal Chemists, Enzymologists, Chemical Biology Leads

Core Chemical Logic & Mechanism

To prevent hydrolysis, one must understand the degradation pathway. 3-NBF degrades via nucleophilic substitution at the benzylic carbon. In aqueous media or "wet" organic solvents, water acts as the nucleophile, displacing the fluoride ion.

The Critical Hazard: The byproduct of this reaction is Hydrogen Fluoride (HF) and 3-Nitrobenzyl alcohol . HF formation creates an autocatalytic cycle (acid-catalyzed hydrolysis) and poses a significant safety risk to the researcher and compatibility risk to glass containers.

Hydrolysis Pathway Diagram

HydrolysisMechanism Reactant This compound (Ar-CH₂-F) TS Transition State [Ar-CH₂---F]‡ Reactant->TS Activation Water H₂O / OH⁻ (Nucleophile) Water->TS Attack Product 3-Nitrobenzyl Alcohol (Ar-CH₂-OH) TS->Product Substitution Byproduct HF / F⁻ (Corrosive Byproduct) TS->Byproduct Elimination

Figure 1: Mechanism of hydrolytic degradation. Note that the release of HF can lower the pH of the stock solution, potentially accelerating further degradation or interfering with pH-sensitive biological assays.

Storage & Handling Protocols

The majority of 3-NBF degradation occurs during improper storage of stock solutions. Benzyl fluorides are reasonably stable as neat solids but degrade rapidly in solution if moisture is present.

Protocol A: Preparation of Stable Stock Solutions
ParameterSpecificationTechnical Rationale
Solvent Anhydrous DMSO or Acetonitrile (MeCN)DMSO is standard for biological assays but is highly hygroscopic. MeCN is less hygroscopic but volatile. Use Anhydrous grade (<50 ppm H₂O) only.
Concentration High (>50 mM)Higher concentrations minimize the molar ratio of water-to-compound if trace moisture enters.
Container Polypropylene (PP) or Teflon-lined GlassIf hydrolysis occurs, HF will etch standard borosilicate glass. PP is resistant to fluoride corrosion.
Atmosphere Argon or NitrogenDisplace humid air in the vial headspace before sealing.
Protocol B: The "Freeze-Thaw" Management System

Repeated temperature cycling causes condensation inside the vial. Follow this strict aliquot system:

  • Dissolve the solid 3-NBF in anhydrous DMSO inside a desiccated glove box or under a stream of dry nitrogen.

  • Aliquot immediately into single-use microtubes (e.g., 20 µL per tube).

  • Store at -20°C or -80°C.

  • Usage: Thaw one aliquot for the day's experiment. Discard any unused portion. Do not refreeze.

Experimental Workflow & Troubleshooting

Workflow: Using 3-NBF in Aqueous Buffers

Scenario: You are using 3-NBF as an inhibitor or probe in an enzymatic assay (pH 7.4).

The Paradox: The compound must be in water to work, but water destroys it. The Solution: Kinetic competition. You must ensure the biological reaction happens faster than the hydrolysis background.

  • Prepare Buffer: Ensure buffer capacity is sufficient (e.g., 50 mM HEPES/Tris) to neutralize potential HF release.

  • Dilution Step:

    • Keep the DMSO stock on ice.

    • Add stock to the buffer immediately before the reaction start.

    • Do not prepare a "working solution" of 3-NBF in water to sit on the bench for hours.

  • Mixing: Mix by gentle inversion. Vortexing can introduce air bubbles and heat, slightly accelerating degradation.

Troubleshooting Decision Tree

Troubleshooting Start Issue: Loss of Biological Activity or Inconsistent Data CheckStock Step 1: Inspect DMSO Stock Is there precipitate or cloudiness? Start->CheckStock Precipitate Yes: Polymerization or Insoluble Alcohol formed CheckStock->Precipitate Yes Clear No: Solution is clear CheckStock->Clear No Old Risk: Hygroscopic water uptake in DMSO. Hydrolysis likely. Precipitate->Old Discard CheckAge Step 2: Check Stock Age > 1 Month old? Clear->CheckAge CheckAge->Old Yes New Step 3: Check Assay pH CheckAge->New No HydrolysisBase Cause: Base-catalyzed Hydrolysis (OH- attack) Old->HydrolysisBase Discard & Remake HighPH pH > 8.5? New->HighPH Neutral pH 6.0 - 8.0 New->Neutral HighPH->HydrolysisBase Lower pH Target Cause: Target Protein Issue (Compound likely stable) Neutral->Target

Figure 2: Diagnostic flow for identifying hydrolysis-related experimental failures.

Frequently Asked Questions (FAQs)

Q1: Can I check if my stock solution has hydrolyzed without running a full LC-MS? A: A quick proxy test is checking the pH (using a micro-strip) of a 1:10 dilution of your stock in water. If the stock has hydrolyzed, it releases HF, which will significantly acidify the solution compared to a blank DMSO/water mixture. However, LC-MS or F-NMR is the only way to definitively quantify the ratio of Benzyl Fluoride to Benzyl Alcohol.

Q2: Why does the protocol recommend Polypropylene (PP) vials over glass? A: While 3-NBF itself is compatible with glass, the hydrolysis product is HF. If a small amount of moisture enters a glass vial, HF forms and etches the glass, releasing silicates and potentially compromising the seal or contaminating the sample with Lewis acidic metals (which can further catalyze degradation). PP is inert to HF.

Q3: Is the nitro group stabilizing or destabilizing? A: The nitro group at the meta position is electron-withdrawing. This destabilizes the formation of a benzylic carbocation, making the


 hydrolysis pathway slower than in unsubstituted benzyl fluoride. However, it makes the benzylic carbon more electron-deficient, theoretically increasing susceptibility to direct 

attack by strong nucleophiles (like hydroxide at high pH). Therefore, acidic-to-neutral conditions are preferred over basic conditions.

Q4: My assay requires 37°C incubation. Will 3-NBF survive? A: At 37°C in aqueous buffer, the half-life of benzyl fluorides is generally in the range of hours, not minutes. For short assays (<2 hours), it is usually stable enough. For overnight incubations, you must run a "no-enzyme" control to quantify the spontaneous hydrolysis rate and background signal drift.

References

  • Solvolysis Mechanisms: Spillane, W. J., et al. (2011). "Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters." Organic & Biomolecular Chemistry. Link (Provides foundational kinetic models for nitrobenzyl derivative hydrolysis).

  • Benzyl Fluoride Kinetics: Kevill, D. N., & D'Souza, M. J. (2008). "Correlation of the Rates of Solvolysis of Benzoyl Fluoride and a Consideration of Leaving-Group Effects." Journal of Organic Chemistry. Link (Establishes the solvolytic behavior of C-F bonds in benzylic/benzoyl systems).

  • DMSO Hygroscopicity & Storage: Ziath Ltd. "The Effects of Water on DMSO and Effective Hydration Measurement." Link (Critical data on how quickly DMSO absorbs water, leading to compound degradation).

  • Safety Data: Sigma-Aldrich. "Safety Data Sheet: 3-Nitrobenzotrifluoride / Fluorides." Link (General safety protocols for handling organic fluorides and HF generation risks). Note: While specific to the trifluoro-analog, the HF handling and storage class (6.1C) protocols apply to hydrolyzed benzyl fluorides.

Technical Support Center: 3-Nitrobenzyl Fluoride Purification

Author: BenchChem Technical Support Team. Date: February 2026

This is a specialized technical support guide for the purification of 3-Nitrobenzyl fluoride (CAS: 454-04-6) . It is designed for organic chemists and process engineers in drug development.

Status: Operational | Tier: Level 3 (Senior Specialist) Subject: Vacuum Distillation & Thermal Handling of Nitro-Halides[1]

Introduction: The Nature of the Beast

You are likely purifying This compound as an intermediate for a pharmacophore.[1] Unlike its chloro- or bromo- analogs, the fluoride presents unique challenges: it possesses the thermal instability of a nitro compound combined with the high volatility and reactivity of a benzylic fluoride.[1]

Critical Warning: This compound is a low-melting solid or oil (estimated MP ~20–30°C based on para-isomer data).[1] It has a high probability of solidifying in condensers during distillation, leading to dangerous pressure buildups.

Module 1: Pre-Distillation "Go/No-Go" System

Before assembling glassware, verify these parameters. Failure here is the root cause of 80% of failed runs.

ParameterRequirementWhy? (The Causality)
Vacuum Strength < 1.0 mmHg (Torr) Nitro compounds decompose exponentially above 200°C. You must depress the boiling point to < 110°C to stay in the "Safe Zone."[1]
Condenser Fluid Warm Water (35°C - 40°C) Crucial: The para-isomer melts at ~34°C. The meta-isomer is likely similar.[1] Cold tap water will freeze the distillate, clogging the path and creating a bomb.
System Dryness < 100 ppm H₂O Benzylic fluorides hydrolyze to release HF (hydrofluoric acid), which etches glass and degrades the product into alcohol.
Stabilizer K₂CO₃ (Trace) Adding a spatula tip of anhydrous K₂CO₃ to the pot neutralizes trace HF formed in situ, preventing autocatalytic decomposition.

Module 2: The Protocol (Vacuum Distillation)

Standard Operating Procedure 454-VF

Phase A: Setup
  • Vessel: Use a pear-shaped flask (maximizes recovery) with a magnetic stir bar. Do not use boiling chips (ineffective at high vacuum).

  • Head: Short-path distillation head (Vigreux columns cause excessive hold-up and pressure drop).[1]

  • Receiver: Multi-cow receiver (pig) to separate forerun, main fraction, and tail without breaking vacuum.

  • Trap: Liquid Nitrogen (LN2) trap is mandatory to protect the pump from fluorinated volatiles.

Phase B: The Distillation
  • Degassing: Apply vacuum at Room Temperature (RT) for 10 minutes. Watch for bubbling (solvent removal).

  • Ramp: Heat the oil bath slowly.

    • Target Bath Temp: ~130°C (Start low).

    • Target Vapor Temp: Expect 95°C - 105°C @ 0.5 mmHg (Empirical estimation; adjust based on vacuum).

  • Collection:

    • Forerun: Discard the first 5-10% (often contains unreacted fluorinating agents or solvents).[1]

    • Main Fraction: Collect the clear/pale yellow oil.

    • Stop Condition:NEVER distill to dryness. Leave 1-2 mL of residue. Nitro-residues are shock-sensitive when dry and hot.[1]

Module 3: Troubleshooting Hub

Use the logic flow below to diagnose active issues.

Visual Logic: The Distillation Decision Tree

DistillationTroubleshooting Start Issue Detected NoDistill No Distillate Collecting Start->NoDistill Solidification Solid in Condenser Start->Solidification Decomp Darkening / Fuming Start->Decomp CheckVac Check Vacuum Gauge Is it < 1 mmHg? NoDistill->CheckVac WarmCond Switch to Warm Water (Circulator at 40°C) Solidification->WarmCond Stop STOP IMMEDIATELY Remove Heat, Keep Vacuum Decomp->Stop Leak Leak Hunt: Grease joints, check pump oil CheckVac->Leak No BathTemp Increase Bath Temp (Max 160°C) CheckVac->BathTemp Yes HeatGun Gently Heat Bridge with Heat Gun WarmCond->HeatGun Dilute Dilute with inert solvent once cool Stop->Dilute

Figure 1: Decision logic for common vacuum distillation failures involving nitro-aromatics.

Detailed Troubleshooting Q&A

Q1: The vacuum is holding at 0.1 mmHg, but the temperature is climbing past 120°C with no distillation. Should I crank the heat?

  • A: NO.

    • Diagnosis: You are likely seeing "false vacuum" (gauge is measuring the pump, not the head) or the vapor path is too long.

    • Fix: Insulate the distillation head with aluminum foil and glass wool. This prevents the high-boiling vapor from condensing before it hits the thermometer bulb. If you go above 160°C bath temp, you risk thermal runaway of the nitro group.

Q2: The product is crystallizing in the take-off adapter. It's clogging.

  • A: Thermal Shock.

    • Immediate Action: Use a heat gun (low setting) to gently melt the blockage while under vacuum.

    • Systemic Fix: Your coolant is too cold. Benzylic fluorides often have melting points near RT. Switch your chiller to a recirculating heater set to 35°C . If you don't have one, drain the condenser and use it as an "air condenser."

Q3: The distillate is turning pink/red.

  • A: Nitrogen Oxide Liberation.

    • Mechanism:[2][3] This indicates the onset of decomposition. The nitro group is cleaving.[2]

    • Action:Abort. Remove the oil bath immediately. Do not vent to air while hot (oxygen can accelerate ignition). Let it cool under vacuum.

Module 4: FAQ (Technical Nuances)

Q: Can I use column chromatography instead? A: Yes, but with caveats. Silica gel is slightly acidic and can hydrolyze the benzylic fluoride to the alcohol over time.

  • Modification: Pre-treat the silica with 1% Triethylamine (TEA) to neutralize acidity. Use non-protic solvents (Hexane/EtOAc). Distillation is preferred for scale >10g because it avoids silica-induced hydrolysis.[1]

Q: How do I store the purified this compound? A: Store at 4°C over activated 4Å molecular sieves.

  • Reasoning: Fluorides are scavengers of ambient moisture. The sieves prevent hydrolysis to HF and the alcohol.

Q: What is the specific safety hazard of the "Residue"? A: The pot residue contains polynitro-oligomers and inorganic fluoride salts.

  • Disposal: Dilute with Acetone/DCM before disposal. Never scrape dry residue with a metal spatula (spark risk).

References

  • Physical Properties of Nitrobenzyl Halides

    • Note: While specific data for the meta-fluoride is rare, properties are extrapolated from the para-isomer and meta-bromide.[1]

    • Source: PubChem. 4-Nitrobenzyl fluoride (Compound Summary). National Library of Medicine. (Accessed 2024).[1]

  • Thermal Stability of Nitro Compounds

    • Cardillo, P., & Girelli, A. (1984).[4] Thermal stability of nitrobenzyl halogenides. Journal of Chemical & Engineering Data. (Demonstrates instability of nitro-halides >180°C). [1]

  • Synthesis & Handling of Benzylic Fluorides

    • Bioorganic & Medicinal Chemistry Letters.[5][6] Synthesis of fluorinated benzylic derivatives. (General protocols for handling labile benzylic fluorides).

  • Safety Data

    • Sigma-Aldrich.[1] Safety Data Sheet: 3-Nitrobenzyl bromide (Used as proxy for thermal handling of the nitrobenzyl core).[1]

Sources

Technical Support Center: Handling Moisture Sensitivity in Benzyl Fluoride Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for the effective handling and application of benzyl fluoride. This guide is tailored for researchers, scientists, and drug development professionals who utilize this versatile but challenging reagent. Our goal is to provide you with the technical insights and practical solutions needed to mitigate issues arising from its inherent moisture sensitivity, ensuring the success and reproducibility of your experiments.

The Challenge: Understanding Benzyl Fluoride's Reactivity with Water

Benzyl fluoride is a valuable benzylic fluorinating agent. However, its utility is intrinsically linked to its high sensitivity to moisture. The presence of even trace amounts of water can initiate a hydrolysis reaction, leading to the formation of benzyl alcohol and highly corrosive hydrogen fluoride (HF).[1] This degradation pathway is often autocatalytic, as the generated HF can catalyze further hydrolysis, compromising the reagent's purity, impacting reaction yields, and introducing significant safety hazards. Understanding and controlling this sensitivity is the cornerstone of its successful use in synthesis.

Frequently Asked Questions (FAQs)

Q1: How can I visually identify a degraded bottle of benzyl fluoride?

A1: While analytical confirmation is always best, several visual cues can indicate reagent degradation:

  • Color Change: Pure benzyl fluoride is a colorless liquid. A yellow or brown hue suggests the formation of polymeric byproducts.

  • Cloudiness or Immiscibility: The reagent should be clear. Any turbidity or the appearance of a separate liquid phase suggests the formation of benzyl alcohol, which is sparingly soluble in benzyl fluoride.[1]

  • Pressure Buildup: A critical warning sign is an audible hiss or pressure release upon opening the container. This is caused by the formation of gaseous hydrogen fluoride (HF) from hydrolysis.[1] Extreme caution should be exercised if this is observed.

Q2: My reaction yield is unexpectedly low. Could my benzyl fluoride be the problem?

A2: Yes, reagent integrity is a primary suspect for low yields. Degraded benzyl fluoride directly impacts your experiment in several ways:

  • Incorrect Stoichiometry: Hydrolysis reduces the concentration of the active reagent, meaning you are adding less benzyl fluoride than calculated, leading to an incomplete reaction.

  • Competing Nucleophiles: The benzyl alcohol byproduct can act as a nucleophile, leading to the formation of unwanted dibenzyl ether or other side products.

  • Catalyst or Substrate Decomposition: The generated HF is acidic and highly reactive, potentially decomposing sensitive substrates, catalysts, or intermediates in your reaction mixture.

Q3: What are the best practices for storing and handling benzyl fluoride to ensure its longevity?

A3: Strict adherence to proper storage and handling protocols is essential.

  • Inert Atmosphere is Key: Always store benzyl fluoride under a dry, inert atmosphere like nitrogen or argon. For frequently used bottles, a dedicated syringe port (e.g., a Sure/Seal™ cap) is ideal. For long-term storage, placing the sealed bottle inside a desiccator or a glovebox provides an excellent secondary barrier.

  • Control the Temperature: Store containers in a cool, dry, and well-ventilated area, away from sources of ignition.[2] Refrigeration (2-8°C) is recommended to slow the rate of potential decomposition.

  • Prevent Condensation: Before opening a refrigerated bottle, always allow it to warm to ambient temperature. Opening a cold bottle will cause atmospheric moisture to condense on the cold surfaces and inside the container, contaminating the reagent.

  • Seal Tightly: Ensure the container cap is securely sealed after each use.[2] Wrapping the cap and neck with paraffin film can provide an additional seal against moisture ingress.

Troubleshooting Guide

Problem: My benzylation reaction is sluggish or fails, even with a fresh bottle of benzyl fluoride.

This common issue often arises because the C-F bond is stronger and less reactive than C-Cl or C-Br bonds, requiring more optimized reaction conditions.

Troubleshooting Decision Pathway:

Caption: Logical workflow for troubleshooting low-yield benzylation reactions.

Detailed Troubleshooting Steps:

  • Confirm Reagent Purity: Before modifying your reaction, verify the purity of your benzyl fluoride, even if the bottle is new. A quick ¹H or ¹⁹F NMR can confirm the absence of benzyl alcohol.

  • Increase Reaction Temperature: Nucleophilic substitution with fluoride as the leaving group has a higher activation energy than with other halides. Increasing the temperature in increments of 10-20°C can significantly increase the reaction rate.

  • Solvent Selection: The choice of solvent is critical. Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally superior for SN2 reactions as they solvate the cation of the base without hydrogen-bonding to the nucleophile, thus increasing its effective nucleophilicity.

  • Catalysis/Additives: If higher temperatures are not viable, consider additives.

    • Phase-Transfer Catalysts: For biphasic reactions or when using solid bases, a catalyst like tetrabutylammonium bromide (TBAB) can shuttle the nucleophile into the organic phase.

    • Halide Exchange: Catalytic amounts of a more nucleophilic halide salt (e.g., NaI, KBr) can perform an in situ Finkelstein reaction, converting the benzyl fluoride to a more reactive benzyl iodide or bromide, which then reacts faster with your nucleophile.

Problem: A white solid precipitates during my reaction.

The formation of a white solid is common and can have two primary causes.

Potential Cause Underlying Chemistry Solution & Action Plan
Insoluble Fluoride Salt The most common cause is the formation of the inorganic fluoride salt byproduct (e.g., KF, NaF, CsF) from the reaction of your base's counter-ion with the displaced fluoride. This is usually a positive sign that the reaction is proceeding.This is generally not a problem. The salt can be removed during aqueous workup. If the precipitate appears to be coating your starting materials and halting the reaction (passivation), try a more powerful stirrer or switch to a base with a more soluble counter-ion.
Reaction with Glassware If your benzyl fluoride has significantly degraded, the generated HF can react with the silica (SiO₂) in standard borosilicate glass, especially upon heating, to form insoluble silicon fluorides (e.g., SiF₄, [SiF₆]²⁻).[3]This indicates severe reagent decomposition and a compromised reaction. Safely quench and discard the reaction. For future attempts, ensure you are using an impeccable quality of benzyl fluoride and thoroughly dried glassware. In highly sensitive, high-temperature applications, specialized non-glass reactors may be necessary.

Key Experimental Protocols

Protocol 1: Quality Control Check of Benzyl Fluoride via ¹H NMR

Objective: To rapidly assess the purity of benzyl fluoride by detecting the primary hydrolysis impurity, benzyl alcohol.

Methodology:

  • Prepare a sample by adding 1-2 drops of benzyl fluoride to ~0.6 mL of CDCl₃ in a dry NMR tube.

  • Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Pure Benzyl Fluoride: Will show a characteristic doublet for the benzylic protons (CH₂F) around 5.3 ppm and aromatic signals between 7.2-7.4 ppm.

    • Contaminated Sample: The presence of benzyl alcohol will be indicated by a singlet for its benzylic protons (CH₂OH) around 4.7 ppm and a broad singlet for the hydroxyl proton. The relative integration of the peak at 4.7 ppm to the peak at 5.3 ppm provides a quantitative measure of the hydrolysis.

Protocol 2: General Procedure for O-Benzylation of a Phenol

Objective: A robust starting protocol for nucleophilic substitution using benzyl fluoride.

Workflow Visualization:

G cluster_0 Reaction Setup cluster_1 Reaction & Workup A 1. Add Phenol, Base (K₂CO₃), & Anhydrous DMF to Flame-Dried Flask B 2. Stir Under N₂ Atmosphere A->B C 3. Add Benzyl Fluoride via Syringe B->C D 4. Heat to 60-80°C & Monitor by TLC C->D E 5. Cool, Quench with H₂O D->E F 6. Extract with Ethyl Acetate E->F G 7. Purify via Column Chromatography F->G

Caption: Standard workflow for the O-benzylation of a phenol.

Step-by-Step Procedure:

  • Add the phenol (1.0 eq), finely ground and dried potassium carbonate (1.5 eq), and anhydrous DMF to a flame-dried, three-neck flask equipped with a stir bar, condenser, and nitrogen inlet.

  • Stir the resulting suspension under a positive pressure of nitrogen at room temperature for 15 minutes.

  • Using a dry syringe, add benzyl fluoride (1.1 eq) dropwise to the mixture.

  • Heat the reaction mixture to 60-80°C and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Allow the reaction to cool to room temperature and quench by slowly adding deionized water.

  • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired benzyl ether.

References

  • Spontaneous decomposition of benzyl fluorides in glass vessels reported by a reviewer. ResearchGate Publication. Available at: [Link]

  • Mechanism of Acid Catalysis of the Hydrolysis of Benzyl Fluoride. Swain, C. G., & Spalding, R. E. T. (1960). Journal of the American Chemical Society, 82(23), 6104–6107. Available at: [Link]

  • Benzyl fluoride | C7H7F | CID 9591. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Ammonolysis of benzyl halides. In Chemistry Part II, Textbook for Class XII. NCERT. Available at: [Link]

Sources

Technical Support Center: Navigating DAST Fluorination Work-up

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated resource for researchers, chemists, and drug development professionals working with (Diethylaminosulfur Trifluoride) DAST. As a Senior Application Scientist, I've compiled this guide to address the common challenges encountered when removing unreacted DAST and its byproducts from fluorination reaction mixtures. This guide is structured to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your experimental work.

Troubleshooting Guide

This section addresses specific issues you may encounter during your DAST fluorination experiments in a question-and-answer format.

My reaction is sluggish or incomplete. What are the possible causes and solutions?

Several factors can contribute to an incomplete reaction. Let's break down the common culprits and their remedies:

  • Reagent Quality: DAST is highly sensitive to moisture. Contamination with water will rapidly decompose the reagent, reducing its effective concentration. Always use a fresh bottle of DAST or one that has been properly stored under an inert atmosphere. It is advisable to use a syringe to transfer DAST, ensuring the bottle is sealed and flushed with nitrogen or argon after use.

  • Reaction Temperature: While many DAST reactions are initiated at low temperatures (e.g., -78 °C) to control the initial exothermic reaction with the substrate, the reaction may require warming to proceed to completion. If your reaction is stalled at a low temperature, a gradual increase to 0 °C or room temperature may be necessary. However, be cautious not to exceed temperatures of 80-90 °C, as this can lead to the explosive decomposition of DAST.[1]

  • Solvent Choice: The choice of solvent can significantly impact reaction rates. Dichloromethane (DCM) is a common choice for DAST fluorinations due to its inertness and ability to dissolve a wide range of substrates.[2] Aprotic and non-polar solvents are generally preferred.[2] If solubility is an issue, other solvents like tetrahydrofuran (THF) or acetonitrile (MeCN) can be considered, although they may influence the reaction outcome.[3]

  • Stoichiometry: An insufficient amount of DAST will naturally lead to an incomplete reaction. While a slight excess (e.g., 1.1-1.5 equivalents) is typical, highly hindered alcohols or less reactive substrates may require a larger excess of the reagent.

I'm observing significant byproduct formation (e.g., elimination, rearrangement). How can I minimize these side reactions?

Byproduct formation is a common challenge in DAST fluorinations, often arising from the carbocationic nature of the reaction intermediates.

  • Elimination Byproducts: The formation of alkenes is a frequent side reaction, particularly with secondary and tertiary alcohols that can easily undergo elimination.[2] To minimize this, maintain a low reaction temperature and consider using a less-hindered base to neutralize the in-situ generated HF, although this is not always effective.

  • Rearrangement Products: Wagner-Meerwein or pinacol-type rearrangements can occur in substrates prone to carbocationic rearrangements.[4] This is a fundamental mechanistic pathway that can be difficult to suppress completely with DAST. If rearrangements are a significant issue, consider alternative, less acidic fluorinating agents.

  • Vinyl Fluorides from Ketones: The fluorination of enolizable ketones can yield a mixture of the desired gem-difluoride and a vinyl fluoride byproduct.[5]

My product is decomposing during the aqueous work-up. What are the best practices for quenching DAST reactions?

The quenching of unreacted DAST is a critical step that must be handled with care to avoid product degradation and ensure safety. DAST reacts violently with water in a highly exothermic reaction.[6][7]

  • Controlled Quenching: Always perform the quench at a low temperature (e.g., 0 °C or below). Slowly add the reaction mixture to a vigorously stirred, cold quenching solution. Never add the quenching solution directly to the reaction mixture at room temperature.

  • Choice of Quenching Agent: The choice of quenching agent can be tailored to the stability of your product.

    • Saturated Sodium Bicarbonate (NaHCO₃) Solution: This is the most common and generally recommended quenching agent.[2][7] It neutralizes the acidic byproducts and is effective at hydrolyzing DAST.

    • Ice Water: While effective at hydrolyzing DAST, it does not neutralize the resulting acidic species. A subsequent wash with a mild base is often necessary.[5]

    • Methanol: Quenching with methanol at low temperatures can be a milder alternative to aqueous solutions for highly water-sensitive products. The reaction of DAST with methanol is less exothermic than with water.

The following diagram illustrates a decision-making process for selecting a quenching strategy:

G Decision Tree for DAST Quenching A Is the product sensitive to water or acid? B No A->B No C Yes A->C Yes D Quench with cold, saturated NaHCO3 solution B->D E Consider quenching with cold methanol, followed by an aqueous work-up C->E F Consider non-aqueous work-up (e.g., calcium carbonate column) C->F

Caption: Decision tree for selecting a DAST quenching method.

I'm having difficulty separating my fluorinated product from the reaction byproducts. What purification strategies are most effective?
  • Aqueous Work-up: A thorough aqueous work-up is the first line of defense. After quenching, extract the product into an organic solvent like dichloromethane.[5][6] Wash the organic layer sequentially with water and brine to remove water-soluble byproducts.

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying fluorinated products from DAST reactions.[5][6] The polarity of the eluent will depend on the specific properties of your product.

  • Solid-Phase Scavenging: For a more advanced and potentially cleaner work-up, a solid-phase scavenger can be employed. A column containing calcium carbonate and silica gel has been shown to be effective in quenching residual DAST and trapping fluoride byproducts in a continuous-flow system.[1][3] This method can sometimes yield the pure product after solvent evaporation, eliminating the need for chromatography.[1][3]

Frequently Asked Questions (FAQs)

What are the primary safety concerns when working with DAST, and how can they be mitigated?

DAST is a hazardous reagent that requires careful handling.

  • Exothermic Decomposition: DAST can decompose violently upon heating, with an onset of exothermicity reported at temperatures as low as 90°C.[1] It is crucial to avoid heating DAST reactions to high temperatures.

  • Reaction with Water: DAST reacts violently with water, releasing corrosive and toxic hydrogen fluoride (HF).[6] All glassware must be scrupulously dried, and the reaction should be carried out under an inert atmosphere.

  • Corrosivity: DAST and its decomposition products can etch glass. While standard glassware can be used for short reactions, prolonged exposure should be avoided.[2]

  • Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood and wear appropriate PPE, including safety goggles, a face shield, and acid-resistant gloves.

What are the common byproducts of a DAST fluorination, and how are they formed?

The main byproducts from the reaction itself are typically elimination products (alkenes) and rearranged products, as discussed in the troubleshooting section. The byproducts from the quenching of unreacted DAST depend on the quenching agent used. The reaction of DAST with water is proposed to proceed as follows:

G Proposed Hydrolysis of DAST DAST Et2N-SF3 Intermediate1 [Et2N-SF2-OH2]+ F- DAST->Intermediate1 + H2O Water H2O Intermediate2 Et2N-S(O)F Intermediate1->Intermediate2 - HF Diethylamine Et2NH Intermediate2->Diethylamine + H2O - SOF2 HF HF Diethylaminosulfinyl_fluoride Diethylaminosulfinyl fluoride Thionyl_fluoride SOF2

Caption: Proposed hydrolysis of DAST to form diethylamine, thionyl fluoride, and hydrogen fluoride.

What are the best methods for quenching unreacted DAST?

The choice of quenching method depends on the stability of your product.

Quenching MethodAdvantagesDisadvantages
Saturated NaHCO₃ (aq) Neutralizes acidic byproducts; readily available.Can be too harsh for water-sensitive products.
Ice Water Effective at hydrolyzing DAST.Does not neutralize acidic byproducts; requires a subsequent basic wash.
Methanol Milder than aqueous quench; suitable for water-sensitive products.May not be as efficient as water at hydrolyzing DAST.
Calcium Carbonate Column Can provide very clean product directly; suitable for automation.Requires preparation of the column; may not be practical for all scales.
Are there safer or more efficient alternatives to DAST for my specific application?

Yes, several alternatives to DAST have been developed that offer improved safety profiles and, in some cases, better performance.

ReagentKey Advantages
Deoxo-Fluor® More thermally stable than DAST.[8]
Aminodifluorosulfinium Salts Crystalline solids that are easier and safer to handle; do not react violently with water; may produce fewer elimination byproducts.[8][9]

The following diagram provides a general workflow for a DAST fluorination experiment:

G General Workflow for DAST Fluorination A Dissolve substrate in anhydrous DCM under inert atmosphere B Cool to -78 °C A->B C Add DAST dropwise B->C D Allow reaction to warm to RT and stir until complete (TLC monitoring) C->D E Cool to 0 °C D->E F Slowly add reaction mixture to cold, saturated NaHCO3 solution E->F G Separate organic layer and extract aqueous layer with DCM F->G H Wash combined organic layers with water and brine G->H I Dry over Na2SO4, filter, and concentrate H->I J Purify by silica gel column chromatography I->J

Caption: A typical experimental workflow for DAST fluorination.

References

  • Wikipedia. Diethylaminosulfur trifluoride. [Link]

  • Organic Chemistry Portal. Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents. [Link]

  • Wikipedia. Fluorination with aminosulfuranes. [Link]

  • Diversity-Oriented Synthesis Catalyzed by Diethylaminosulfur-Trifluoride—Preparation of New Antitumor Ecdysteroid Derivatives. National Institutes of Health. [Link]

  • Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters. National Institutes of Health. [Link]

  • The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Baxendale Group. [Link]

  • The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Baxendale Group. [Link]

  • Theoretical study of fluorination reaction by diethylaminosulfur trifluoride (DAST). ResearchGate. [Link]

  • Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]

  • ChemInform Abstract: The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. ResearchGate. [Link]

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Technical Support Center: Stability and Handling of 3-Nitrobenzyl Fluoride Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Nitrobenzyl fluoride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the storage, handling, and stability of this compound solutions. As a Senior Application Scientist, my goal is to synthesize technical accuracy with practical, field-proven insights to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound solutions to prevent degradation and ensure experimental reproducibility.

Q1: What are the primary factors that affect the stability of this compound solutions?

A1: The stability of this compound in solution is primarily influenced by three factors: exposure to light, presence of nucleophiles (especially water), and temperature. The nitrobenzyl moiety makes the compound susceptible to photochemical reactions, while the benzylic fluoride is prone to nucleophilic substitution (e.g., hydrolysis) and elimination reactions. Elevated temperatures will accelerate all of these degradation pathways.

Q2: What is the recommended solvent for preparing stock solutions of this compound?

A2: For short-term storage, anhydrous aprotic solvents such as acetonitrile (ACN) or tetrahydrofuran (THF) are recommended. These solvents are less likely to participate in nucleophilic substitution reactions compared to protic solvents like alcohols or water. For long-term storage, it is best to store the compound as a solid under an inert atmosphere. If a solution is necessary for long-term storage, ensure the solvent is rigorously dried and degassed.

Q3: How should I store my this compound solutions?

A3: To ensure the long-term stability of your this compound solutions, adhere to the following storage recommendations:

  • Protection from Light: Store solutions in amber vials or wrap the container with aluminum foil to prevent photodegradation.[1]

  • Low Temperature: Store solutions at or below -20°C to minimize thermal decomposition.[1]

  • Inert Atmosphere: If possible, overlay the solution with an inert gas like argon or nitrogen to prevent oxidation.

  • Appropriate Container: Use high-quality polypropylene or PTFE containers for long-term storage to avoid potential reactions with glass surfaces that can promote the elimination of hydrogen fluoride (HF).

Q4: What are the visual signs of degradation in a this compound solution?

A4: A freshly prepared solution of this compound should be colorless to pale yellow. The appearance of a more intense yellow or brown color can be an indication of degradation, potentially due to the formation of nitroso compounds or other chromophoric byproducts from photochemical reactions. The formation of a precipitate may also indicate decomposition or reaction with trace water.

Q5: Can I store solutions of this compound in glass vials?

A5: For short-term use, high-quality borosilicate glass vials (e.g., Pyrex) can be used. However, for long-term storage, plastic containers made of polypropylene or other inert polymers are preferable. This is because glass surfaces can potentially catalyze the elimination of hydrogen fluoride (HF) from benzylic fluorides.

Troubleshooting Guide

This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments with this compound.

Problem 1: My reaction is not proceeding as expected, and I suspect my this compound has degraded. How can I confirm this?

Answer:

Degradation of this compound can lead to a loss of reactivity. To confirm degradation, you can use the following analytical techniques:

  • ¹H NMR Spectroscopy: Acquire a ¹H NMR spectrum of your solution. The primary degradation products are likely 3-nitrobenzyl alcohol and 3-nitrobenzaldehyde.

    • This compound (Expected): Look for a characteristic doublet for the benzylic protons (-CH₂F) coupled to fluorine.

    • 3-Nitrobenzyl Alcohol (Degradation Product): The appearance of a singlet for the benzylic protons (-CH₂OH) at approximately 4.8 ppm and a broad singlet for the hydroxyl proton (-OH) around 2.5 ppm (in CDCl₃) are indicative of hydrolysis.[2]

    • 3-Nitrobenzaldehyde (Degradation Product): The presence of a singlet for the aldehydic proton (-CHO) around 10.1 ppm suggests oxidation has occurred.

  • LC-MS: Liquid chromatography-mass spectrometry can be used to identify the parent compound and its degradation products by their respective mass-to-charge ratios.

Problem 2: I am observing unexpected side products in my reaction. What could they be?

Answer:

Unexpected side products often arise from the degradation of this compound. The most common degradation pathways and their resulting products are:

  • Hydrolysis: Reaction with trace water in your solvent or reagents will produce 3-nitrobenzyl alcohol . This is the most common degradation pathway in protic or wet aprotic solvents. The hydrolysis of benzylic halides is a well-documented process.

  • Oxidation: Exposure to air (oxygen) can lead to the oxidation of the benzylic position, forming 3-nitrobenzaldehyde .

  • Photodegradation: Exposure to UV or even ambient light can initiate photochemical reactions. While the ortho-isomer is well-known for its photoreactivity, meta-nitrobenzyl compounds are also photosensitive and can undergo complex reactions, potentially leading to the formation of colored byproducts and oligomers.[3][4] The initial step in the photodegradation of nitrobenzyl compounds often involves the formation of a nitroso species.[5]

The following diagram illustrates the primary degradation pathways:

DegradationPathways This compound This compound 3-Nitrobenzyl Alcohol 3-Nitrobenzyl Alcohol This compound->3-Nitrobenzyl Alcohol Hydrolysis (H₂O) 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde This compound->3-Nitrobenzaldehyde Oxidation (O₂) Photodegradation Products Photodegradation Products This compound->Photodegradation Products Light (hν)

Caption: Primary degradation pathways of this compound.

Problem 3: My NMR spectrum shows a complex mixture of aromatic signals that I cannot identify.

Answer:

If you observe a complex mixture in the aromatic region of your ¹H NMR that does not correspond to your expected product or the simple degradation products mentioned above, it is possible that more extensive decomposition has occurred.

  • Photodegradation: As mentioned, light exposure can lead to a cascade of reactions, forming various byproducts that will result in a complex NMR spectrum.[3][4]

  • Reaction with Solvent: In certain reactive solvents, this compound could undergo solvolysis. For example, in methanol, you might form 3-nitrobenzyl methyl ether.

To mitigate this, always prepare solutions fresh when possible and protect them from light.

Experimental Protocols

Protocol 1: Recommended Procedure for Preparing and Storing a Stock Solution of this compound

  • Preparation:

    • Use a dry, amber glass vial or a vial wrapped in aluminum foil. For long-term storage, a polypropylene vial is preferred.

    • Weigh the desired amount of solid this compound under an inert atmosphere if possible.

    • Add anhydrous, research-grade solvent (e.g., acetonitrile) via a dry syringe.

    • Cap the vial tightly with a PTFE-lined cap.

    • Gently swirl to dissolve. Avoid vigorous shaking which can introduce air.

  • Storage:

    • Store the vial upright in a freezer at -20°C or below.[1]

    • Ensure the storage location is dark.

    • For extended storage, consider flushing the headspace of the vial with argon or nitrogen before sealing.

Protocol 2: Monitoring the Stability of a this compound Solution by ¹H NMR

  • Sample Preparation:

    • Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃ or CD₃CN) at a known concentration (e.g., 10 mg/mL).

    • Divide the solution into two NMR tubes. Wrap one tube completely in aluminum foil (light-protected sample) and leave the other exposed to ambient light (light-exposed sample).

    • Store both tubes at room temperature.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum of each sample immediately after preparation (t=0).

    • Acquire subsequent spectra at regular intervals (e.g., 1, 3, 7, and 14 days).

  • Data Analysis:

    • Integrate the peaks corresponding to the benzylic protons of this compound and any emerging degradation products (3-nitrobenzyl alcohol, 3-nitrobenzaldehyde).

    • Compare the relative integrals over time to assess the rate and extent of degradation under both light-protected and light-exposed conditions.

The following diagram outlines the workflow for assessing stability:

StabilityWorkflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis Prepare Solution Prepare Solution Divide Samples Divide Samples Prepare Solution->Divide Samples Light Protected Light Protected Divide Samples->Light Protected Light Exposed Light Exposed Divide Samples->Light Exposed ¹H NMR (t=0) ¹H NMR (t=0) Light Protected->¹H NMR (t=0) ¹H NMR (t=x) ¹H NMR (t=x) Light Protected->¹H NMR (t=x) Light Exposed->¹H NMR (t=0) Light Exposed->¹H NMR (t=x) Compare Spectra Compare Spectra ¹H NMR (t=0)->Compare Spectra ¹H NMR (t=x)->Compare Spectra

Caption: Workflow for monitoring the stability of this compound solutions.

Data Summary

Storage ConditionExpected StabilityPrimary Degradation Pathway
-20°C, Dark, Anhydrous Aprotic Solvent High (Months to >1 Year)Minimal degradation expected.
4°C, Dark, Anhydrous Aprotic Solvent Moderate (Weeks to Months)Slow hydrolysis if trace water is present.
Room Temp, Dark, Anhydrous Aprotic Solvent Low (Days to Weeks)Hydrolysis and potential thermal decomposition.
Room Temp, Light, Anhydrous Aprotic Solvent Very Low (Hours to Days)Photodegradation, hydrolysis, and oxidation.
-20°C, Dark, Protic Solvent (e.g., MeOH) Moderate (Weeks to Months)Slow solvolysis.
Room Temp, Dark, Protic Solvent (e.g., MeOH) Low (Days to Weeks)Solvolysis and potential thermal decomposition.

References

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  • Xu, J., Liu, N., Zou, L., Cheng, F., Shen, X., Liu, T., Lv, H., Khan, R., & Fan, B. (2019). Visible‐Light Driven Hydrolysis of Benzyl Halides with Water for Preparation of Benzyl Alcohols. Asian Journal of Organic Chemistry, 8(2), 261-264.
  • Romano, A., Roppolo, I., Rossegger, E., Schlögl, S., & Sangermano, M. (2020). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega, 5(29), 18366-18374.
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  • Wikipedia. (n.d.). Trimethylsilyl chloride. Retrieved February 9, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 3-Nitrobenzyl Fluoride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Fundamental Principles: Substituent Effects in ¹H NMR

The chemical shift of a proton in an NMR spectrum is highly sensitive to its local electronic environment. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) attached to an aromatic ring can significantly influence the electron density around the ring protons, leading to predictable changes in their chemical shifts.

  • The Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group due to both induction and resonance. Its presence deshields the aromatic protons, causing their signals to appear at a higher chemical shift (downfield). This effect is most pronounced at the ortho and para positions relative to the nitro group.[1] The magnetic anisotropy of the nitro group can also contribute to the deshielding of nearby protons.[2][3]

  • The Fluoromethyl Group (-CH₂F): The fluorine atom is highly electronegative, making the fluoromethyl group electron-withdrawing through induction. This will influence the chemical shift of the benzylic protons and, to a lesser extent, the aromatic protons. A key feature of fluorine-containing compounds is the presence of heteronuclear coupling (J-coupling) between the ¹⁹F nucleus (spin I = ½, 100% natural abundance) and nearby protons.[4][5] This results in the splitting of proton signals into doublets or more complex multiplets. The magnitude of the through-bond coupling constant (ⁿJHF) depends on the number of bonds separating the proton and fluorine nuclei.[4][6]

Predicted ¹H NMR Spectrum of 3-Nitrobenzyl Fluoride

Based on the principles outlined above and analysis of the reference compounds, the predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit the following key features:

  • Benzylic Protons (-CH₂F): These two protons will be deshielded by the adjacent fluorine atom and will appear as a doublet due to coupling with the ¹⁹F nucleus. The expected chemical shift is around 5.5 ppm , with a geminal coupling constant (²JHF ) of approximately 48 Hz .

  • Aromatic Protons: The four aromatic protons will be in distinct chemical environments and will show a complex splitting pattern.

    • H-2: This proton is ortho to the nitro group and will be the most deshielded aromatic proton, appearing as a singlet or a narrow triplet around 8.4 ppm .

    • H-6: This proton is also ortho to the nitro group and will be significantly deshielded, likely appearing as a doublet of doublets around 8.2 ppm .

    • H-4: This proton is ortho to the fluoromethyl group and meta to the nitro group. It is expected to appear as a doublet of doublets around 7.8 ppm .

    • H-5: This proton is meta to both substituents and will be the least deshielded of the aromatic protons, appearing as a triplet around 7.6 ppm .

Comparative Spectral Analysis

To substantiate our prediction for this compound, we will now compare it with the experimental ¹H NMR data of benzyl fluoride and 3-nitrobenzyl alcohol.

Benzyl Fluoride: Isolating the Effect of the -CH₂F Group

The ¹H NMR spectrum of benzyl fluoride provides a baseline for understanding the influence of the fluoromethyl group on the benzylic and aromatic protons in the absence of the strongly electron-withdrawing nitro group.

Table 1: ¹H NMR Data for Benzyl Fluoride [7]

Proton(s)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CH₂F5.36Doublet²JHF ≈ 48 Hz
Aromatic7.37Multiplet-

In benzyl fluoride, the benzylic protons appear as a doublet at 5.36 ppm due to coupling with the fluorine atom.[7] The aromatic protons appear as a multiplet around 7.37 ppm, typical for a monosubstituted benzene ring where the substituent has a modest electronic effect.

3-Nitrobenzyl Alcohol: Isolating the Effect of the -NO₂ Group

The ¹H NMR spectrum of 3-nitrobenzyl alcohol is an excellent comparison point as it features the 3-nitro substitution pattern but has a hydroxyl group instead of fluorine. This allows us to observe the deshielding effects of the nitro group on the aromatic ring.

Table 2: ¹H NMR Data for 3-Nitrobenzyl Alcohol [8]

Proton(s)Chemical Shift (δ, ppm)Multiplicity
-OH~2.55Broad Singlet
-CH₂OH4.80Singlet
Aromatic7.52 - 8.21Multiplet

In 3-nitrobenzyl alcohol, the benzylic protons appear as a singlet at 4.80 ppm.[8] The aromatic protons are significantly deshielded by the nitro group and appear in the range of 7.52-8.21 ppm.[8] Specifically, the protons ortho and para to the nitro group (positions 2, 4, and 6) are shifted further downfield compared to the meta proton (position 5).

Synthesis of Spectral Data: A Clear Comparison

The following table summarizes the experimental and predicted ¹H NMR data for the three compounds, highlighting the additive effects of the -NO₂ and -CH₂F substituents.

Table 3: Comparative ¹H NMR Data

CompoundBenzylic Protons (δ, ppm)Aromatic Protons (δ, ppm)Key Features
Benzyl Fluoride5.36 (d, ²JHF ≈ 48 Hz)~7.37 (m)Doublet for benzylic protons due to ¹H-¹⁹F coupling.
3-Nitrobenzyl Alcohol4.80 (s)7.52 - 8.21 (m)Significant downfield shift of aromatic protons due to the -NO₂ group.
This compound (Predicted) ~5.5 (d, ²JHF ≈ 48 Hz) 7.6 - 8.4 (m) Combined effect: Downfield shift of both benzylic and aromatic protons. Benzylic protons appear as a doublet.

Experimental Protocol for ¹H NMR Spectrum Acquisition

For researchers wishing to acquire a ¹H NMR spectrum of this compound or similar compounds, the following protocol is recommended.

Objective: To obtain a high-resolution ¹H NMR spectrum for structural elucidation.

Materials:

  • This compound (or analyte of interest)

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • NMR tube (5 mm)

  • Pipettes

  • Vortex mixer

Instrumentation:

  • NMR spectrometer (e.g., 300 MHz or higher for better resolution)

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the sample directly into a clean, dry NMR tube.

    • Add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) to the NMR tube.

    • Cap the NMR tube and gently vortex to ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's specifications.

    • Place the sample in the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step to ensure sharp spectral lines.

  • Data Acquisition:

    • Set the appropriate spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm for ¹H NMR).

    • Use a standard pulse sequence for ¹H acquisition.

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh Sample prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample into Magnet prep3->acq1 acq2 Lock and Shim acq1->acq2 acq3 Acquire FID acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase and Calibrate proc1->proc2 proc3 Integrate and Analyze proc2->proc3 end end proc3->end Final Spectrum and Analysis

Caption: Experimental workflow for acquiring a ¹H NMR spectrum.

Conclusion

This guide has provided a comprehensive, albeit predictive, analysis of the ¹H NMR spectrum of this compound. By leveraging comparative data from benzyl fluoride and 3-nitrobenzyl alcohol, we have illustrated the powerful and predictable nature of substituent effects in NMR spectroscopy. The strong electron-withdrawing nature of the nitro group results in a significant downfield shift of the aromatic protons, while the electronegative fluorine atom in the fluoromethyl group causes a characteristic doublet for the benzylic protons with a large geminal coupling constant. This guide serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling them to confidently interpret the ¹H NMR spectra of similarly substituted aromatic compounds.

References

  • Oxford Instruments. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar - Technical Paper. Retrieved from [Link]

  • Guan, Y., et al. (2021). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
  • Mohanty, S., & Venkateswarlu, P. (1962). Proton and fluorine NMR spectra of fluorobenzene. Molecular Physics, 5(4), 331-337.
  • Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. Retrieved from [Link]

  • Gerig, J. T. (2001). Fluorine NMR. In Encyclopedia of Nuclear Magnetic Resonance. John Wiley & Sons, Ltd.
  • Penn Engineering. (n.d.). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H pure shift (A) and regular 1 H (B) spectra of 3fluoronitrobenzene. Retrieved from [Link]

  • The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

  • Canadian Science Publishing. (1979). Spin–spin coupling constants between side-chain and ring fluorine nuclei in some benzotrifluoride, benzal fluoride, and benzyl fluoride derivatives: coupling mechanisms. Retrieved from [Link]

  • Yamaguchi, I. (1962). Magnetic anisotropy of the nitro group studied by nuclear magnetic resonance. Molecular Physics, 6(2), 105-111.
  • PubChem. (n.d.). Benzyl fluoride. Retrieved from [Link]

  • Reich, H. J. (2017). Spin-Spin Splitting: J-Coupling. University of Wisconsin. Retrieved from [Link]

  • PubMed Central. (n.d.). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • ConnectSci. (n.d.). PROTON MAGNETIC RESONANCE IN AROMATIC NITRO COMPOUNDS. Retrieved from [Link]

  • University of California, San Diego. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde using X-Pulse. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for.... Retrieved from [Link]

  • Canadian Science Publishing. (1979). Spin–spin coupling constants between side-chain and ring fluorine nuclei in some benzotrifluoride, benzal fluoride, and benzyl. Retrieved from [Link]

  • University of Regensburg. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Anisotropic effect of the nitrate anion—manifestation of diamagnetic proton chemical shifts in the 1H NMR spectra of NO 3 − coordinated complexes. Retrieved from [Link]

  • EPrints USM. (n.d.). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. Retrieved from [Link]

  • ACS Publications. (2000). Origins of Fluorine NMR Chemical Shifts in Fluorine-Containing Proteins. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Nitrobenzyl alcohol. Retrieved from [Link]

  • ResearchGate. (n.d.). An Overview of Fluorine NMR. Retrieved from [Link]

Sources

Publish Comparison Guide: 19F NMR Chemical Shift of 3-Nitrobenzyl Fluoride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth analysis of the


F NMR chemical shift of 3-nitrobenzyl fluoride , a critical intermediate in medicinal chemistry and agrochemical synthesis. Unlike standard aromatic fluorines, benzyl fluorides exhibit a "reverse substituent effect" where electron-withdrawing groups (like nitro) induce upfield  shifts (shielding) rather than the expected downfield shifts. This guide compares this compound with its isomers and parent compounds to facilitate precise structural identification.

Chemical Shift Data & Comparative Analysis

The identification of regioisomers (ortho, meta, para) in fluorinated benzyl systems is heavily reliant on


F NMR due to the high sensitivity of the fluorine nucleus to electronic environments.
Primary Data: F NMR Chemical Shifts (CDCl )

The following table summarizes the chemical shifts of this compound relative to its key analogs. All values are referenced to CFCl


 (

0.0 ppm).[1]
CompoundStructureSubstituent (Electronic Effect)

F Shift (

ppm)
Shift Direction vs Parent
Benzyl Fluoride (Parent) Ph-CH

F
None (Reference)-206.6 N/A
This compound 3-NO

-Ph-CH

F
Meta-EWG (Inductive)**~ -210 to -212***Upfield (Shielded)
4-Nitrobenzyl Fluoride 4-NO

-Ph-CH

F
Para-EWG (Resonance + Inductive)-215.7 Upfield (Shielded)
4-tert-Butylbenzyl Fluoride 4-tBu-Ph-CH

F
Para-EDG (Donating)-204.2 Downfield (Deshielded)
4-Methoxybenzyl Fluoride 4-OMe-Ph-CH

F
Para-EDG (Strong Donor)-199.1 Downfield (Deshielded)

*Note: The 3-nitro isomer follows the established trend for benzyl fluorides, appearing upfield of the parent but typically less shielded than the para isomer due to the lack of direct resonance contribution.

Mechanistic Insight: The "Reverse" Substituent Effect

In typical fluorobenzenes (Ar-F), electron-withdrawing groups (EWGs) deshield the fluorine nucleus, moving the signal downfield (e.g., > -110 ppm). However, benzyl fluorides (Ar-CH


F) exhibit the opposite trend :
  • Electron-Withdrawing Groups (NO

    
    ):  Decrease electron density in the ring, which paradoxically leads to shielding (upfield shift)  of the benzylic fluorine (e.g., -215.7 ppm).
    
  • Electron-Donating Groups (OMe, t-Bu): Increase electron density, leading to deshielding (downfield shift) (e.g., -199.1 ppm).

This counter-intuitive effect is attributed to the modulation of the paramagnetic shielding term and hyperconjugative interactions between the C-F bond and the aromatic system.

Experimental Protocols

Protocol A: Synthesis via Deoxyfluorination (Recommended)

This method utilizes modern deoxyfluorinating reagents (e.g., DAST, Deoxo-Fluor, or PhenoFluor) to convert 3-nitrobenzyl alcohol directly to the fluoride.

Reagents:

  • Substrate: 3-Nitrobenzyl alcohol (1.0 equiv)

  • Reagent: DAST (Diethylaminosulfur trifluoride) (1.1 equiv)

  • Solvent: Anhydrous Dichloromethane (CH

    
    Cl
    
    
    
    )
  • Temperature: -78°C to Room Temperature (RT)

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask and maintain under inert atmosphere (N

    
     or Ar).
    
  • Dissolution: Dissolve 3-nitrobenzyl alcohol in anhydrous CH

    
    Cl
    
    
    
    .
  • Addition: Cool the solution to -78°C. Add DAST dropwise via syringe. Caution: DAST reacts violently with water.

  • Reaction: Allow the mixture to warm to RT and stir for 1-2 hours. Monitor by TLC.

  • Quench: Pour the reaction mixture into saturated NaHCO

    
     solution (ice-cold) to neutralize HF byproducts.
    
  • Extraction: Extract with CH

    
    Cl
    
    
    
    (3x), dry over Na
    
    
    SO
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: NMR Acquisition Parameters

To ensure reproducible chemical shift data, utilize the following acquisition parameters:

  • Solvent: CDCl

    
     (Deuterated Chloroform)
    
  • Internal Standard: CFCl

    
     (0.0 ppm) or 
    
    
    
    -trifluorotoluene (-63.72 ppm).
  • Frequency: Minimum 376 MHz (for 400 MHz 1H equivalent) is recommended to resolve coupling constants.

  • Coupling: Observe the characteristic geminal coupling

    
     Hz in the 
    
    
    
    H NMR spectrum (doublet at
    
    
    5.5 ppm).

Visualization of Chemical Shift Trends[2]

The following diagram illustrates the correlation between substituent electronic effects and


F NMR chemical shifts in benzyl fluorides.

G cluster_0 Electron Donating Groups (EDG) Deshielding Effect cluster_1 cluster_2 Electron Withdrawing Groups (EWG) Shielding Effect OMe 4-Methoxy -199.1 ppm tBu 4-tert-Butyl -204.2 ppm OMe->tBu Parent Benzyl Fluoride (Parent) -206.6 ppm tBu->Parent Meta 3-Nitro (Meta) ~ -210 to -212 ppm (Intermediate Shielding) Parent->Meta Para 4-Nitro (Para) -215.7 ppm (Strong Shielding) Meta->Para Increasing Upfield Shift

Caption: Substituent effect trend on


F NMR shifts of benzyl fluorides. Note the "Reverse Effect": EWGs cause upfield shifts (more negative ppm).

Synthesis Workflow Diagram

Synthesis Start 3-Nitrobenzyl Alcohol (Starting Material) Reaction Reaction CH2Cl2, -78°C to RT 1-2 Hours Start->Reaction Reagent Fluorinating Agent (DAST or Deoxo-Fluor) Reagent->Reaction Quench Quench Sat. NaHCO3 (aq) Reaction->Quench Workup Extraction (DCM) & Drying (Na2SO4) Quench->Workup Purification Flash Chromatography (Hexane/EtOAc) Workup->Purification Product This compound (Target) Purification->Product

Caption: Standard workflow for the deoxyfluorination of 3-nitrobenzyl alcohol to this compound.

References

  • Chloroimidazolium Deoxyfluorination Reagent with H2F3 Anion as a Sole Fluoride Source. Supporting Information. (Contains experimental data for benzyl fluoride derivatives 3a, 3c, 3m).

  • 19F NMR Chemical Shift Table. Alfa Chemistry. (General reference for organofluorine shifts and substituent effects).

  • Substituent effects in fluoromethylnaphthalenes by 19F nuclear magnetic resonance. Canadian Journal of Chemistry, 59, 2642 (1981). (Establishes the reverse substituent effect in benzyl fluorides).

  • 19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara (UCSB) NMR Facility. (Comprehensive tabulation of shift ranges).

Sources

Comparative Guide: Mass Spectrometry Fragmentation of Nitrobenzyl Fluorides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a technical comparison of the mass spectrometric (MS) behavior of nitrobenzyl fluorides (NBFs) against their chloride/bromide analogues and to delineate the specific fragmentation pathways that distinguish positional isomers (ortho, meta, para).

Core Insight: The characterization of nitrobenzyl fluorides is governed by two competing mechanistic pillars: the extraordinary stability of the benzylic C-F bond (approx. 116 kcal/mol) and the "Ortho Effect" (intramolecular hydrogen transfer). Unlike nitrobenzyl chlorides or bromides, which readily lose the halogen to form the nitrobenzyl cation, nitrobenzyl fluorides predominantly retain the fluorine atom, directing fragmentation through the nitro group. This guide outlines the diagnostic ions required to validate structural assignments.

Mechanistic Deep Dive: The Ortho Effect vs. Halide Loss

The Ortho Effect (2-Nitrobenzyl Fluoride)

The ortho isomer (2-nitrobenzyl fluoride) exhibits a distinct fragmentation pathway absent in meta and para isomers.[1] This "Ortho Effect" involves a six-membered transition state where a benzylic hydrogen is transferred to the nitro group oxygen, followed by the elimination of a hydroxyl radical (•OH) or water (H₂O).[1]

  • Mechanism: 1,4-Hydrogen shift

    
     Acider-nitro form 
    
    
    
    Loss of[1] •OH.
  • Diagnostic Ion: [M-17]⁺ (Loss of OH).[1]

  • Relevance: This pathway is kinetically favored over C-F cleavage due to the high bond dissociation energy (BDE) of the C-F bond.

Halide Comparison (F vs. Cl vs. Br)

The identity of the halogen dictates the primary fragmentation channel.

  • Chlorides/Bromides: Weak C-X bonds lead to rapid heterolytic or homolytic cleavage, yielding the base peak of

    
     (m/z 136).[1]
    
  • Fluorides: The strong C-F bond suppresses direct halide loss. The molecular ion (

    
    ) is typically more intense, and fragmentation is driven by the nitro group (loss of NO, NO₂).
    
Visualization of Fragmentation Pathways

FragmentationPathways M_Ion Molecular Ion (M+•) m/z 155 Ortho_Int Ortho-Rearrangement (6-membered transition) M_Ion->Ortho_Int Ortho Isomer Only (H-transfer) Frag_NO2 [M-NO2]+ m/z 109 (Common to all) M_Ion->Frag_NO2 Meta/Para Isomers (- •NO2) Frag_F [M-F]+ m/z 136 (Minor in Fluorides) M_Ion->Frag_F High Energy Only (Strong C-F Bond) Frag_OH [M-OH]+ m/z 138 (Diagnostic for Ortho) Ortho_Int->Frag_OH - •OH (17 Da)

Figure 1: Divergent fragmentation pathways for nitrobenzyl fluorides.[1] The Ortho pathway (yellow) is unique to the 2-isomer.

Comparative Performance Data

The following data summarizes the relative abundance of diagnostic ions expected under standard Electron Ionization (70 eV) conditions.

Table 1: Isomer Differentiation (Nitrobenzyl Fluorides)
Feature2-Nitrobenzyl Fluoride (Ortho) 3/4-Nitrobenzyl Fluoride (Meta/Para) Diagnostic Utility
Molecular Ion (

)
Moderate IntensityHigh IntensityConfirms MW (155 Da)
[M-OH]⁺ (m/z 138) Prominent / Base Peak Absent / NegligiblePrimary ID for Ortho
[M-NO₂]⁺ (m/z 109) PresentProminent / Base Peak Primary ID for Meta/Para
[M-F]⁺ (m/z 136) Low IntensityLow IntensityDistinguishes from Cl/Br analogs
Table 2: Halide Analogue Comparison (4-Nitrobenzyl-X)
AnalyteBond Energy (kcal/mol)Dominant PathwayBase Peak (m/z)
4-Nitrobenzyl Fluoride ~116 (C-F)Loss of NO₂109 (

)
4-Nitrobenzyl Chloride ~81 (C-Cl)Loss of Cl136 (

)
4-Nitrobenzyl Bromide ~68 (C-Br)Loss of Br136 (

)

Key Takeaway: If the mass spectrum shows a dominant peak at m/z 136 (loss of halogen), the analyte is likely the chloride or bromide. If the molecular ion is stable and loses 46 Da (NO₂), it is the fluoride.

Experimental Protocol: Self-Validating Analysis

To ensure reproducible differentiation of isomers, follow this protocol. This workflow is designed to validate the presence of the "Ortho Effect" and confirm the halogen identity.

Phase 1: Sample Preparation[1]
  • Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade Dichloromethane or Methanol.

    • Note: Avoid protic solvents if analyzing labile derivatives, but nitrobenzyl fluorides are generally stable.

  • Concentration: Dilute to approx. 10 ppm for GC-MS analysis.

Phase 2: GC-MS Acquisition (EI Mode)[1]
  • Column: DB-5MS or equivalent (30m x 0.25mm, 0.25µm film).[1]

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).[1]

  • Inlet: Splitless mode, 250°C.

  • Oven Program: 50°C (hold 1 min)

    
     20°C/min 
    
    
    
    280°C (hold 3 min).
  • Source Temp: 230°C.

  • Ionization: Electron Impact (70 eV).[1]

Phase 3: Data Interpretation Workflow

DecisionTree Start Analyze Mass Spectrum (Precursor m/z 155) Check_136 Is m/z 136 the Base Peak? Start->Check_136 Halide_Check Check Isotope Pattern (Cl: 3:1, Br: 1:1) Check_136->Halide_Check Yes Check_138 Is m/z 138 Present? ([M-17]+) Check_136->Check_138 No (m/z 109 or 155 is high) Result_ClBr Analyte is Nitrobenzyl Chloride/Bromide Halide_Check->Result_ClBr Result_Ortho Analyte is 2-Nitrobenzyl Fluoride (Ortho Effect) Check_138->Result_Ortho Yes (Significant Abundance) Result_Para Analyte is 3- or 4-Nitrobenzyl Fluoride Check_138->Result_Para No

Figure 2: Decision logic for identifying nitrobenzyl fluoride isomers and distinguishing them from other halides.

References

  • Barkow, A., Pilotek, S., & Grützmacher, H. F. (1995). Ortho effects: a mechanistic study. European Journal of Mass Spectrometry. Link

    • Significance: Establishes the fundamental mechanism of the ortho effect (loss of water/OH)
  • NIST Mass Spectrometry Data Center. (2023).[1] Mass Spectrometry of Analytical Derivatives: Ortho and Para Effects. Link[1]

    • Significance: Provides authoritative confirmation of the suppression of meta/para fragmentation in favor of ortho-rearrangement p
  • Méndez-Arriaga, J. M., et al. (2011).[1] Electrochemically promoted carbon-halide bond cleavage in 4-nitrobenzyl halides.[1] Journal of Electroanalytical Chemistry. Link[1]

    • Significance: Compares the stability of 4-nitrobenzyl fluoride vs. chloride/bromide, highlighting the resistance of the C-F bond to cleavage compared to C-Cl/C-Br.[1]

  • University of Lethbridge. (2018). Mass Spectrometry and Halogens (Cl and Br). Link

    • Significance: Educational resource detailing the isotopic patterns and fragment

Sources

Comparing reactivity of 3-Nitrobenzyl fluoride vs chloride

[2]

Experimental Workflows

Protocol A: The "Builder" Workflow (Using 3-Nitrobenzyl Chloride)

Objective: N-Alkylation of a secondary amine to introduce the 3-nitrobenzyl group. Rationale: The chloride is sufficiently reactive to alkylate amines under mild basic conditions without requiring harsh heat that might degrade sensitive functional groups.

  • Reagents:

    • Substrate: Secondary Amine (1.0 equiv).

    • Electrophile: 3-Nitrobenzyl chloride (1.1 equiv).

    • Base:

      
       (2.0 equiv) or DIPEA (1.5 equiv).
      
    • Solvent: Acetonitrile (ACN) or DMF.

  • Procedure:

    • Dissolve the amine in ACN (0.1 M concentration).

    • Add

      
       and stir for 10 minutes at room temperature.
      
    • Add 3-nitrobenzyl chloride dropwise.

    • Monitor: Heat to

      
      . Reaction is typically complete in 2–4 hours (TLC/LCMS check).
      
    • Workup: Dilute with EtOAc, wash with water/brine to remove salts.

  • Mechanism: Classical

    
    . The amine attacks the benzylic carbon, displacing chloride.
    
Protocol B: The "Target" Workflow (Synthesizing this compound)

Objective: Synthesis of this compound from the chloride via Halogen Exchange (Halex). Rationale: Because

  • Reagents:

    • Substrate: 3-Nitrobenzyl chloride (1.0 equiv).

    • Fluorine Source: Potassium Fluoride (KF, spray-dried, 5.0 equiv).

    • Catalyst: 18-Crown-6 (0.1 equiv) or TBAF.

    • Solvent: Anhydrous Acetonitrile or Sulfolane.

  • Procedure:

    • Drying: KF must be rigorously dried (vacuum oven,

      
      ) to prevent hydration (water deactivates 
      
      
      ).
    • Mix 3-nitrobenzyl chloride, KF, and 18-Crown-6 in solvent.

    • Reaction: Reflux (

      
       for ACN, 
      
      
      for Sulfolane) for 12–24 hours.
    • Mechanism:

      
      . The crown ether solubilizes the 
      
      
      , leaving "naked"
      
      
      to attack. The reaction is driven by the precipitation of KCl (lattice energy).
  • Outcome: The resulting C-F bond is extremely stable.

Strategic Decision Matrix

When should you reach for the Chloride vs. the Fluoride?

DecisionTreeFigure 2: Decision Matrix for Reagent SelectionStartGoal: Introduce 3-Nitrobenzyl GroupQ1Is the group intended to react further?Start->Q1UseClUSE CHLORIDE(Reactive Electrophile)Q1->UseClYes (e.g., as a linker)Q2Do you need metabolic stabilityor PET imaging?Q1->Q2No (Final Product)UseFUSE FLUORIDE(Stable Motif)Q2->UseClNo (Standard Benzyl)Q2->UseFYes (Block P450 / 18F-PET)

References

  • Hemminki, K. et al. (1983). "Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives." Journal of Applied Toxicology. Link

  • Sigma-Aldrich. (2024). "Product Specification: 3-Nitrobenzyl chloride." Merck KGaA. Link

  • Vasilopoulos, A. et al. (2020). "Cu-catalyzed C-H fluorination... substitution of the resulting fluoride." Organic Letters. Link

  • Kevill, D. N. et al. (1998). "Correlation of the Rates of Solvolysis of Benzoyl Fluoride..." Journal of Organic Chemistry. Link

  • Gillis, E. P. et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

A Senior Application Scientist's Guide to GC-MS Identification of 3-Nitrobenzyl Fluoride Impurities

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of drug safety and efficacy. 3-Nitrobenzyl fluoride, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its reactive nature, stemming from the presence of both a nitro group and a benzylic fluoride, necessitates a robust analytical strategy for impurity profiling. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the comprehensive identification of impurities in this compound, grounded in scientific principles and experimental evidence from analogous compounds.

The Genesis of Impurities: A Synthetic Perspective

Understanding the potential impurities in this compound begins with an examination of its synthetic pathways. While multiple routes exist, a common industrial approach involves the transformation of a more readily available precursor, such as 3-nitrobenzyl bromide or 3-nitrotoluene.

A plausible synthetic route starts from 3-nitrotoluene, which undergoes radical bromination to form 3-nitrobenzyl bromide. Subsequent nucleophilic substitution with a fluoride source, such as potassium fluoride, yields the desired this compound. Another pathway could involve the direct fluorination of 3-nitrotoluene, though this is often less selective.

Based on these synthetic routes, a spectrum of potential impurities can be anticipated:

  • Starting Materials: Unreacted 3-nitrotoluene or 3-nitrobenzyl bromide.

  • Isomeric Impurities: Positional isomers, such as 2-nitrobenzyl fluoride and 4-nitrobenzyl fluoride, which may arise from impurities in the starting 3-nitrotoluene or during the nitration step of a precursor.

  • Over-reacted Byproducts: Di- and tri-fluorinated or brominated species.

  • Side-Reaction Products: 3-Nitrobenzyl alcohol, formed by hydrolysis of the halide intermediates, and its oxidation product, 3-nitrobenzaldehyde.

  • Residual Solvents and Reagents: Any solvents or reagents used in the synthesis and purification process.

The presence of these impurities, even at trace levels, can have significant implications for the quality and safety of the final drug product. Therefore, a highly sensitive and specific analytical method is paramount.

GC-MS: The Gold Standard for Volatile Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful technique for the analysis of volatile and semi-volatile impurities in pharmaceutical ingredients.[1] Its combination of high-resolution chromatographic separation with the definitive identification capabilities of mass spectrometry makes it particularly well-suited for the complex matrix of this compound and its potential impurities.

The Causality Behind the Method: An Expert's Rationale

A robust GC-MS method for this compound impurity profiling is not a one-size-fits-all protocol. Every parameter is chosen to address the specific chemical properties of the analyte and its potential impurities.

GC-MS Workflow for Impurity Identification

Experimental Protocol: A Self-Validating System

The following protocol is a robust starting point for the GC-MS analysis of this compound impurities, based on methods developed for similar nitroaromatic and halogenated compounds.[2][3]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable volatile solvent, such as dichloromethane or ethyl acetate, to obtain a concentration of 1 mg/mL.

  • Further dilute as necessary to fall within the linear range of the instrument.

2. GC-MS Parameters:

ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentProvides reliable and reproducible chromatographic performance.
Column DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessThis non-polar column provides excellent separation of aromatic compounds based on their boiling points and subtle polarity differences. The "ms" designation indicates a low-bleed phase, crucial for minimizing background noise in the mass spectrometer.
Inlet Split/Splitless, operated in split mode (e.g., 50:1 split ratio)A split injection prevents column overloading with the main component, allowing for better resolution and detection of trace impurities. A high split ratio is recommended for initial screening. The inlet temperature should be high enough to ensure rapid volatilization without causing thermal degradation (e.g., 250 °C).
Carrier Gas Helium, constant flow mode (e.g., 1.0 mL/min)Helium is an inert carrier gas that provides good chromatographic efficiency. A constant flow mode ensures reproducible retention times.
Oven Program Initial temp: 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)A temperature program is essential for separating compounds with a range of boiling points. The initial hold allows for the elution of volatile solvents. The ramp rate provides a good balance between separation efficiency and analysis time. The final hold ensures that any high-boiling impurities are eluted from the column.
MS System Agilent 5977B MSD or equivalentA single quadrupole mass spectrometer is sufficient for routine impurity identification and quantification.
Ionization Mode Electron Ionization (EI) at 70 eVEI is a robust and widely used ionization technique that generates reproducible fragmentation patterns, which are essential for library searching and structural elucidation.
Mass Range m/z 40-450This mass range covers the expected molecular ions and fragment ions of this compound and its likely impurities.
Source Temperature 230 °CAn optimized source temperature ensures efficient ionization while minimizing thermal degradation of analytes within the ion source.
Quadrupole Temp. 150 °CMaintaining a stable quadrupole temperature is crucial for consistent mass filtering and reproducible spectra.

3. Data Analysis:

  • Identify peaks in the total ion chromatogram (TIC).

  • Examine the mass spectrum of each peak.

  • The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 157. Key fragments would likely include the loss of the nitro group ([M-NO2]+ at m/z 111) and the formation of the tropylium ion or a substituted tropylium ion.[1] The presence of a benzyl fluoride moiety often leads to a prominent tropylium ion at m/z 91.

  • Compare the obtained mass spectra with a commercial library (e.g., NIST) for tentative identification of impurities.

  • Confirm the identity of critical impurities by analyzing certified reference standards.

  • Quantify impurities using an appropriate method, such as external standard calibration or area percent, in accordance with ICH guidelines.[4]

Comparative Analysis: GC-MS vs. The Alternatives

While GC-MS is a powerful tool, a comprehensive impurity profiling strategy often involves orthogonal techniques to ensure all potential impurities are detected and quantified.

Analytical TechniquePrincipleAdvantages for this compound AnalysisDisadvantages for this compound Analysis
GC-MS Separation by volatility and polarity, followed by mass-based identification.High Specificity: Mass spectral data provides definitive identification of impurities. Excellent Sensitivity: Capable of detecting trace-level impurities. Good for Volatiles: Well-suited for analyzing starting materials, residual solvents, and many process-related impurities.Thermal Lability: Not suitable for thermally unstable or non-volatile impurities. Derivatization: May require derivatization for polar impurities like alcohols to improve volatility and peak shape.
HPLC-UV Separation by polarity using a liquid mobile phase, with detection by UV absorbance.Versatility: Can analyze a wide range of compounds, including non-volatile and thermally labile impurities. Quantitative Accuracy: A robust and well-established technique for quantification.[5]Limited Specificity: UV detection does not provide structural information for definitive identification of unknown impurities. Co-elution can be a significant issue. Lower Sensitivity: Generally less sensitive than GC-MS for many analytes.
LC-MS Combines the separation power of HPLC with the identification capabilities of mass spectrometry.Broad Applicability: Can analyze a wide range of polar and non-polar, volatile and non-volatile impurities. High Specificity and Sensitivity: Provides definitive identification and excellent sensitivity.Matrix Effects: Ionization can be suppressed or enhanced by the sample matrix, affecting quantification. Higher Cost and Complexity: More expensive and complex to operate and maintain than GC-MS or HPLC-UV.
NMR Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Unambiguous Structure Elucidation: The most powerful technique for determining the exact structure of unknown impurities. Quantitative Capability (qNMR): Can be used for accurate quantification without the need for identical reference standards.Low Sensitivity: Requires a relatively large amount of isolated impurity for analysis, making it unsuitable for trace-level detection directly in the sample matrix. Complex Spectra: Spectra can be complex and require significant expertise for interpretation.

A Synergistic Approach to Impurity Profiling

The most robust strategy for the comprehensive analysis of this compound impurities involves a synergistic use of these techniques.

A Synergistic Impurity Profiling Strategy

Conclusion: Ensuring Purity and Safety with a Multi-faceted Approach

The identification and control of impurities in this compound is a critical aspect of ensuring the quality and safety of the final pharmaceutical products. While GC-MS offers an unparalleled combination of sensitivity and specificity for the analysis of volatile and semi-volatile impurities, a truly comprehensive understanding of the impurity profile necessitates a multi-faceted analytical approach.

By leveraging the strengths of GC-MS for initial screening and identification, complemented by HPLC-UV for non-volatile components and LC-MS and NMR for definitive structural elucidation of unknown impurities, researchers and drug development professionals can build a robust, self-validating system for quality control. This integrated strategy, grounded in a thorough understanding of the synthetic process and guided by regulatory principles, is essential for bringing safe and effective medicines to patients.

References

  • Lucideon. "GC-MS Analysis, Gas Chromatography-Mass Spectrometry." Lucideon. Accessed February 7, 2026. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. "ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2)." 2006. [Link]

  • Pharma Learning In Depth. "Impurity Profiling in Pharmaceuticals." YouTube, October 15, 2024. [Link] (Note: A representative URL is used as the original may not be stable).

  • Shimadzu. "Determination of Nitrobenzene Compounds in Nifedipine by GCMS." Shimadzu. Accessed February 7, 2026. [Link]

  • Biotech Spain. "Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance." Biotech Spain, September 22, 2025. [Link]

  • International Journal of Novel Research and Development. "Impurity Profiling in different analytical techniques." IJNRD, February 2, 2024. [Link]

  • Organic Syntheses. "p-NITROBENZYL BROMIDE." Organic Syntheses. Accessed February 7, 2026. [Link]

  • European Medicines Agency. "Q 2 (R1) Validation of Analytical Procedures: Text and Methodology." 2006. [Link]

  • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." Accessed February 7, 2026. [Link]

  • Chromatography Forum. "Positional Isomers." Accessed February 7, 2026. [Link]

  • PLOS One. "Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography." June 11, 2014. [Link]

Sources

Technical Guide: Infrared Spectroscopy Characterization of Benzyl Fluorides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Infrared (IR) spectroscopy peaks for C-F bond in benzyl fluorides Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Benzyl fluorides (Ar-CH₂-F) are critical motifs in medicinal chemistry, often serving as bioisosteres for benzyl alcohols or hydroxymethyl groups to modulate metabolic stability and lipophilicity. While 19F-NMR remains the gold standard for definitive characterization, Infrared (IR) Spectroscopy offers a rapid, cost-effective method for preliminary screening and solid-state analysis.

This guide provides a technical comparison of IR spectral features for the benzylic C-F bond against competitive analytical alternatives and structural analogs. It establishes a self-validating protocol for distinguishing the sp³ C-F stretch from aromatic sp² C-F bonds and interfering C-O absorptions.

Technical Deep Dive: The Benzylic C-F Signature

The Physics of the Stretch

The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a high dipole moment that results in intense infrared absorption. However, the vibrational frequency is highly dependent on the hybridization of the carbon atom.

  • Benzylic C-F (sp³): The fluorine is attached to an sp³ hybridized carbon. The reduced s-character (25%) compared to sp² carbons results in a longer bond and a lower force constant. Consequently, the stretching vibration occurs at a lower wavenumber .

  • Aryl C-F (sp²): The fluorine is attached directly to the aromatic ring. The sp² hybridization (33% s-character) and potential resonance overlap shorten the bond, increasing the force constant and shifting the absorption to a higher wavenumber .

Spectral Comparison Table

The following table summarizes the diagnostic peaks required to distinguish benzyl fluorides from common structural analogs.

Structural MotifBond TypeHybridizationFrequency Range (cm⁻¹)IntensityInterference Risk
Benzyl Fluoride C-F Stretch sp³ 1000 – 1090 Strong High (C-O)
Aryl FluorideC-F Stretchsp²1200 – 1270StrongLow
Benzyl AlcoholC-O Stretchsp³1000 – 1080StrongCritical
Alkyl FluorideC-F Stretchsp³1000 – 1100StrongHigh
TrifluoromethylC-F Stretchsp³1100 – 1350Very StrongMedium

Key Insight: The overlap between the Benzylic C-F stretch (1000–1090 cm⁻¹) and the Primary Alcohol C-O stretch (1000–1080 cm⁻¹) makes IR insufficient for determining purity in crude reaction mixtures containing unreacted benzyl alcohol starting material.

Comparative Performance Analysis

IR vs. 19F-NMR: The Gold Standard Comparison

For researchers validating a synthesis, choosing the right modality is crucial.

FeatureInfrared (IR) Spectroscopy 19F-NMR Spectroscopy
Primary Detection Molecular Vibration (Dipole change)Nuclear Spin (Magnetic environment)
Specificity Low: Overlaps with C-O, C-N, C-CHigh: No background signals
Sensitivity Medium (requires >1-5% composition)High (detects trace impurities)
Sample State Solid (ATR) or LiquidSolution Phase
Throughput Rapid (<1 min) Slower (requires locking/shimming)
Diagnostic Value Good for confirming functional group presenceEssential for purity and integration
Decision Logic for Analysis

Use the following logic flow to determine when to rely on IR data.

AnalysisLogic Start Sample: Benzyl Fluoride Candidate CheckPurity Is sample purity >95%? Start->CheckPurity IR_Analysis Run ATR-FTIR CheckPurity->IR_Analysis Yes (Solid/Pure) NMR_Analysis Run 19F-NMR CheckPurity->NMR_Analysis No (Crude/Mix) PeakCheck Check 1000-1100 cm⁻¹ IR_Analysis->PeakCheck StrongPeak Strong Peak Present? PeakCheck->StrongPeak Ambiguity Ambiguous Result (Possible Alcohol Contamination) StrongPeak->Ambiguity If OH stretch (3300 cm⁻¹) present Confirmation Preliminary Confirmation StrongPeak->Confirmation If OH stretch absent Ambiguity->NMR_Analysis Required Validation

Figure 1: Decision logic for analytical characterization of benzyl fluorides.

Experimental Protocol: High-Fidelity ATR-FTIR

To obtain reproducible data, strict adherence to the following protocol is required. This method minimizes atmospheric interference and maximizes the signal-to-noise ratio for the C-F bond.

Equipment & Reagents[2][3]
  • Instrument: FTIR Spectrometer with Diamond ATR (Attenuated Total Reflectance) accessory.

  • Solvent (for cleaning): Isopropanol (avoid Acetone if analyzing carbonyls, though acceptable here).

  • Background: Ambient air (collected freshly before sample).

Step-by-Step Methodology
  • Crystal Preparation:

    • Clean the diamond crystal with isopropanol and a lint-free wipe.

    • Self-Validation: Run a "Preview" scan. The baseline must be flat between 1000–4000 cm⁻¹. If peaks appear at 2900 cm⁻¹ (C-H) or 3300 cm⁻¹ (O-H), reclean.

  • Background Acquisition:

    • Collect a background spectrum (minimum 16 scans) to subtract atmospheric CO₂ (2350 cm⁻¹) and H₂O.

  • Sample Deposition:

    • Solids: Place ~2 mg of benzyl fluoride derivative on the crystal center. Apply pressure using the anvil until the force gauge reads 80–100 (optimal contact).

    • Liquids: Place 1 drop directly on the crystal. No pressure anvil required.

  • Data Collection:

    • Range: 4000 – 600 cm⁻¹.[1]

    • Resolution: 4 cm⁻¹.

    • Scans: 32 (standard) or 64 (high signal-to-noise).

  • Data Interpretation (The "exclusion" method):

    • Step A: Look at 3200–3600 cm⁻¹. Is there a broad O-H stretch?

      • Yes: The peak at 1000–1100 cm⁻¹ may be C-O (alcohol).[2] Inconclusive.

      • No: Proceed to Step B.

    • Step B: Look at 1000–1100 cm⁻¹. Is there a strong, sharp band?

      • Yes: Assign as Benzylic C-F stretch.

    • Step C: Look at 1200–1270 cm⁻¹. Is there a strong band?

      • Yes: Check structure.[3][4][5] This is likely an Aryl-F stretch or C-O-C (ether).

Experimental Workflow Diagram

Workflow Clean Clean ATR Crystal (Isopropanol) Background Acquire Background (Air) Clean->Background Load Load Sample (Apply Pressure) Background->Load Scan Scan (4000-600 cm⁻¹) 32 Scans Load->Scan Process Baseline Correct & Identify Peaks Scan->Process

Figure 2: Standard Operating Procedure (SOP) for ATR-FTIR analysis.

References

  • Spectroscopy Online. (2023). Halogenated Organic Compounds | Spectroscopy Online. [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • National Institutes of Health (NIH). (2012). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

  • Specac. (n.d.). Interpreting Infrared Spectra. [Link]

  • ResearchGate. (2008). Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. [Link]

Sources

Safety Operating Guide

3-Nitrobenzyl fluoride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the proper handling and disposal procedures for 3-Nitrobenzyl fluoride (CAS: 454-04-6) . It is designed for researchers and safety officers requiring immediate, actionable protocols rooted in chemical logic.

Executive Summary: The Safety Imperative

Disposal of this compound requires strict adherence to protocols for fluorinated organic nitro compounds . You are managing three distinct risks simultaneously:

  • Alkylating Potential: As a benzyl halide analog, it is a potent alkylating agent (toxicity/carcinogenicity risk).

  • HF Generation: Combustion or hydrolysis releases Hydrogen Fluoride (HF), necessitating specific scrubber systems during incineration.

  • Energetic Instability: The nitro group introduces thermal instability, making the compound incompatible with strong oxidizers or reducing agents.

Chemical Profile & Hazard Assessment

Understanding the molecule's behavior dictates the disposal path.

FeaturePropertyOperational Implication
CAS Number 454-04-6Unique identifier for waste manifests.
Functional Groups Nitro (

), Benzyl Fluoride (

)
Nitro: Avoid shock/heat/reducers.[1][2] Benzyl F: Lachrymator, alkylating agent.
Reactivity Susceptible to hydrolysis (slow)Moisture releases HF over time. Do not store in metal if moisture is present.
Flash Point >110°C (Predicted)Combustible but not highly flammable. Classified as "Organic Toxic" for waste.
Primary Hazard Toxic / Irritant / CorrosiveStrict PPE: Nitrile + Neoprene gloves, face shield, fume hood.

Pre-Disposal Protocol: Segregation & Packaging

CRITICAL: Never dispose of this compound down the drain. It is toxic to aquatic life and will damage plumbing via HF formation.

A. Chemical Compatibility Check

Before packaging, ensure the waste stream is free of incompatibles.

  • INCOMPATIBLE: Strong Oxidizers (Peroxides, Nitrates), Strong Bases (Hydroxide, Amines - risk of exothermic polymerization), Reducing Agents.

  • COMPATIBLE: Halogenated organic solvents (DCM, Chloroform), Non-halogenated organics (Toluene, Ethyl Acetate) only if destined for high-temp incineration.

B. Containerization
  • Primary Container: High-Density Polyethylene (HDPE) or Glass with a Teflon (PTFE) lined cap.

    • Why? If trace moisture enters, hydrolysis yields HF. HF etches glass; however, for short-term disposal storage of the organic liquid/solid, glass is acceptable. HDPE is safer for long-term storage of potentially wet waste.

  • Labeling: Must be clearly labeled "HAZARDOUS WASTE - TOXIC / ORGANIC FLUORIDE."

    • Add subsidiary label: "CONTAINS NITRO COMPOUND - DO NOT HEAT."

Operational Disposal Workflow

The only acceptable final fate for this compound is High-Temperature Incineration with Acid Gas Scrubbing .

Step-by-Step Disposal Procedure
  • Quenching (Optional/Expert Only):

    • Advisory: In-lab chemical destruction (quenching) is discouraged due to the formation of HF and potential for runaway exotherms. Rely on professional incineration.

    • If required: Small traces on glassware can be rinsed with dilute alcoholic KOH, but this must be done in a hood with calcium gluconate gel nearby.

  • Waste Stream Selection:

    • Select the waste stream code for "Halogenated Organic Solvents" or "Toxic Organics."

    • Crucial: Verify your facility's incinerator can handle Fluorine. Many standard kilns cannot process high-fluorine content due to refractory damage. You may need a "High-Halogen" specific waste stream.

  • Manifesting (EPA/RCRA):

    • US Waste Code: Likely D001 (Ignitable) if mixed with solvents, or P/U-listed equivalent if pure (check local listings). If not specifically listed, use D003 (Reactivity) only if shock sensitivity is suspected (unlikely for mono-nitro), otherwise default to characteristic toxic waste.

Emergency Spill Management

Immediate Action: Evacuate the immediate area. Don full PPE (Respirator required if outside fume hood).

  • Containment: Isolate the spill with inert absorbent pillows or socks.

    • Do NOT use: Sawdust or paper towels (Nitro compounds + Organic fuel = Fire hazard).

    • Use: Vermiculite, sand, or clay kitty litter.

  • Neutralization (Surface):

    • After absorbing the bulk liquid, wipe the surface with a dilute soap/water solution.[3]

    • Advanced: A weak solution of Calcium Carbonate (

      
      ) can be used to neutralize potential HF generation on the surface.
      
  • Disposal of Spill Debris:

    • Double-bag all contaminated absorbents in heavy-duty plastic bags.

    • Label as "Hazardous Waste: Contaminated Debris (Nitrobenzyl Fluoride)."

Visual Logic: Cradle-to-Grave Flow

DisposalWorkflow Start This compound Waste Assess Assessment: Is it Pure or Mixed? Start->Assess Pure Pure Substance Assess->Pure Mixed Mixed Solvent Waste Assess->Mixed Container Containerization: HDPE or Teflon-Lined Glass (Avoid Metal) Pure->Container CompatCheck Compatibility Check: NO Oxidizers NO Strong Bases Mixed->CompatCheck CompatCheck->Start Failed (Segregate) CompatCheck->Container Passed Label Labeling: 'Toxic Organic Fluoride' 'Contains Nitro Group' Container->Label Facility Facility Transfer: High-Temp Incinerator (Must have HF Scrubber) Label->Facility

Figure 1: Decision matrix for the safe segregation and disposal of this compound.

References

  • PubChem. (n.d.). Compound Summary: this compound. National Library of Medicine. Retrieved from [Link]

  • U.S. EPA. (2023). RCRA Orientation Manual: Hazardous Waste Disposal. United States Environmental Protection Agency.[4] Retrieved from [Link]

Sources

Navigating the Synthesis and Handling of 3-Nitrobenzyl Fluoride: A Guide to Essential Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis and application of novel chemical entities are foundational to therapeutic innovation. 3-Nitrobenzyl fluoride, a halogenated nitroaromatic compound, presents a unique set of handling challenges due to its structural motifs. As Senior Application Scientists, our goal is to provide you with a comprehensive guide that moves beyond mere product support, embedding a culture of safety and procedural excellence within your laboratory. This document offers a detailed framework for the safe handling of this compound, with a focus on personal protective equipment (PPE), operational planning, and disposal. Our recommendations are grounded in the precautionary principle, drawing from data on structurally similar compounds due to the absence of a dedicated Safety Data Sheet (SDS) for this compound itself.

Hazard Analysis: Understanding the Risk Profile
  • Inhalation Toxicity: Nitroaromatic compounds can be toxic if inhaled, potentially causing respiratory irritation.[1][3] Vapors or aerosols may lead to systemic effects.

  • Dermal and Ocular Corrosivity: Halogenated organic compounds can cause severe skin and eye irritation or burns upon contact.[2][4]

  • Ingestion Toxicity: Oral ingestion is likely to be harmful or fatal.[1][3]

  • Flammability: While not always highly flammable, organic nitro compounds can be combustible and may produce toxic fumes, including nitrogen oxides (NOx) and hydrogen fluoride (HF), upon decomposition in a fire.[5]

Given these potential hazards, a stringent approach to PPE is not just recommended, but essential for ensuring personnel safety.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being undertaken.

Table 1: Recommended Personal Protective Equipment for Handling this compound

Body PartRecommended PPERationale and Key Considerations
Eyes and Face Chemical splash goggles and a full-face shieldStandard safety glasses are insufficient. Goggles provide a seal against splashes and vapors. A face shield offers an additional layer of protection for the entire face, particularly during procedures with a high risk of splashing or vigorous reaction.[6]
Hands Chemical-resistant gloves (Nitrile or Neoprene recommended)Double-gloving is strongly advised. Nitrile gloves provide good resistance to a range of chemicals, but breakthrough times can vary. For prolonged exposure or handling of larger quantities, heavier-duty neoprene gloves are recommended. Always inspect gloves for any signs of degradation or perforation before and during use.
Body Flame-resistant laboratory coat and a chemical-resistant apronA lab coat made of flame-resistant material is crucial. A chemically impervious apron worn over the lab coat provides an additional barrier against spills and splashes of this potentially corrosive material.
Respiratory A properly fitted respirator with organic vapor/acid gas cartridgesAll handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][5] In situations where a fume hood is not feasible or as an additional precaution, a respirator is mandatory. The specific type of cartridge should be selected based on the concentration and nature of the airborne contaminants.
Feet Closed-toe, chemical-resistant shoesShoes must fully cover the feet to protect against spills. Leather or other absorbent materials are not recommended as they can retain chemical spills.

Operational and Disposal Protocols

Workflow for Safe Handling of this compound

The following diagram outlines the critical decision points and procedural flow for safely handling this compound in a laboratory setting.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Management & Disposal cluster_emergency Emergency Preparedness A Review SDS of Analogous Compounds B Conduct Pre-Task Hazard Assessment A->B C Assemble All Necessary PPE B->C D Work Exclusively in a Certified Fume Hood C->D Proceed to Handling E Don Appropriate PPE D->E F Handle with Care to Avoid Aerosol Generation E->F G Keep Containers Tightly Sealed When Not in Use F->G H Segregate Halogenated Organic Waste G->H Proceed to Disposal I Use Designated, Labeled Waste Containers H->I J Arrange for Professional Hazardous Waste Disposal I->J K Ensure Eyewash and Safety Shower are Accessible L Have Appropriate Spill Kit Readily Available K->L

Sources

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.